molecular formula C9H10ClNO B15553689 3-(Prop-2-yn-1-yloxy)aniline hydrochloride CAS No. 1073881-49-8

3-(Prop-2-yn-1-yloxy)aniline hydrochloride

货号: B15553689
CAS 编号: 1073881-49-8
分子量: 183.63 g/mol
InChI 键: UYZSOJCQWDBWJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-prop-2-ynoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h1,3-5,7H,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZSOJCQWDBWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Prop-2-yn-1-yloxy)aniline hydrochloride is a chemical intermediate of significant interest in the fields of medicinal chemistry and materials science.[1] The presence of a terminal alkyne group in its structure makes it a versatile building block for "click" chemistry reactions, allowing for the facile introduction of this aniline derivative into a wide array of molecular scaffolds. The aniline moiety itself is a common pharmacophore and a precursor for various functional materials. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent amine, which is a critical consideration in drug development and formulation.[2]

Molecular and Physical Properties

A summary of the key molecular and physical identifiers for this compound is presented below. It is important to note that while the molecular formula and weight are well-defined, specific experimental values for properties such as melting point, boiling point, and solubility are not widely published. For comparative purposes, the properties of the parent compound, aniline hydrochloride, are also included.[3][4]

PropertyThis compoundAniline Hydrochloride (for comparison)
CAS Number 1073881-49-8[5]142-04-1[3]
Molecular Formula C₉H₁₀ClNO[5]C₆H₈ClN[3]
Molecular Weight 183.64 g/mol [5]129.59 g/mol [3]
Appearance Not specified (likely a crystalline solid)White to greenish crystalline solid[3][4]
Melting Point Data not available198 °C[3]
Boiling Point Data not available245 °C[3]
Solubility Data not availableSoluble in water, alcohol, and chloroform[4]

Synthesis and Purification

The synthesis of this compound can be achieved in a two-step process. The first step involves the Williamson ether synthesis to form the free base, 3-(prop-2-yn-1-yloxy)aniline, from 3-aminophenol and propargyl bromide.[6] The subsequent step is the formation of the hydrochloride salt by treatment with hydrochloric acid.[1]

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrochloride Salt Formation start 3-Aminophenol + Propargyl Bromide reaction1 K₂CO₃, Acetone Reflux start->reaction1 product1 3-(Prop-2-yn-1-yloxy)aniline (Free Base) reaction1->product1 product1_input 3-(Prop-2-yn-1-yloxy)aniline reaction2 Concentrated HCl in appropriate solvent product1_input->reaction2 final_product 3-(Prop-2-yn-1-yloxy)aniline hydrochloride reaction2->final_product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminophenol (1.0 equivalent) in acetone.

  • Addition of Reagents: Add potassium carbonate (2.0 equivalents) to the solution, followed by the dropwise addition of propargyl bromide (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified 3-(prop-2-yn-1-yloxy)aniline.

Experimental Protocol: Preparation of this compound
  • Dissolution: Dissolve the purified 3-(prop-2-yn-1-yloxy)aniline in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Physical and Spectroscopic Characterization Protocols

Accurate characterization of the physical and spectroscopic properties of this compound is essential for its use in research and development. The following are standard protocols for these determinations.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Analysis mp Melting Point Determination sol Solubility Assessment nmr ¹H and ¹³C NMR Spectroscopy ftir FTIR Spectroscopy compound 3-(Prop-2-yn-1-yloxy)aniline hydrochloride Sample compound->mp compound->sol compound->nmr compound->ftir

Caption: Standard characterization workflow for the subject compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Finely powder a small amount of the dried this compound.

    • Pack the powder into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-15 °C/minute initially to determine an approximate melting range.

    • Repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the approximate melting point to obtain an accurate melting range.

Solubility Assessment

The solubility of the hydrochloride salt in various solvents is a key parameter for its application in solution-based reactions and formulations.

  • Procedure (Qualitative):

    • To a series of test tubes, add a small, measured amount (e.g., 10 mg) of this compound.

    • Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, methanol, dichloromethane, acetone) to each tube.

    • Vortex or shake the tubes vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect for complete dissolution. Classify as freely soluble, soluble, sparingly soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Spectroscopy (Predicted Chemical Shifts):

    • Aromatic protons: Expected in the range of δ 6.5-7.5 ppm.

    • -OCH₂- protons: Expected around δ 4.7 ppm.

    • Alkyne proton (-C≡CH): Expected as a triplet around δ 3.0 ppm.

    • -NH₃⁺ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

  • ¹³C NMR Spectroscopy: Will provide information on the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR-FTIR spectrometer.

  • Expected Characteristic Absorptions:

    • N-H stretch (of -NH₃⁺): Broad absorption in the range of 2800-3200 cm⁻¹.

    • C≡C-H stretch: A sharp peak around 3300 cm⁻¹.

    • C≡C stretch: A weak absorption around 2100-2200 cm⁻¹.

    • C-O stretch (ether): In the range of 1050-1150 cm⁻¹.

    • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][7]

References

An In-Depth Technical Guide to the Characterization of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical structure and analytical methodologies for the characterization of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical applications of various analytical techniques essential for the verification of this compound's identity, purity, and structural integrity. This compound serves as a valuable intermediate in the synthesis of diverse active pharmaceutical ingredients and other complex molecules.[1][2][3]

Introduction and Significance

Aniline and its derivatives are foundational components in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] The title compound, this compound, is a bifunctional molecule incorporating a reactive propargyl group and an aniline moiety. The propargyl group, with its terminal alkyne, is particularly useful in "click" chemistry and for the introduction of a three-carbon chain in synthetic pathways. The aniline portion provides a versatile scaffold for further chemical modifications. Due to its role as a key building block, rigorous analytical characterization is paramount to ensure the quality and consistency of downstream synthetic processes.

This guide will delve into the multifaceted analytical approach required for a thorough characterization of this compound, integrating spectroscopic and chromatographic techniques.

Chemical Structure and Properties

A comprehensive understanding of the chemical structure is the cornerstone of any analytical investigation.

  • IUPAC Name: this compound[5]

  • CAS Number: 1073881-49-8[5][6]

  • Molecular Formula: C₉H₁₀ClNO[5]

  • Molecular Weight: 183.64 g/mol [5]

  • SMILES: NC1=CC=CC(OCC#C)=C1.[H]Cl[5]

The structure consists of a benzene ring substituted with an amino group and a propargyloxy group at the meta positions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of 3-(Prop-2-yn-1-yloxy)aniline typically involves the Williamson ether synthesis. A plausible route is the reaction of 3-aminophenol with propargyl bromide in the presence of a suitable base to deprotonate the phenolic hydroxyl group, followed by acidification to form the hydrochloride salt.

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization Methodologies

A multi-technique approach is essential for the unambiguous characterization of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy

  • Principle: ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons (Ar-H): Expected in the range of 6.5-7.5 ppm. Due to the meta-substitution, a complex splitting pattern is anticipated.

    • Methylene Protons (-O-CH₂-): A singlet or a doublet (if coupled to the acetylenic proton) is expected around 4.7-4.9 ppm.

    • Acetylenic Proton (-C≡C-H): A triplet (due to long-range coupling with the methylene protons) is expected around 3.1-3.3 ppm.

    • Amine Protons (-NH₃⁺): A broad singlet is expected, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy

  • Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons (Ar-C): Expected in the range of 110-160 ppm.

    • Methylene Carbon (-O-CH₂-): Expected around 55-60 ppm.

    • Acetylenic Carbons (-C≡C-): The two carbons of the alkyne are expected in the range of 75-85 ppm.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Ar-H6.5 - 7.5Ar-C110 - 160
-O-CH₂-4.7 - 4.9-O-CH₂-55 - 60
-C≡C-H3.1 - 3.3-C≡C-75 - 85
-NH₃⁺Variable (broad)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Principle: Different functional groups absorb infrared radiation at characteristic frequencies.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands (cm⁻¹):

    • N-H Stretch (Ammonium): A broad band in the region of 2800-3200 cm⁻¹.

    • C-H Stretch (Alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

    • C≡C Stretch (Alkyne): A weak to medium intensity band around 2100-2150 cm⁻¹.

    • C-O-C Stretch (Ether): In the range of 1200-1000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 and 1475 cm⁻¹.

Functional Group Expected Absorption Band (cm⁻¹)
N-H (Ammonium)2800 - 3200 (broad)
C-H (Alkyne)~3300 (sharp)
C≡C (Alkyne)2100 - 2150
C-O-C (Ether)1200 - 1000
C=C (Aromatic)~1600 and ~1475
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar, pre-ionized compound.

  • Expected Ions:

    • Molecular Ion: In positive ion mode, the base peak would correspond to the free amine [M+H]⁺ at m/z 148.1.

    • Major Fragments: Fragmentation is likely to occur at the ether linkage. Key fragments would include the loss of the propargyl group and cleavage of the propargyl chain. A proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway M+H+ (m/z 148) M+H+ (m/z 148) Fragment 1 (m/z 109) Fragment 1 (m/z 109) M+H+ (m/z 148)->Fragment 1 (m/z 109) Loss of C3H3 Fragment 2 (m/z 39) Fragment 2 (m/z 39) M+H+ (m/z 148)->Fragment 2 (m/z 39) Propargyl cation

Caption: Proposed ESI-MS fragmentation pathway for 3-(Prop-2-yn-1-yloxy)aniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound.

  • Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase and a mobile phase.

  • Typical Conditions:

    • Column: A C18 reverse-phase column is generally suitable for aniline derivatives.[4]

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive analysis of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers structural insights through fragmentation analysis. Finally, HPLC is indispensable for quantifying the purity of the compound. By following the methodologies outlined in this guide, researchers and scientists can confidently ascertain the quality and integrity of this important chemical intermediate, ensuring its suitability for subsequent applications in research and development.

References

An In-Depth Technical Guide to the Solubility of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3-(prop-2-yn-1-yloxy)aniline hydrochloride. The content herein is structured to offer not just procedural steps, but a foundational understanding of the principles governing the solubility of this compound, ensuring a robust and scientifically sound approach to its characterization.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development.[1] this compound, a key building block in medicinal chemistry, possesses a unique combination of functional groups that dictate its interaction with various solvents. This guide will first deconstruct the molecular architecture of the compound to build a predictive solubility framework. Subsequently, it will provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility in a rationally selected panel of organic solvents. The guide concludes with best practices for data analysis and presentation, empowering researchers to generate reliable and reproducible solubility profiles.

Theoretical Framework: Predicting Solubility Behavior

A qualitative understanding of solubility can be derived from the principle of "like dissolves like," which is governed by the polarity and intermolecular forces of both the solute and the solvent.[2]

Molecular Structure Analysis of this compound

The solubility of this compound is a function of its constituent parts: the aniline ring, the propargyl ether group, and the hydrochloride salt.

  • Aniline Moiety: The aromatic aniline ring is inherently nonpolar and contributes to solubility in nonpolar aromatic solvents through π-π stacking interactions. However, the amino group introduces polarity and the capacity for hydrogen bonding.

  • Propargyl Ether Group: The ether linkage (-O-) is polar and can act as a hydrogen bond acceptor. The terminal alkyne is a weakly polarizable group. This side chain adds some steric bulk and can influence crystal lattice energy.

  • Hydrochloride Salt: The formation of a hydrochloride salt dramatically increases the polarity of the molecule. The ionic character of the ammonium chloride group strongly favors interactions with polar solvents, particularly those capable of hydrogen bonding and solvating ions.[3]

Impact of Functional Groups on Solubility

The interplay of these functional groups suggests a complex solubility profile. The hydrochloride salt form will likely render the compound poorly soluble in nonpolar, aprotic solvents such as alkanes and aromatic hydrocarbons. Conversely, its solubility is expected to be higher in polar solvents. The presence of substituents on the aniline ring can also influence solubility.[4]

Rational Solvent Selection for Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile.[5][6] The chosen solvents should span a range of polarities and hydrogen bonding capabilities. A recommended initial screening panel is presented in Table 1.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Protic Solvents Methanol, Ethanol, IsopropanolHighThe hydroxyl group can effectively solvate both the chloride anion and the ammonium cation through hydrogen bonding.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate ions, but lack hydrogen bond donating capabilities.
Ethers Tetrahydrofuran (THF), 2-MethyltetrahydrofuranLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower than aprotic polar solvents.
Chlorinated Solvents Dichloromethane (DCM), ChloroformLowThese solvents are weakly polar and are poor hydrogen bond donors or acceptors.
Nonpolar Solvents Toluene, HeptaneVery LowThe nonpolar nature of these solvents cannot overcome the high crystal lattice energy of the ionic salt.

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for the quantitative determination of solubility. The "shake-flask" method is the gold standard for thermodynamic solubility measurement due to its reliability.[7][8][9]

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the true thermodynamic solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Weigh excess solid into vials prep2 Add a precise volume of solvent prep1->prep2 Step 1 equil1 Incubate at a constant temperature prep2->equil1 Step 2 equil2 Agitate for a defined period (e.g., 24-48h) equil1->equil2 Step 3 proc1 Centrifuge to pellet excess solid equil2->proc1 Step 4 proc2 Filter supernatant with a syringe filter proc1->proc2 Step 5 anal1 Prepare serial dilutions of the filtrate proc2->anal1 Step 6 anal2 Analyze by validated HPLC method anal1->anal2 Step 7 anal3 Quantify against a standard curve anal2->anal3 Step 8

Figure 1: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Stock Solutions and Standards:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Pipette a known volume of the test solvent into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. A time-point study can be conducted to confirm the time to equilibrium.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Analyze the diluted samples by HPLC.

    • Determine the concentration of the dissolved compound in the diluted sample by comparing the peak area to the calibration curve.

    • Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

Table 2: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Insert experimental value][Calculate from mg/mL]
Ethanol[Insert experimental value][Calculate from mg/mL]
Dimethylformamide (DMF)[Insert experimental value][Calculate from mg/mL]
Acetonitrile[Insert experimental value][Calculate from mg/mL]
Tetrahydrofuran (THF)[Insert experimental value][Calculate from mg/mL]
Dichloromethane (DCM)[Insert experimental value][Calculate from mg/mL]
Toluene[Insert experimental value][Calculate from mg/mL]
Logical Relationship Diagram

The relationship between solvent properties and the observed solubility can be visualized to aid in understanding the underlying intermolecular forces.

G cluster_solute 3-(Prop-2-yn-1-yloxy)aniline HCl cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute Ionic Salt (High Lattice Energy) high_sol High Solubility solute->high_sol Overcomes Lattice Energy low_sol Low Solubility solute->low_sol Fails to Overcome Lattice Energy polarity High Polarity polarity->high_sol h_bond H-Bonding Capability h_bond->high_sol aprotic Aprotic Polar mod_sol Moderate Solubility aprotic->mod_sol nonpolar Nonpolar nonpolar->low_sol

Figure 2: Factors influencing the solubility of the hydrochloride salt.

Conclusion

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical analysis of the molecular structure with a rigorous experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding downstream applications in drug development, including process optimization, formulation design, and preclinical studies.

References

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (C₉H₁₀ClNO), a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for obtaining high-quality mass spectra and interpreting the fragmentation patterns of this molecule. We will explore the nuances of electrospray ionization (ESI) for this hydrochloride salt, predict its fragmentation pathways under collision-induced dissociation (CID), and provide detailed experimental protocols for its analysis.

Introduction: The Analytical Challenge and Importance

This compound is a molecule of significant interest in medicinal chemistry, often serving as a building block for more complex therapeutic agents. Its structure, featuring a reactive propargyl group and a primary aromatic amine, necessitates precise analytical characterization to ensure identity, purity, and stability. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose.

The presence of a basic aniline moiety makes this compound amenable to positive ion electrospray ionization. However, its formulation as a hydrochloride salt introduces specific considerations for sample preparation and data interpretation. This guide aims to provide a logical and in-depth framework for navigating these challenges, ensuring robust and reliable mass spectrometric data.

Physicochemical Properties and Expected Ionization Behavior

A thorough understanding of the analyte's properties is paramount for successful mass spectrometric analysis.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO--INVALID-LINK--
Molecular Weight 183.64 g/mol --INVALID-LINK--
CAS Number 1073881-49-8--INVALID-LINK--
Structure
alt text
pKa (Aniline) ~4.6General Chemical Knowledge

Given the presence of the basic aniline nitrogen, 3-(Prop-2-yn-1-yloxy)aniline is readily protonated. In solution, the hydrochloride salt exists as the anilinium chloride ion pair. Upon introduction into the electrospray source in a suitable solvent, the free base, 3-(prop-2-yn-1-yloxy)aniline (MW = 147.18 g/mol ), is expected to be the species that is protonated. Therefore, in positive ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 148.0757 . The hydrochloride counter-ion is not typically observed in the mass spectrum under these conditions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to yield high-quality data and are grounded in established practices for the analysis of small polar molecules.

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a state that is compatible with ESI, free of interfering substances.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or the ESI needle.

Causality Behind Choices:

  • Methanol/Acetonitrile: These are common, volatile organic solvents that are fully compatible with ESI-MS.[1][2]

  • Dilution in Mobile Phase: This prevents solvent-induced peak distortion during the chromatographic separation.

  • Formic Acid: The addition of a small amount of a volatile acid like formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[1][2] It is crucial to avoid non-volatile buffers and salts (e.g., phosphate buffers, NaCl, KCl) as they can suppress the analyte signal and contaminate the mass spectrometer.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A standard reversed-phase LC method is suitable for the separation and analysis of this compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous mobile phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic mobile phase for elution.
Gradient 5-95% B over 5 minutesA generic gradient suitable for initial method development.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1-5 µLTo avoid overloading the column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Mass Spectrometry

The following are typical starting parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The aniline moiety is basic and readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Source Temperature 120 - 150 °CAids in desolvation of the ESI droplets.
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)Facilitates solvent evaporation.
Cone/Fragmentor Voltage 20 - 40 VA low voltage to minimize in-source fragmentation.
Collision Energy (for MS/MS) 10 - 40 eV (Collision Gas: Argon)A range to induce fragmentation for structural elucidation.
Mass Range m/z 50 - 300To encompass the precursor and expected fragment ions.

Predicted Mass Spectrum and Fragmentation Analysis

Full Scan Mass Spectrum (MS1)

In a full scan experiment, the primary ion expected is the protonated molecule, [M+H]⁺ at m/z 148.0757 . Depending on the source conditions, some degree of in-source fragmentation may be observed.[5][6] This phenomenon occurs when molecules fragment in the ion source before entering the mass analyzer and can be influenced by factors such as cone voltage and source temperature.[5][6]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 148.0757) will provide valuable structural information. The proton is most likely to reside on the most basic site, the aniline nitrogen. This protonation will direct the subsequent fragmentation.

Major Predicted Fragmentation Pathways:

  • Loss of the Propargyl Group: A primary fragmentation pathway is the cleavage of the ether bond. This can occur in two ways:

    • Homolytic cleavage leading to the loss of a propargyl radical (•C₃H₃, 39 Da) to form a radical cation at m/z 109.05 .

    • Heterolytic cleavage with charge retention on the propargyl fragment, forming a propargyl cation (C₃H₃⁺, m/z 39.02) and a neutral 3-aminophenol molecule.

  • Cleavage within the Propargyl Group: The propargyl group itself can undergo fragmentation. A common fragmentation for terminal alkynes is the loss of a hydrogen atom to form a more stable ion.

  • Fragmentation of the Aniline Ring: Protonated anilines are known to undergo characteristic fragmentations, including the loss of ammonia (NH₃, 17 Da) or the cleavage of the aromatic ring. However, these are generally higher energy processes.

The following diagram illustrates the predicted fragmentation pathways:

G precursor [M+H]⁺ m/z 148.08 frag1 Loss of Propargyl Radical (•C₃H₃) m/z 109.05 precursor->frag1 - C₃H₃• frag2 Propargyl Cation (C₃H₃⁺) m/z 39.02 precursor->frag2 forms C₃H₃⁺ frag3 Loss of C₂H₂ m/z 122.06 precursor->frag3 - C₂H₂ frag4 Loss of NH₃ m/z 131.07 precursor->frag4 - NH₃

Caption: Predicted fragmentation pathways of protonated 3-(Prop-2-yn-1-yloxy)aniline.

Data Presentation: Predicted Fragment Ions
Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
148.08109.05C₃H₃• (Propargyl radical)Protonated 3-aminophenol radical cation
148.08122.06C₂H₂ (Acetylene)Rearranged ion
148.08131.07NH₃ (Ammonia)Propargyloxybenzene cation
148.0839.02C₇H₇NO (3-Aminophenol)Propargyl cation

Conclusion: A Framework for Confident Analysis

This guide has provided a detailed roadmap for the mass spectrometric analysis of this compound. By understanding the molecule's inherent chemical properties, employing robust and well-reasoned experimental protocols, and having a clear prediction of the expected fragmentation patterns, researchers can approach the characterization of this important pharmaceutical intermediate with confidence. The principles and methodologies outlined herein are not only applicable to this specific molecule but can also serve as a valuable framework for the analysis of other small polar molecules and their salts in the field of drug discovery and development.

References

A Technical Guide to the Stability and Storage of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Functionality of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

This compound is a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its structure is characterized by two reactive moieties: the aniline group, a versatile precursor for a multitude of chemical transformations, and the propargyl ether, a valuable functional group for bioconjugation via "click chemistry" and a structural component in various pharmacologically active molecules. The hydrochloride salt form is often utilized to enhance solubility and ease of handling compared to the free base.

This technical guide provides an in-depth analysis of the chemical stability of this compound, offering field-proven insights into its storage, handling, and potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and developmental workflows.

Chemical Identity and Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 1073881-49-8N/A
Molecular Formula C₉H₁₀ClNON/A
Molecular Weight 183.64 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥97%N/A
Solubility Soluble in water and polar organic solvents.N/A

Predicted Stability Profile: A Tale of Two Moieties

The stability of this compound is dictated by the interplay of its aniline and propargyl ether functionalities. While ethers are generally stable, the aniline moiety is susceptible to degradation under certain conditions.[1]

The Aniline Moiety: The Primary Locus of Instability

The aniline portion of the molecule is the most probable site of degradation. Aniline and its derivatives are known to be sensitive to:

  • Oxidation: Exposure to air and light can lead to oxidation, often resulting in the formation of colored impurities and polymerization.[1] This is a common observation with many aniline-containing compounds, which tend to darken over time.

  • pH: The stability of aniline derivatives is highly dependent on the pH of the solution. While the hydrochloride salt provides some initial acidic stabilization, prolonged exposure to strongly acidic or basic conditions can catalyze degradation. Storage at or near neutral pH (pH 7) and at low temperatures is generally recommended for aniline stability.[1]

The Propargyl Ether Moiety: A Generally Robust Functional Group

The propargyl ether group is considered a robust and stable functional moiety, particularly under neutral and slightly basic conditions.[2] Studies on propargyl-linked compounds have shown them to be chemically stable in simulated gastric and intestinal fluids.[2] Cleavage of the ether linkage typically requires strongly basic conditions, which are not encountered during routine handling and storage.[2]

Potential Degradation Pathways

Based on the known reactivity of aniline and propargyl ether functional groups, several degradation pathways can be postulated for this compound under stress conditions.

cluster_0 Stress Conditions cluster_1 3-(Prop-2-yn-1-yloxy)aniline HCl cluster_2 Potential Degradation Products Oxidation (Air, Light) Oxidation (Air, Light) Parent_Compound 3-(Prop-2-yn-1-yloxy)aniline HCl Oxidation (Air, Light)->Parent_Compound leads to Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Parent_Compound can cause Thermal Stress Thermal Stress Thermal Stress->Parent_Compound may induce Oxidized_Products Azoxy/Azo Compounds, Polymeric Materials Parent_Compound->Oxidized_Products forms Hydrolysis_Product 3-Aminophenol Parent_Compound->Hydrolysis_Product yields Rearrangement_Product Claisen-type Products (under heat) Parent_Compound->Rearrangement_Product rearranges to

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Low temperatures slow down the rate of potential degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen, thereby preventing oxidative degradation of the aniline moiety.[1]
Light Protect from light by using amber vials or storing in the dark.Prevents photo-oxidation of the light-sensitive aniline group.[1]
Moisture Keep in a tightly sealed container in a dry place.The compound is a hydrochloride salt and can be hygroscopic. Moisture can also facilitate hydrolytic degradation.
Incompatible Materials Avoid contact with strong oxidizing agents.Strong oxidizers will readily degrade the aniline functional group.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study should be performed. The following protocols provide a framework for such a study.

Workflow for Forced Degradation Studies

cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) start->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidation thermal Thermal Degradation (Solid, 70°C, 48h) start->thermal photo Photolytic Degradation (ICH Q1B guidelines) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS oxidation->analyze dissolve Dissolve Thermal Sample thermal->dissolve photo->analyze neutralize->analyze dissolve->analyze evaluate Evaluate Peak Purity and Identify Degradants analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocols
  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 N NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 mL of 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer is invaluable for the identification of degradation products by providing molecular weight information.

Conclusion

This compound is a valuable synthetic intermediate whose stability is primarily influenced by its aniline moiety. Susceptibility to oxidative degradation necessitates storage under an inert atmosphere and protection from light. While the propargyl ether group is generally stable, the overall integrity of the molecule is best preserved by adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture.

The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers to experimentally verify the stability of this compound and to identify and quantify any potential impurities or degradants. This empirical data is critical for ensuring the quality and reliability of experimental results and for the successful development of new pharmaceutical agents.

References

3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—building blocks—can profoundly influence the trajectory of a research program, from hit identification to lead optimization. 3-(Prop-2-yn-1-yloxy)aniline hydrochloride has emerged as a particularly valuable scaffold due to the unique combination of its constituent moieties: an aniline ring and a terminal alkyne.

The aniline portion offers a versatile chemical handle, a primary aromatic amine, that serves as a common entry point for a vast array of synthetic transformations. It is a ubiquitous feature in many approved drugs, often acting as a key pharmacophoric element or a vector for orienting the molecule within a biological target. The propargyl ether linkage introduces a terminal alkyne, a functional group of immense utility in modern medicinal chemistry. This alkyne can function as:

  • A "warhead" for covalent inhibition: The terminal alkyne can engage in covalent bond formation with nucleophilic residues (such as cysteine) within an enzyme's active site, leading to irreversible inhibition. This is a powerful strategy for enhancing potency and prolonging the duration of drug action.

  • A handle for "click chemistry": As a partner in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the alkyne allows for the efficient and specific conjugation of this building block to other molecules, facilitating the rapid generation of compound libraries for screening.

  • A substrate for Sonogashira coupling: This cross-coupling reaction enables the formation of carbon-carbon bonds, allowing for the extension of the molecular framework and the exploration of new chemical space.

This guide provides an in-depth technical overview of this compound, detailing its properties, synthesis, and application with field-proven insights and protocols to empower your drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a building block's physicochemical properties is critical for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValue
Chemical Formula C₉H₁₀ClNO
Molecular Weight 183.64 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 168-172 °C
Solubility Soluble in DMSO and Methanol
CAS Number 1159520-80-7

Synthesis and Purification

The synthesis of this compound is a straightforward two-step process starting from 3-aminophenol. The choice of a hydrochloride salt is deliberate; it enhances the compound's stability and improves its handling characteristics compared to the free base, which can be prone to oxidation.

Workflow for Synthesis

A 3-Aminophenol + Propargyl Bromide C Williamson Ether Synthesis (Reflux) A->C Reactants B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B->C Conditions D 3-(Prop-2-yn-1-yloxy)aniline (Free Base) C->D Intermediate E Dissolution in Ether/EtOAc D->E G Salt Formation (Precipitation) E->G F Addition of HCl (in Dioxane or Ether) F->G Reagent H Filtration & Drying G->H I 3-(Prop-2-yn-1-yloxy)aniline HCl (Final Product) H->I Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Williamson Ether Synthesis (Formation of the Free Base)

  • To a solution of 3-aminophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise to the mixture. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(prop-2-yn-1-yloxy)aniline free base as an oil.

Step 2: Salt Formation (Conversion to Hydrochloride)

  • Dissolve the crude oil from Step 1 in a minimal amount of diethyl ether or ethyl acetate.

  • To this solution, add a 2M solution of HCl in diethyl ether or a 4M solution of HCl in 1,4-dioxane dropwise while stirring. Trustworthiness: The immediate precipitation of a solid indicates successful salt formation. The use of a standardized HCl solution ensures stoichiometric control.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield this compound as a solid.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

This building block is frequently employed in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. Many third-generation EGFR inhibitors, such as osimertinib, utilize a core structure that can be accessed via aniline-based building blocks. The terminal alkyne of 3-(prop-2-yn-1-yloxy)aniline can be further elaborated or used directly as a reactive group.

A common synthetic strategy involves an initial reaction at the aniline nitrogen, followed by a subsequent coupling reaction at the alkyne.

Workflow: From Building Block to Bioactive Scaffold

Start 3-(Prop-2-yn-1-yloxy)aniline HCl Step1 Nucleophilic Aromatic Substitution (SNA) or Amide Coupling Start->Step1 Intermediate Propargylated Intermediate Step1->Intermediate Step2a Click Chemistry (CuAAC) + Azide Partner Intermediate->Step2a Step2b Sonogashira Coupling + Aryl Halide Intermediate->Step2b ProductA Triazole-linked Conjugate Step2a->ProductA ProductB Aryl-alkyne Conjugate Step2b->ProductB Final Bioactive Kinase Inhibitor Scaffold ProductA->Final ProductB->Final

Caption: Synthetic pathways utilizing the subject compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargylated aniline intermediate (formed after a reaction at the aniline nitrogen) with an azide-containing fragment.

  • In a reaction vial, dissolve the 3-(prop-2-yn-1-yloxy)aniline derivative (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution. Expertise: Sodium ascorbate is the reducing agent that maintains copper in the active Cu(I) oxidation state. Using a fresh solution is critical for reaction efficiency.

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) from an aqueous stock solution. The reaction should turn from a pale blue to a greenish-yellow color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting alkyne is consumed.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole conjugate.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dual functionality allows for the rapid and efficient construction of complex molecules with high therapeutic potential. By understanding the causality behind the synthetic protocols and leveraging the unique reactivity of its alkyne and aniline groups, researchers can confidently incorporate this building block into their synthetic campaigns, paving the way for the next generation of targeted therapies.

An In-depth Technical Guide to the Reactivity of the Propargyl Group in 3-(prop-2-yn-1-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propargyl group, a three-carbon functional group containing a terminal alkyne, is a cornerstone of modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug discovery.[1][2][3] Its inherent reactivity and versatility allow for a diverse array of chemical transformations, making it an invaluable building block for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the reactivity of the propargyl group as it is presented in the molecule 3-(prop-2-yn-1-yloxy)aniline. We will delve into the electronic and steric influences on its reactivity, examine key reaction classes with detailed mechanistic insights, and provide field-proven experimental protocols for its strategic manipulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile functional group.

Table of Contents

  • Introduction: The Strategic Importance of the Propargyl Group

    • Significance in Medicinal Chemistry

    • Introduction to 3-(prop-2-yn-1-yloxy)aniline as a Model System

  • Electronic and Steric Landscape of the Propargyl Group

    • The Influence of the Aryl Ether Linkage

    • Acidity of the Terminal Alkyne

  • Key Reaction Classes and Mechanistic Pathways

    • Cycloaddition Reactions: Building Heterocycles

    • Metal-Catalyzed Cross-Coupling Reactions

    • Rearrangement Reactions: Accessing Diverse Scaffolds

    • Activation via the Nicholas Reaction

    • Bioorthogonal Chemistry Applications

  • Strategic Applications in Drug Discovery and Development

    • As a Linchpin for Library Synthesis

    • As a Bioorthogonal Handle for Chemical Biology

  • Experimental Protocols

    • Synthesis of 3-(prop-2-yn-1-yloxy)aniline

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Sonogashira Cross-Coupling Reaction

  • References

Introduction: The Strategic Importance of the Propargyl Group

The propargyl moiety is a highly versatile functional group in organic synthesis. Its utility in drug development has spurred considerable research into its incorporation into various molecular scaffolds.[4] Propargyl-containing compounds have found clinical applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's, owing to their neuroprotective properties and ability to selectively inhibit monoamine oxidase.[4] From a synthetic chemistry perspective, the terminal alkyne of the propargyl group serves as a reactive handle for a multitude of transformations.[4]

1.1 Significance in Medicinal Chemistry

The propargyl group's prominence in medicinal chemistry can be attributed to several key factors:

  • Synthetic Versatility: The terminal alkyne can participate in a wide range of reactions, including cycloadditions, coupling reactions, and rearrangements, allowing for the facile introduction of diverse functionalities and the construction of complex molecular frameworks.[4]

  • Bioorthogonal Reactivity: The alkyne is a bioorthogonal functional group, meaning it can undergo specific chemical reactions within a living system without interfering with native biochemical processes.[5][6][7] This property is invaluable for applications in chemical biology, such as target identification and in-vivo imaging.

  • Structural Rigidity: The linear geometry of the alkyne can impart conformational rigidity to a molecule, which can be advantageous for optimizing binding to a biological target.

  • Metabolic Stability: In many cases, the propargyl group is metabolically stable, contributing to favorable pharmacokinetic profiles of drug candidates.

1.2 Introduction to 3-(prop-2-yn-1-yloxy)aniline as a Model System

3-(prop-2-yn-1-yloxy)aniline serves as an excellent model system to explore the rich chemistry of the propargyl group. This molecule, available commercially as its hydrochloride salt, is a key intermediate in the synthesis of various active pharmaceutical ingredients.[8][9][10][11] It strategically positions the reactive propargyl group on an aniline scaffold, a common motif in medicinal chemistry. The interplay between the electron-donating amino group and the propargyloxy substituent provides a unique electronic environment that influences the reactivity of both the aromatic ring and the terminal alkyne.

Electronic and Steric Landscape of the Propargyl Group

The reactivity of the propargyl group in 3-(prop-2-yn-1-yloxy)aniline is governed by a combination of electronic and steric factors.

2.1 The Influence of the Aryl Ether Linkage

The propargyl group is connected to the aniline ring via an ether linkage. The oxygen atom, being electronegative, exerts an electron-withdrawing inductive effect on the propargylic methylene group. This can influence the acidity of the propargylic protons and the susceptibility of the alkyne to certain transformations.

2.2 Acidity of the Terminal Alkyne

A key characteristic of terminal alkynes is the acidity of the acetylenic proton (pKa ≈ 25).[12] This allows for deprotonation with a suitable base to form a nucleophilic acetylide anion. This anion is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. The presence of the aniline moiety can subtly influence this acidity through resonance and inductive effects.

Key Reaction Classes and Mechanistic Pathways

The propargyl group in 3-(prop-2-yn-1-yloxy)aniline is a versatile handle for a wide array of chemical transformations.

3.1 Cycloaddition Reactions: Building Heterocycles

The terminal alkyne of the propargyl group is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, providing a straightforward route to a variety of five-membered heterocycles.[13]

  • Azide-Alkyne Cycloadditions (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Strain-promoted azide-alkyne cycloadditions (SPAAC) offer a copper-free alternative, which is particularly valuable in biological systems where copper toxicity is a concern.[5][7]

  • Nitrile Oxide Cycloadditions: Reaction with nitrile oxides, typically generated in situ from oximes, yields isoxazoles.

  • [3+3] Cycloadditions: Propargyl cations, stabilized by adjacent heteroatoms, can participate in [3+3] cycloaddition reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings.[14]

3.2 Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne is a key participant in several important metal-catalyzed cross-coupling reactions.

  • Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for the formation of C(sp)-C(sp2) bonds.[15][16][17] This reaction is instrumental in constructing complex molecular architectures and is widely used in the synthesis of pharmaceuticals and natural products.

  • Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for activating alkynes.[18] Gold-catalyzed reactions of propargyl ethers can lead to a variety of transformations, including rearrangements and cycloadditions.[19][20][21] For instance, gold-catalyzed oxidation of propargylic ethers can yield β-alkoxy-α,β-unsaturated ketones with high regioselectivity.[19] Gold(I) catalysts can also induce a 1,5-hydride shift/fragmentation sequence in benzyl propargyl ethers to generate allenes.[20]

3.3 Rearrangement Reactions: Accessing Diverse Scaffolds

The propargyl group can undergo several synthetically useful rearrangement reactions.

  • Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can rearrange to form α,β-unsaturated ketones or aldehydes.[22][23][24][25][26] While 3-(prop-2-yn-1-yloxy)aniline itself is not a propargyl alcohol, this reaction is a fundamental transformation of related propargylic systems.

  • Gold-Catalyzed Rearrangements of Propargyl Esters: Gold(I) catalysts can mediate the rearrangement of propargyl esters to generate vinyl gold carbene intermediates.[27] These intermediates can then undergo a variety of subsequent reactions, leading to the formation of complex cyclic and acyclic products.[28]

3.4 Activation via the Nicholas Reaction

The Nicholas reaction provides a powerful method for the activation of the propargylic position.[29][30][31] The alkyne is first complexed with dicobalt octacarbonyl. Treatment with a Lewis acid then generates a highly stabilized propargylic cation.[29][30][31][32] This cation can be trapped by a wide range of nucleophiles, and subsequent oxidative decomplexation regenerates the alkyne. This reaction is particularly useful for introducing propargyl groups into base-sensitive molecules.[33]

3.5 Bioorthogonal Chemistry Applications

The terminal alkyne of the propargyl group is a key player in bioorthogonal chemistry.[5][6][7][34] These are reactions that can occur in living systems without interfering with native biochemical processes.[7] The most prominent example is the copper-free "click chemistry" reaction between a strained cyclooctyne and an azide.[7] This reaction has been widely used for in vivo imaging, proteomics, and drug delivery. The propargyl group can be introduced into biomolecules, and its subsequent reaction with an azide-functionalized probe allows for their visualization and study.

Strategic Applications in Drug Discovery and Development

The versatile reactivity of the propargyl group makes 3-(prop-2-yn-1-yloxy)aniline a valuable building block in drug discovery.

4.1 As a Linchpin for Library Synthesis

The ability of the propargyl group to undergo a wide variety of reactions makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening. By systematically varying the reaction partners in cycloaddition and cross-coupling reactions, a large number of structurally diverse molecules can be rapidly generated.

4.2 As a Bioorthogonal Handle for Chemical Biology

The bioorthogonal nature of the alkyne allows for the use of 3-(prop-2-yn-1-yloxy)aniline derivatives in chemical biology studies. For example, a drug candidate containing this moiety can be administered to cells or an organism, and its interactions with biological targets can be studied by reacting it with a fluorescently labeled azide probe.

Experimental Protocols

The following protocols are provided as examples of key transformations involving 3-(prop-2-yn-1-yloxy)aniline. Researchers should always adhere to standard laboratory safety procedures.

5.1 Synthesis of 3-(prop-2-yn-1-yloxy)aniline

A common synthetic route to 3-(prop-2-yn-1-yloxy)aniline involves the O-alkylation of 3-aminophenol with propargyl bromide.

  • Procedure: To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5-2.0 eq). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.1-1.2 eq) dropwise. Heat the reaction mixture to 50-60 °C and monitor by TLC. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

5.2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction of 3-(prop-2-yn-1-yloxy)aniline with an organic azide.

  • Procedure: To a solution of 3-(prop-2-yn-1-yloxy)aniline (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a mixture of t-butanol and water (1:1), add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq). Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

5.3 Sonogashira Cross-Coupling Reaction

This protocol outlines a general procedure for the Sonogashira coupling of 3-(prop-2-yn-1-yloxy)aniline with an aryl halide.

  • Procedure: To a solution of 3-(prop-2-yn-1-yloxy)aniline (1.2 eq) and the aryl halide (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq) and a copper co-catalyst such as CuI (0.04-0.10 eq). Add a base such as triethylamine or diisopropylethylamine (2.0-3.0 eq). Degas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion and Future Outlook

The propargyl group in 3-(prop-2-yn-1-yloxy)aniline exhibits a rich and diverse reactivity that has been, and will continue to be, extensively exploited in the fields of organic synthesis, medicinal chemistry, and chemical biology. Its ability to participate in a wide range of transformations, including cycloadditions, cross-coupling reactions, and rearrangements, makes it an invaluable tool for the construction of complex molecular architectures. Furthermore, its bioorthogonal nature has opened up new avenues for studying biological processes in their native environment. As our understanding of chemical reactivity continues to evolve, and as new catalytic systems are developed, the synthetic utility of the propargyl group is poised to expand even further, solidifying its status as a privileged functional group in modern chemistry.

References

A Technical Guide to the Applications of 3-(prop-2-yn-1-yloxy)aniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 3-(prop-2-yn-1-yloxy)aniline hydrochloride, a versatile building block in modern organic chemistry. Possessing both a nucleophilic aniline moiety and a reactive terminal alkyne, this compound serves as a valuable precursor for a diverse array of molecular architectures. This document will detail its application in key synthetic transformations, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the synthesis of biologically relevant heterocyclic scaffolds such as quinolines and indoles, and its participation in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower researchers in leveraging this compound for the efficient construction of complex molecules, particularly in the context of pharmaceutical and materials science research.

Introduction: Unveiling a Multifunctional Synthetic Tool

This compound has emerged as a significant intermediate in the synthesis of various active compounds.[1][2] Its structure uniquely combines a meta-substituted aniline with a propargyl ether, offering two distinct points for chemical modification. The aniline ring is a common motif in pharmacologically active molecules, while the terminal alkyne is a gateway to a multitude of transformations, most notably the highly efficient and orthogonal "click chemistry." The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards of any reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 1073881-49-8[1][3][4][5]
Molecular Formula C9H10ClNO[3]
Molecular Weight 183.64 g/mol [3]
Appearance Off-white to gray powder/crystals[6]
Purity Typically ≥97%[3]
Solubility Highly soluble in water[6]

Safety Profile: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[1][7][8]

Core Applications in Organic Synthesis

The strategic placement of the aniline and alkyne functionalities allows for a diverse range of synthetic applications. The following sections will delve into the most prominent uses of this compound in organic synthesis.

"Click Chemistry": The Gateway to 1,2,3-Triazoles

The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important pharmacophores and versatile linkers in medicinal chemistry and materials science.

Expertise & Experience Insight: The allure of the CuAAC reaction lies in its exceptional reliability and functional group tolerance. The reaction proceeds under mild, often aqueous, conditions, and its orthogonality allows for the late-stage functionalization of complex molecules. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often enhancing the pharmacological properties of the parent molecule.

Reaction Scheme:

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC Reaction

  • To a solution of 3-(prop-2-yn-1-yloxy)aniline (or its hydrochloride salt with the addition of a base to liberate the free amine) (1.0 eq) and an organic azide (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of tert-butanol and water), add a copper(I) source. This can be CuI, or generated in situ from CuSO4·5H2O and a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Synthesis of Heterocyclic Scaffolds

The aniline and alkyne moieties in this compound can be co-opted in cyclization reactions to construct a variety of important heterocyclic systems.

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals with a wide range of biological activities. The Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis. While direct application of this compound in a classical Friedländer synthesis is not straightforward, its derivatives can be employed in various modern synthetic strategies to access functionalized quinolines.

Expertise & Experience Insight: The synthesis of substituted quinolines often requires multi-step procedures. The use of a bifunctional starting material like 3-(prop-2-yn-1-yloxy)aniline allows for the introduction of key functionalities at an early stage, which can then be elaborated into the final quinoline scaffold. For instance, the aniline nitrogen can be acylated, and the alkyne can be hydrated to a ketone, setting the stage for an intramolecular cyclization.

Logical Relationship Diagram:

G A 3-(prop-2-yn-1-yloxy)aniline B Functional Group Interconversion (e.g., alkyne hydration) A->B Modification C Intramolecular Cyclization B->C Precursor formation D Substituted Quinoline C->D Annulation

Caption: General strategy for quinoline synthesis.

The indole nucleus is another critical heterocyclic motif in medicinal chemistry. The Fischer indole synthesis is a well-established method, but modern approaches often rely on transition metal-catalyzed cyclizations of appropriately substituted anilines. 3-(Prop-2-yn-1-yloxy)aniline can be a precursor to substrates for such cyclizations. For example, the aniline can be derivatized with a vinyl or allyl group, and the alkyne can be functionalized to participate in a palladium-catalyzed intramolecular cyclization, leading to the formation of a substituted indole.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular frameworks.

The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the direct attachment of an aryl or vinyl group to the alkyne of 3-(prop-2-yn-1-yloxy)aniline, providing access to a wide range of diarylalkynes and enynes.

Expertise & Experience Insight: The Sonogashira coupling is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. The choice of palladium catalyst, copper co-catalyst, base, and solvent can be crucial for achieving high yields, especially with challenging substrates. The use of a phosphine ligand is common to stabilize the palladium catalyst and promote the catalytic cycle.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup A 3-(prop-2-yn-1-yloxy)aniline G Reaction Mixture A->G B Aryl/Vinyl Halide B->G C Pd Catalyst C->G D Cu(I) Co-catalyst D->G E Base (e.g., amine) E->G F Solvent F->G H Workup & Purification G->H Stir at RT I Coupled Product H->I

Caption: Sonogashira coupling experimental workflow.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of 3-(prop-2-yn-1-yloxy)aniline (1.0 eq) and an aryl or vinyl halide (1.0-1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • De-gas the reaction mixture and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

While the Sonogashira coupling is the most direct application of the alkyne moiety, the aniline portion of the molecule can also participate in cross-coupling reactions. For instance, the aniline can be diazotized and converted to an aryl halide, which can then undergo Suzuki or Heck coupling reactions. These transformations, although requiring additional synthetic steps, significantly expand the synthetic potential of the original molecule.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aniline and a terminal alkyne, provides chemists with a powerful tool for the construction of a wide range of complex organic molecules. The applications highlighted in this guide, from the efficient formation of triazoles via click chemistry to the synthesis of important heterocyclic scaffolds and participation in palladium-catalyzed cross-coupling reactions, demonstrate its broad utility. As the demand for novel and diverse molecular architectures continues to grow in the fields of drug discovery and materials science, the strategic application of multifunctional building blocks like this compound will undoubtedly play an increasingly important role in advancing these disciplines. Future research will likely focus on the development of new catalytic systems that can further expand the reaction scope of this versatile compound and its derivatives, leading to even more efficient and sustainable synthetic methodologies.

References

Methodological & Application

Synthesis protocol for 3-(Prop-2-yn-1-yloxy)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Laboratory-Scale Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Introduction

This compound is a valuable chemical intermediate frequently utilized in the synthesis of diverse active pharmaceutical ingredients and complex organic molecules.[1][2] Its structure incorporates a versatile propargyl group, which serves as a handle for subsequent chemical modifications, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition.

This document provides a detailed, field-tested protocol for the synthesis of this compound. The synthetic strategy is a robust two-step process commencing with the O-alkylation of 3-aminophenol using propargyl bromide, followed by the conversion of the resulting free base into its stable hydrochloride salt. The core of this synthesis is the Williamson ether synthesis, a reliable and widely-used method for forming ether linkages.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via two distinct stages:

  • Williamson Ether Synthesis: This reaction forms the C-O ether bond. It operates through a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The phenolic hydroxyl group of 3-aminophenol is first deprotonated by a mild base, such as potassium carbonate, to generate a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group in a single, concerted step.[4][6] The selectivity for O-alkylation over N-alkylation is high due to the greater acidity of the phenolic proton compared to the amine protons, ensuring the phenoxide forms preferentially.

  • Salt Formation: The purified 3-(prop-2-yn-1-yloxy)aniline, an oily free base, is converted to a solid hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability, shelf-life, and improves its handling characteristics.

The overall reaction scheme is as follows:

Scheme 1: Overall synthesis of this compound from 3-aminophenol.

Mechanistic Pathway: Williamson Ether Synthesis

The diagram below illustrates the SN2 mechanism for the formation of the propargyl ether.

References

The Strategic Utility of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride in Click Chemistry: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the pursuit of efficient, robust, and versatile synthetic methodologies is paramount. Among the revolutionary techniques that have emerged, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its reliability and broad applicability. This guide provides an in-depth exploration of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride , a versatile building block that leverages the power of click chemistry for the synthesis of novel molecular entities. We will delve into its properties, provide detailed protocols for its use, and discuss its strategic importance in the development of innovative therapeutics.

Introduction: The Power of a Dual-Functionalized Moiety

This compound is a bifunctional molecule of significant interest to synthetic and medicinal chemists. It strategically combines a terminal alkyne (the propargyl group) with an aniline core. This unique arrangement offers a powerful "handle" for CuAAC reactions, enabling the facile and specific formation of a stable 1,2,3-triazole linkage with an azide-bearing molecule.[1][2][3] The resulting triazole ring is not merely a linker; it is a bioisostere of the amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions, often imparting favorable pharmacokinetic properties to the parent molecule.[4]

The aniline moiety, on the other hand, is a well-established pharmacophore and a versatile synthetic precursor in its own right. It can be further functionalized to modulate the biological activity and physicochemical properties of the final compound. This dual functionality makes 3-(Prop-2-yn-1-yloxy)aniline a valuable tool for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1073881-49-8[5]
Molecular Formula C₉H₁₀ClNO[5]
Molecular Weight 183.64 g/mol [5]
Appearance Off-white to light yellow powder[5]
Purity Typically ≥97%[5]
Storage Store at -20°C for long-term stability. Keep container tightly closed in a dry and well-ventilated place.[5]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: A Detailed Protocol

The CuAAC reaction is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6] The following protocol provides a general framework for the reaction of this compound with an azide partner.

General Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagent1 Dissolve 3-(Prop-2-yn-1-yloxy)aniline in an appropriate solvent mixing Combine reagents and catalyst solution reagent1->mixing reagent2 Dissolve azide partner in the same or a miscible solvent reagent2->mixing catalyst_prep Prepare catalyst solution: CuSO4 and Sodium Ascorbate catalyst_prep->mixing reaction Stir at room temperature or with gentle heating mixing->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring extraction Aqueous work-up and extraction with an organic solvent monitoring->extraction purification Purify by column chromatography or recrystallization extraction->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization

Caption: General workflow for a CuAAC reaction.

Materials and Reagents
  • This compound

  • Azide coupling partner (e.g., benzyl azide, or a more complex azide-functionalized molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, DMF, or THF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, v/v). If the hydrochloride salt is used, it may be necessary to add a mild base like sodium bicarbonate (1.1 eq.) to free the aniline.

    • In a separate vial, dissolve the azide coupling partner (1.0-1.2 eq.) in the same solvent system.

    • Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1.0 M).

  • Reaction Setup:

    • To the stirred solution of the aniline derivative, add the solution of the azide coupling partner.

    • Add the copper(II) sulfate solution (0.01-0.05 eq.). The solution may turn a pale blue color.

    • Add the sodium ascorbate solution (0.1-0.2 eq.) dropwise. The reaction mixture will typically turn yellow or orange, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[1]

  • Work-up:

    • Once the reaction is complete, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1,2,3-triazole derivative.

Troubleshooting
  • Slow or Incomplete Reaction:

    • Ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time.

    • Increase the catalyst loading slightly.

    • Gentle heating (e.g., 40-50 °C) can sometimes accelerate the reaction.

    • Degassing the solvents prior to use can be beneficial, as oxygen can oxidize the Cu(I) catalyst.

  • Side Product Formation:

    • Homodimerization of the alkyne can occur. Using a slight excess of the azide can help to minimize this.

    • Ensure that the reaction is not overheated, as this can lead to decomposition.

Applications in Drug Discovery and Bioconjugation

The versatility of this compound makes it a valuable building block in several areas of drug discovery and chemical biology.

Synthesis of Bioactive Small Molecules

The triazole ring formed via the click reaction is a common scaffold in many biologically active compounds, including anticancer, antifungal, and antiviral agents.[7][8][9] The aniline group of the starting material can be a key pharmacophore or a point for further derivatization to fine-tune the biological activity. For instance, the aniline nitrogen can be acylated, alkylated, or used in the formation of other heterocyclic rings to generate a library of diverse compounds for screening.

Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10] The aniline moiety is a common feature in many kinase inhibitors, often forming key hydrogen bonds in the ATP-binding pocket of the enzyme. By using 3-(Prop-2-yn-1-yloxy)aniline as a starting point, novel kinase inhibitors can be synthesized where the triazole portion can be used to explore different regions of the kinase active site or to attach solubility-enhancing groups.

Kinase_Inhibitor_Concept cluster_kinase Kinase Active Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front inhibitor Aniline Moiety Triazole Linker Tail Group inhibitor:aniline->hinge Hydrogen Bonds inhibitor:linker->hydrophobic_pocket Van der Waals Interactions inhibitor:tail->solvent_front Improved Solubility / Additional Interactions caption Conceptual binding of a triazole-based kinase inhibitor.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with 3-(prop-2-yn-1-yloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Click Chemistry in Modern Drug Discovery

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular assembly in pharmaceutical and life sciences research.[1][2] Its remarkable efficiency, regioselectivity, and tolerance of a wide array of functional groups have established it as a premier method for forging stable triazole linkages.[3][4] This reaction enables the rapid and reliable conjugation of molecular fragments, accelerating the synthesis of novel chemical entities for drug discovery, the development of antibody-drug conjugates (ADCs), and the creation of advanced biomaterials.[5]

The aniline scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[6] However, the metabolic liabilities associated with some aniline derivatives necessitate the exploration of bioisosteric replacements or modifications to enhance their pharmacokinetic profiles.[6] The 1,2,3-triazole ring, formed via the CuAAC reaction, serves as an excellent bioisostere for the amide bond and can modulate a compound's solubility, polarity, and target engagement.

This technical guide provides a comprehensive overview and detailed protocols for the use of 3-(prop-2-yn-1-yloxy)aniline , a versatile building block that combines the functionalities of an aromatic amine and a terminal alkyne. This unique combination allows for its seamless integration into CuAAC-based synthetic strategies, offering a powerful tool for researchers, scientists, and drug development professionals to construct complex molecules with potential therapeutic applications.

Part 1: Synthesis and Characterization of 3-(prop-2-yn-1-yloxy)aniline

The synthesis of the title compound is readily achieved via a Williamson ether synthesis, a classic and robust method for forming ethers.[7][8] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide.[8][9]

Protocol 1: Synthesis of 3-(prop-2-yn-1-yloxy)aniline

Materials:

  • 3-Aminophenol

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants and stir the mixture at room temperature for 15 minutes.

  • Slowly add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(prop-2-yn-1-yloxy)aniline as a pure compound.

Expected Characterization Data: The structure of the synthesized 3-(prop-2-yn-1-yloxy)aniline should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the amine protons, the methylene protons adjacent to the ether oxygen, and the terminal alkyne proton. The terminal alkyne proton typically appears as a triplet due to long-range coupling with the methylene protons.[10]

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the carbon bearing the amino group, the carbon bearing the ether linkage, the methylene carbon, and the two sp-hybridized carbons of the alkyne.[10]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the compound should be observed.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This section details a representative protocol for the CuAAC reaction between 3-(prop-2-yn-1-yloxy)aniline and a model azide, benzyl azide. This reaction demonstrates the utility of the aniline derivative in forming a 1,4-disubstituted 1,2,3-triazole.

Causality Behind Experimental Choices
  • Catalyst System: The most common and convenient method for generating the active Cu(I) catalyst in situ is the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[11][12]

  • Ligand: While not always necessary, the inclusion of a ligand that stabilizes the Cu(I) oxidation state, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is highly recommended.[1] Ligands prevent the oxidation of Cu(I) to the inactive Cu(II) state and can accelerate the reaction rate.[11]

  • Solvent System: A mixture of a polar organic solvent like dimethyl sulfoxide (DMSO) or t-butanol with water is often employed to ensure the solubility of both the organic substrates and the inorganic catalyst components.

  • Inert Atmosphere: While the use of sodium ascorbate mitigates the issue of Cu(I) oxidation by dissolved oxygen, performing the reaction under an inert atmosphere (nitrogen or argon) is good practice to minimize potential side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling).[13]

Protocol 2: CuAAC Reaction of 3-(prop-2-yn-1-yloxy)aniline with Benzyl Azide

Materials:

  • 3-(prop-2-yn-1-yloxy)aniline (from Protocol 1)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

Procedure:

  • In a reaction vial, dissolve 3-(prop-2-yn-1-yloxy)aniline (1.0 eq) and benzyl azide (1.05 eq) in a mixture of DMSO and water (e.g., 4:1 v/v).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 eq) and THPTA (0.06 eq) in deionized water.

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water and add it to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of EDTA to chelate and remove the copper catalyst.[14] Repeat the washing until the aqueous layer is colorless.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Data Presentation: Representative Reaction Parameters
ParameterValue/ConditionRationale
Alkyne 3-(prop-2-yn-1-yloxy)anilineFunctionalized building block.
Azide Benzyl AzideModel azide for protocol demonstration.
Stoichiometry Alkyne:Azide (1:1.05)A slight excess of the azide can drive the reaction to completion.
Catalyst Loading 1-5 mol% CuSO₄·5H₂OSufficient for catalysis; higher loading may complicate purification.
Reducing Agent 10-20 mol% Sodium AscorbateIn situ generation of active Cu(I) catalyst.
Ligand 1.2 x Catalyst mol% THPTAStabilizes Cu(I) and accelerates the reaction.
Solvent DMSO/H₂O or t-BuOH/H₂OEnsures solubility of all reaction components.
Temperature Room TemperatureMild conditions are a hallmark of click chemistry.
Reaction Time 4-12 hoursTypical for complete conversion; monitor by TLC/LC-MS.

Part 3: Purification and Characterization of the Triazole Product

Purification of the triazole product is crucial to remove unreacted starting materials, byproducts, and residual copper catalyst.

Purification Strategies
  • Copper Removal: The triazole product can chelate copper ions, leading to contamination.[15] Washing the crude product with an aqueous solution of a chelating agent like EDTA is an effective method for removing residual copper.[14]

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying triazoles. The polarity of the eluent can be adjusted based on the polarity of the product.[14]

  • Recrystallization: If the triazole product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Precipitation/Washing: For some products, precipitation from the reaction mixture followed by washing with an appropriate solvent can be a simple and effective purification method.[16]

Expected Characterization of the Triazole Product

The formation of the 1-(3-aminophenyl)-4-benzyl-1H-1,2,3-triazole derivative should be confirmed by spectroscopic analysis.

  • ¹H NMR: The most indicative change is the disappearance of the terminal alkyne proton signal and the appearance of a new singlet for the triazole proton. The chemical shifts of the aromatic and methylene protons will also be altered.

  • ¹³C NMR: The two alkyne carbons will be replaced by the two aromatic carbons of the triazole ring.

  • FT-IR: The characteristic alkyne C-H stretch (around 3300 cm⁻¹) will disappear.

  • Mass Spectrometry: The molecular ion peak will correspond to the sum of the masses of the aniline alkyne and the benzyl azide.

Visualization of Workflows and Mechanisms

Diagram 1: Synthesis of 3-(prop-2-yn-1-yloxy)aniline

G cluster_0 Reactants cluster_1 Reaction Conditions 3-Aminophenol 3-Aminophenol Reaction Reaction 3-Aminophenol->Reaction Nucleophile Propargyl Bromide Propargyl Bromide Propargyl Bromide->Reaction Electrophile K2CO3 K2CO3 K2CO3->Reaction Base DMF DMF DMF->Reaction Solvent Room Temp Room Temp Room Temp->Reaction Product Product Purification Purification Product->Purification Column Chromatography Reaction->Product Williamson Ether Synthesis 3-(prop-2-yn-1-yloxy)aniline 3-(prop-2-yn-1-yloxy)aniline Purification->3-(prop-2-yn-1-yloxy)aniline

Caption: Workflow for the synthesis of the alkyne substrate.

Diagram 2: CuAAC Reaction Mechanism

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Cu(II) B Cu(I) A->B Na Ascorbate Reduction C Copper Acetylide B->C + Alkyne D Six-membered Cu-intermediate C->D + Azide E Copper Triazolide D->E Ring Contraction E->B + H+ Product 1,4-Disubstituted Triazole E->Product Protonolysis Alkyne 3-(prop-2-yn-1-yloxy)aniline Azide Benzyl Azide

References

Application Note: Strategic Synthesis of Kinase Inhibitors Using 3-(prop-2-yn-1-yloxy)aniline Hydrochloride as a Versatile Scaffolding Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors often relies on versatile chemical building blocks that allow for rapid diversification and optimization of lead compounds. This guide details the strategic application of 3-(prop-2-yn-1-yloxy)aniline hydrochloride , a bifunctional reagent, in the synthesis of diverse kinase inhibitor scaffolds. We will explore its utility by leveraging its two key reactive sites: the nucleophilic aniline moiety for constructing hinge-binding cores and the terminal alkyne for covalent warhead installation or late-stage functionalization. This document provides the scientific rationale behind synthetic choices, detailed experimental protocols, and methods for validation, serving as a practical resource for drug discovery programs.

Introduction: The Rationale for a Bifunctional Building Block

The aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous kinase inhibitors that target the ATP-binding site.[2][3] Its derivatives are adept at forming critical hydrogen bonds with the "hinge" region of the kinase domain. Concurrently, the propargyl group has gained prominence as a highly versatile functional handle.[4][5] Its terminal alkyne can participate in a wide range of reactions, including metal-catalyzed cross-couplings, and more importantly, can act as a Michael acceptor precursor for forming targeted covalent inhibitors (TCIs) with cysteine residues near the active site.[6][7]

This compound combines these two powerful pharmacophoric elements into a single, readily available starting material.[8][9][10] This dual functionality allows for a divergent synthetic approach, enabling the exploration of multiple inhibitor modalities from a common intermediate.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1073881-49-8 [11][12]
Molecular Formula C₉H₁₀ClNO [12]
Molecular Weight 183.64 g/mol [12][13]
Purity Typically ≥97% [12]
Appearance Off-white to light brown solid N/A

| IUPAC Name | 3-(prop-2-yn-1-yloxy)aniline;hydrochloride |[12] |

G cluster_SM Starting Material cluster_routes Synthetic Diversification Pathways cluster_outcomes Resulting Inhibitor Scaffolds SM 3-(prop-2-yn-1-yloxy)aniline Hydrochloride Aniline Route A: Aniline Moiety Functionalization SM->Aniline Nucleophilic Substitution, Cross-Coupling Alkyne Route B: Alkyne Moiety Functionalization SM->Alkyne Sonogashira, Click Chemistry, Michael Addition Core Hinge-Binding Cores (e.g., Anilinoquinazolines) Aniline->Core Covalent Covalent Inhibitors & Extended Scaffolds Alkyne->Covalent

Figure 1: Divergent synthetic strategies enabled by the bifunctional nature of 3-(prop-2-yn-1-yloxy)aniline.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[11][14] Aniline derivatives, in general, should be handled with care due to potential toxicity.[15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][14] Avoid contact with skin and eyes.[11][15]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Strategy A: Functionalization of the Aniline Moiety

The primary amino group of the aniline is a potent nucleophile, making it an ideal handle for building the core structure of many Type I kinase inhibitors. These inhibitors typically occupy the ATP binding pocket, with the aniline nitrogen forming a key hydrogen bond with the kinase hinge region. A classic and highly effective strategy is the synthesis of anilinoquinazoline scaffolds, which are prevalent in EGFR inhibitors.[2][3]

Protocol 1: Synthesis of a 4-Anilinoquinazoline Core via Buchwald-Hartwig Amination

This protocol describes a two-step synthesis of a model anilinoquinazoline inhibitor core. The Buchwald-Hartwig cross-coupling is chosen for its high efficiency and broad functional group tolerance, making it a reliable method in medicinal chemistry.[16]

G Start 3-(prop-2-yn-1-yloxy)aniline (Free Base) Intermediate N-(3-(prop-2-yn-1-yloxy)phenyl) quinazolin-4-amine Start->Intermediate Buchwald-Hartwig Amination Reagent1 4-Chloroquinazoline Reagent1->Intermediate Product Final Product (Anilinoquinazoline Core) Intermediate->Product Characterization (NMR, MS, HPLC)

Figure 2: Workflow for the synthesis of a 4-anilinoquinazoline inhibitor core.

Step 1: Free-Basing of the Starting Material

  • Rationale: The starting material is a hydrochloride salt. The free amine is required for the subsequent nucleophilic coupling reaction.

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HCl salt.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free aniline as an oil or low-melting solid. Use immediately in the next step.

Step 2: Buchwald-Hartwig Cross-Coupling

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-chloroquinazoline (1.0 eq), the free-based 3-(prop-2-yn-1-yloxy)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like Xantphos (0.04 eq).

  • Add a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired N-(3-(prop-2-yn-1-yloxy)phenyl)quinazolin-4-amine.

Self-Validation and Characterization:

  • Structure Confirmation: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Purity Assessment: Determine the purity of the compound using HPLC. A purity of >95% is generally required for biological screening.

Synthetic Strategy B: Functionalization of the Alkyne Moiety

The terminal alkyne is a gateway to a vast chemical space. It can be used to extend the molecule into solvent-exposed regions of the kinase or, more strategically, to install an electrophilic "warhead" for covalent inhibition.[6]

Protocol 2: Synthesis of an Acrylamide Warhead for Covalent Inhibition

This protocol demonstrates how to convert the terminal alkyne into an acrylamide moiety, a classic Michael acceptor used to target cysteine residues in kinases like BTK and EGFR.[7] The synthesis proceeds via a Sonogashira coupling followed by amide bond formation and reduction.

G Start Anilinoquinazoline Core (from Protocol 1) Step1 Sonogashira Coupling Start->Step1 Reagent1 Protected Amino-Iodobenzene Reagent1->Step1 Intermediate1 Coupled Alkyne Intermediate Step1->Intermediate1 Step2 Deprotection & Acryloylation Intermediate1->Step2 Product Final Covalent Inhibitor Step2->Product

Figure 3: Workflow for converting the alkyne into a covalent acrylamide warhead.

Step 1: Sonogashira Cross-Coupling

  • Rationale: The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide, allowing for significant structural extension.

  • Combine the anilinoquinazoline core from Protocol 1 (1.0 eq), an appropriate aryl iodide (e.g., 1-iodo-4-((tert-butoxycarbonyl)amino)benzene, 1.1 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst such as CuI (0.1 eq) in an oven-dried flask under an inert atmosphere.

  • Add a degassed solvent system, typically a mixture of THF and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the coupled product.

Step 2: Deprotection and Acryloylation

  • Deprotection: Dissolve the Boc-protected intermediate from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). Remove the solvent and excess TFA under reduced pressure.

  • Acryloylation: Dissolve the resulting crude amine salt in an anhydrous aprotic solvent like DCM or THF and cool to 0 °C. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Slowly add acryloyl chloride (1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 1-3 hours.

  • Quench the reaction with water, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final covalent inhibitor.

Self-Validation and Characterization:

  • Confirmation: Confirm the identity and structure of the final product at each key step using ¹H NMR and HRMS.

  • Purity: Ensure final compound purity is >95% by HPLC analysis before proceeding to biological assays.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its bifunctional nature permits divergent synthetic routes to access both traditional ATP-competitive inhibitors and modern targeted covalent inhibitors. The protocols outlined here provide a foundational framework that can be adapted to a wide variety of kinase targets by modifying the coupling partners (e.g., different heterocyclic cores or aryl halides). This strategic flexibility accelerates the generation of diverse chemical libraries, streamlining the structure-activity relationship (SAR) studies essential for modern drug discovery.

References

Application Notes and Protocols for the Derivatization of the Aniline Group in 3-(prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(prop-2-yn-1-yloxy)aniline is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a nucleophilic aniline group and a terminal alkyne (propargyl group) offers two distinct points for chemical modification. The aniline moiety can be readily derivatized through various reactions to modulate the electronic and steric properties of the molecule, while the propargyl group serves as a valuable handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation to other molecules.[1] This dual functionality makes it an attractive building block for the synthesis of novel pharmaceutical agents, molecular probes, and advanced materials.[2][3]

This technical guide provides a comprehensive overview of common and effective methods for the derivatization of the aniline group in 3-(prop-2-yn-1-yloxy)aniline hydrochloride. As this starting material is supplied as a hydrochloride salt, a critical initial step for most derivatization reactions is the liberation of the free aniline.[2][4] This guide will detail protocols for this crucial step and for subsequent acylation, sulfonylation, and N-alkylation reactions, with a special emphasis on the considerations necessitated by the presence of the reactive propargyl group.

Physicochemical Properties and Handling of this compound

This compound is a solid material.[5][6] The hydrochloride salt form enhances its stability and water solubility compared to the free base.[4] However, for most organic reactions targeting the aniline nitrogen, the free base is the required reactant.

Safety Precautions: Aniline and its derivatives are toxic and can be absorbed through the skin.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Liberation of the Free Aniline: A Prerequisite for Derivatization

The primary amino group in this compound is protonated, rendering it non-nucleophilic. To proceed with derivatization, the free aniline must be generated in situ or isolated prior to the reaction. This is typically achieved by treatment with a suitable base.

Protocol 1: In Situ Neutralization for Direct Use

This protocol is suitable for reactions where the presence of a mild inorganic base and its corresponding salt does not interfere with the subsequent reaction.

Materials:

  • This compound

  • Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

Procedure:

  • To a reaction vessel containing a stirred suspension of this compound in the chosen solvent, add 1.5-2.0 equivalents of anhydrous Na₂CO₃ or K₂CO₃.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the free aniline can be monitored by thin-layer chromatography (TLC).

  • The resulting suspension, containing the free aniline in solution and the inorganic salts, can often be used directly in the next step without filtration.

Rationale: Mild inorganic bases like Na₂CO₃ and K₂CO₃ are sufficient to deprotonate the anilinium salt to the free aniline. They are generally poorly soluble in organic solvents, which can be advantageous as they can be easily removed during the reaction work-up. The propargyl group is generally stable under these mild basic conditions.[7]

Protocol 2: Extraction of the Free Aniline

For reactions sensitive to inorganic salts, the free aniline can be isolated.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound in water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.

  • Slowly add 1 M NaOH or saturated NaHCO₃ solution while gently shaking, venting frequently. Continue addition until the aqueous layer is basic (test with pH paper).

  • Separate the organic layer. Extract the aqueous layer twice more with fresh portions of the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aniline, which should be used promptly.

Rationale: This liquid-liquid extraction method effectively separates the organic-soluble free aniline from the water-soluble inorganic salts.[9] It is important to use the freshly prepared free aniline as it can be susceptible to air oxidation over time, leading to discoloration.

Derivatization of the Aniline Group

Once the free aniline is available, a variety of derivatization reactions can be performed. The following sections provide detailed protocols for common transformations.

N-Acylation: Synthesis of Amides

N-acylation is a robust method to introduce an acyl group onto the aniline nitrogen, forming a stable amide bond. This is often done to protect the amine or to synthesize biologically active molecules.[10]

Protocol 3: Acylation with Acyl Chlorides or Anhydrides

Materials:

  • 3-(prop-2-yn-1-yloxy)aniline (from Protocol 1 or 2)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride) (1.1 equivalents)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine) (1.5 equivalents)

  • Anhydrous DCM or THF as solvent

Procedure:

  • Dissolve the 3-(prop-2-yn-1-yloxy)aniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA, DIPEA, or pyridine).

  • Slowly add the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Rationale: The base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is typically exothermic, hence the initial cooling.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTypical Reaction Time
Acetyl ChlorideTEADCM2-4 hours
Acetic AnhydridePyridineTHF4-8 hours
Benzoyl ChlorideDIPEADCM6-16 hours
N-Sulfonylation: Synthesis of Sulfonamides

The reaction of anilines with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many pharmaceutical compounds.[11]

Protocol 4: Sulfonylation with Sulfonyl Chlorides

Materials:

  • 3-(prop-2-yn-1-yloxy)aniline (from Protocol 1 or 2)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equivalents)

  • Pyridine (as both base and solvent) or TEA/DIPEA in DCM

  • Anhydrous DCM (if not using pyridine as solvent)

Procedure:

  • Dissolve the 3-(prop-2-yn-1-yloxy)aniline in anhydrous pyridine or DCM.

  • Cool the solution to 0 °C.

  • If using DCM, add 1.5 equivalents of TEA or DIPEA.

  • Add the sulfonyl chloride portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Work-up: If pyridine is the solvent, remove it under high vacuum. If DCM is the solvent, dilute with more DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine/TEA/DIPEA), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Rationale: Similar to acylation, a base is necessary to scavenge the HCl produced. Pyridine is a common choice as it can also serve as the solvent. The sulfonylation of anilines is generally a reliable and high-yielding reaction.[12][13]

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, selective mono-alkylation can be achieved.[14][15]

Protocol 5: Reductive Amination

A milder and more controllable method for N-alkylation is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine in situ, followed by reduction.

Materials:

  • 3-(prop-2-yn-1-yloxy)aniline (from Protocol 1 or 2)

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • A mild reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloroethane (DCE), DCM, or Methanol (MeOH))

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve the 3-(prop-2-yn-1-yloxy)aniline and the aldehyde or ketone in the chosen anhydrous solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation (optional, but often beneficial).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (STAB or NaBH₃CN) portion-wise.

  • Continue stirring at room temperature for 6-24 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with saturated NaHCO₃ solution. Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Rationale: Reductive amination is a highly efficient and selective method for N-alkylation that avoids the issue of over-alkylation. STAB is a particularly mild and effective reagent for this transformation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of diarylamines.[8][16]

Protocol 6: Buchwald-Hartwig Amination

Materials:

  • 3-(prop-2-yn-1-yloxy)aniline (from Protocol 1 or 2)

  • Aryl halide or triflate (e.g., bromobenzene, 4-chlorotoluene) (1.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄)) (1.5-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide/triflate and 3-(prop-2-yn-1-yloxy)aniline.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[17][18] The choice of ligand is crucial and often needs to be optimized for specific substrates.[19]

Special Consideration: The Propargyl Group

The terminal alkyne of the propargyl group is a key functional handle, but its reactivity must be considered during the derivatization of the aniline.

  • Stability: The propargyl ether linkage is generally stable under the mild basic conditions used for aniline liberation and the conditions for acylation and sulfonylation.[7] However, strong bases and high temperatures should be used with caution.[20]

  • Glaser Coupling: In the presence of copper salts and an oxidant (like air), terminal alkynes can undergo oxidative homocoupling to form a 1,3-diyne, known as the Glaser coupling.[21][22] This is a potential side reaction, particularly if copper catalysts are used or if there are copper contaminants. It is advisable to perform reactions under an inert atmosphere to minimize this side reaction.[23]

Characterization of Derivatized Products

The successful derivatization of 3-(prop-2-yn-1-yloxy)aniline can be confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Handles for Characterization

TechniqueStarting Material: 3-(prop-2-yn-1-yloxy)anilineDerivatized Product (e.g., N-acetyl)Key Changes
¹H NMR -NH₂ protons (broad singlet, ~3.6 ppm), Aromatic protons, -O-CH₂- protons (~4.7 ppm), Alkyne-H (~2.5 ppm)-NH- proton (broad singlet, downfield shift), New signals for the added group (e.g., -COCH₃ at ~2.1 ppm), Shifts in aromatic signals.[24]Disappearance of -NH₂ signal, appearance of -NH- signal and signals for the new substituent.
¹³C NMR Aromatic carbons, -O-CH₂- carbon (~56 ppm), Alkyne carbons (~75, 78 ppm).[24]Appearance of new carbons (e.g., C=O at ~168 ppm), shifts in aromatic carbon signals.Appearance of signals corresponding to the new functional group.
IR N-H stretches (~3300-3400 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹).[25][26]N-H stretch (single sharp peak, ~3300 cm⁻¹), C=O stretch (for amides, ~1660 cm⁻¹), S=O stretches (for sulfonamides, ~1350 & 1160 cm⁻¹).Change in N-H stretching pattern, appearance of strong carbonyl or sulfonyl stretching bands.
Mass Spec [M+H]⁺ corresponding to C₉H₉NO[M+H]⁺ corresponding to the derivatized product.Increase in molecular weight corresponding to the added group.

Visualizing the Workflow

The general workflow for the derivatization of this compound can be visualized as a two-stage process: liberation of the free aniline followed by the derivatization reaction.

G cluster_0 PART 1: Liberation of Free Aniline cluster_2 Products Start 3-(prop-2-yn-1-yloxy)aniline Hydrochloride Base Add Base (e.g., Na₂CO₃, NaOH) Start->Base Aniline Free 3-(prop-2-yn-1-yloxy)aniline Base->Aniline Acylation N-Acylation (Acyl Chloride/Anhydride) Aniline->Acylation Reagent Sulfonylation N-Sulfonylation (Sulfonyl Chloride) Aniline->Sulfonylation Reagent Alkylation N-Alkylation (Reductive Amination) Aniline->Alkylation Reagent Arylation N-Arylation (Buchwald-Hartwig) Aniline->Arylation Reagent Amide N-Acyl Derivative Acylation->Amide Sulfonamide N-Sulfonyl Derivative Sulfonylation->Sulfonamide Amine N-Alkyl/Aryl Derivative Alkylation->Amine Arylation->Amine

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a valuable intermediate in pharmaceutical and materials science.[1][2][3] The protocol is designed for researchers, chemists, and process engineers, offering a robust and scalable methodology based on the Williamson ether synthesis. Beyond a simple set of instructions, this guide delves into the underlying reaction mechanism, critical process parameters for scaling, safety protocols, and analytical characterization. The aim is to equip scientific professionals with the necessary knowledge to transition this synthesis from bench-scale to pilot-plant production efficiently and safely.

Introduction and Synthetic Strategy

3-(Prop-2-yn-1-yloxy)aniline is a key building block characterized by a versatile aniline moiety and a terminal alkyne. This unique combination allows for subsequent functionalization through reactions like Sonogashira coupling, click chemistry, or electrophilic aromatic substitution, making it a crucial intermediate for active pharmaceutical ingredients (APIs) and advanced polymers.[4][5] The hydrochloride salt form enhances the compound's stability and handling properties.

The selected synthetic route is the Williamson ether synthesis , a classic and highly reliable method for forming ethers.[6][7] This SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an organohalide.[6][8][9] This strategy is exceptionally well-suited for scale-up due to its high efficiency, broad applicability, and the use of readily available, cost-effective starting materials: 3-aminophenol and propargyl bromide.[7][10]

The choice of a primary alkyl halide (propargyl bromide) is critical as it is highly reactive towards SN2 substitution and minimizes the competing E2 elimination pathway, which can become problematic with secondary or tertiary halides.[8][9][11]

Reaction Mechanism

The synthesis proceeds in two main stages: the formation of the free aniline base followed by its conversion to the hydrochloride salt.

Stage 1: Williamson Ether Synthesis

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 3-aminophenol is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 3-aminophenoxide.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, executing a backside attack on the electrophilic carbon of propargyl bromide.

  • Displacement: This concerted SN2 mechanism results in the displacement of the bromide leaving group and the formation of the C-O ether bond, yielding 3-(Prop-2-yn-1-yloxy)aniline.[6][11]

Figure 1: SN2 Mechanism of 3-(Prop-2-yn-1-yloxy)aniline Formation

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale synthesis of the final hydrochloride salt. Adjustments may be necessary based on specific equipment and reactor geometries.

Reagent and Equipment Summary
Reagent/MaterialMolecular Wt.QuantityMolesMolar Eq.Notes
3-Aminophenol109.13 g/mol 80.0 g0.7331.0Starting material. Ensure >98% purity.
Propargyl Bromide (80% in Toluene)118.96 g/mol 130.8 g (104.6 g active)0.8801.2Corrosive, toxic, lachrymator. Handle with extreme care.[12]
Potassium Carbonate (K₂CO₃)138.21 g/mol 152.0 g1.1001.5Anhydrous, fine powder is preferred for better reactivity.
Acetone58.08 g/mol 1.6 L--Anhydrous grade. Excellent solvent for this reaction.
Hydrochloric Acid (37% aq.)36.46 g/mol ~75 mL~0.90~1.22Used for salt formation.
Isopropanol (IPA)60.10 g/mol 800 mL--Used for precipitation/recrystallization of the salt.
Ethyl Acetate88.11 g/mol 1.0 L--Extraction solvent.
Deionized Water18.02 g/mol As needed--For work-up and washing.
Brine (Saturated NaCl)-500 mL--For extraction work-up.

Equipment:

  • 5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Addition funnel for liquid reagents.

  • Filtration apparatus (Büchner funnel or filter press).

  • Rotary evaporator (appropriate scale).

  • Vacuum oven.

Experimental Workflow

Workflow Figure 2: Overall Synthesis and Purification Workflow start Charge Reactor: - 3-Aminophenol - K₂CO₃ - Acetone addition Add Propargyl Bromide Solution (0-10 °C) start->addition reflux Heat to Reflux (56 °C) Monitor by TLC/HPLC addition->reflux cooldown Cool to Room Temperature reflux->cooldown filtration Filter to Remove Inorganic Salts cooldown->filtration concentration Concentrate Filtrate (Rotary Evaporator) filtration->concentration extraction Aqueous Work-up: - Add Ethyl Acetate & Water - Separate Layers - Wash Organic Layer with Brine concentration->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying solvent_swap Filter & Concentrate to Obtain Crude Free Base Oil drying->solvent_swap salt_formation Dissolve Crude Oil in IPA Add HCl (aq.) dropwise solvent_swap->salt_formation precipitation Cool to 0-5 °C Stir to Induce Precipitation salt_formation->precipitation isolate_salt Filter the Precipitate precipitation->isolate_salt wash_salt Wash with Cold IPA isolate_salt->wash_salt final_drying Dry Under Vacuum at 40-50 °C wash_salt->final_drying final_product 3-(Prop-2-yn-1-yloxy)aniline HCl (Characterize for Purity) final_drying->final_product

Figure 2: Overall Synthesis and Purification Workflow
Step-by-Step Procedure

Part A: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline (Free Base)

  • Reactor Setup: Assemble the 5 L reactor under a nitrogen atmosphere. Ensure all joints are sealed and the system is inert.

  • Charging Reagents: Charge the reactor with 3-aminophenol (80.0 g), powdered potassium carbonate (152.0 g), and acetone (1.6 L).

  • Initial Stirring: Begin stirring the suspension with the overhead stirrer at 200-300 RPM to ensure good mixing.

  • Cooling: Cool the reactor jacket to 0-5 °C.

  • Propargyl Bromide Addition: Slowly add the propargyl bromide solution (130.8 g) dropwise via the addition funnel over 60-90 minutes. Crucial: Maintain the internal reaction temperature below 15 °C during the addition to control the initial exotherm.

  • Reaction: After the addition is complete, slowly warm the mixture to a gentle reflux (~56 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate) or HPLC until the 3-aminophenol starting material is consumed.

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with fresh acetone (2 x 100 mL) to recover any trapped product.

  • Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

Part B: Work-up and Isolation of the Free Base

  • Extraction: To the crude residue, add ethyl acetate (800 mL) and deionized water (500 mL). Stir vigorously for 10 minutes, then transfer to a separatory funnel.

  • Layer Separation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (200 mL).

  • Washing: Combine the organic layers and wash with brine (500 mL) to remove residual water and inorganic impurities.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate to dryness on a rotary evaporator to yield the crude 3-(Prop-2-yn-1-yloxy)aniline as a dark oil.

Part C: Formation and Purification of the Hydrochloride Salt

  • Dissolution: Dissolve the crude oil in isopropanol (IPA, 400 mL). A gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl (37%, ~75 mL) dropwise with vigorous stirring. A precipitate should begin to form. Monitor the pH to ensure it is acidic (pH 1-2).

  • Precipitation/Crystallization: Stir the resulting thick slurry at 0-5 °C for at least 1-2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA (2 x 200 mL) to remove residual impurities and excess HCl.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be an off-white to light tan solid.

Process Optimization and Scale-Up Considerations

Transitioning a synthesis from the laboratory to a pilot plant introduces significant challenges.[13][14][15] Careful consideration of the following parameters is essential for a safe, reproducible, and economically viable process.[16][17]

  • Heat Management: The initial propargylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[13][14] Failure to control the temperature can lead to runaway reactions or an increase in side products.

    • Mitigation: Use a jacketed reactor with precise temperature control, and ensure the addition rate of propargyl bromide is slow enough to allow the cooling system to manage the heat output.

  • Mixing Efficiency: What works with a magnetic stir bar in a flask is inadequate for a large reactor.[13] Poor mixing can lead to localized "hot spots," uneven reaction progress, and lower yields.

    • Mitigation: Employ an appropriately designed overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) and determine the optimal agitation speed to ensure the solid K₂CO₃ remains well-suspended.

  • Reagent Purity and Form: The physical form of the base is important. Finely powdered K₂CO₃ provides a larger surface area and higher reaction rates compared to granular forms.

  • Impurity Profile: Minor side reactions at the gram scale can become major sources of contamination at the kilogram scale.[14] A potential side product is the C-alkylation of the phenoxide.

    • Mitigation: The use of a polar aprotic solvent like acetone favors O-alkylation. Maintaining moderate reaction temperatures also helps minimize side reactions. Implement in-process HPLC analysis to track the formation of key impurities.

  • Purification Strategy: Column chromatography is generally not viable for large-scale purification.[10] The conversion to the hydrochloride salt serves as an excellent purification step, as the salt often has lower solubility in organic solvents than the free base and associated impurities, allowing for isolation via crystallization. Further purification can be achieved by recrystallizing the hydrochloride salt from a suitable solvent system (e.g., isopropanol/water).

Safety and Handling Precautions

Propargyl Bromide is a highly hazardous material. It is toxic, a lachrymator, flammable, and can be shock-sensitive.[12][18][19] Unstabilized material may polymerize or decompose violently, especially when heated under confinement.[12][20]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[18]

  • Engineering Controls: Conduct the synthesis in a well-ventilated fume hood or a walk-in hood for larger scales.[21] Facilities must be equipped with an eyewash station and a safety shower.[12] Use explosion-proof equipment and ensure all containers are properly grounded to prevent static discharge.[20][21]

  • Handling:

    • Keep away from heat, sparks, and open flames.[19]

    • Store refrigerated (below 4°C) and away from oxidizing agents.[12]

    • Avoid mechanical shock and friction.[12]

    • Quench any excess propargyl bromide carefully with a suitable nucleophile in a controlled manner during waste disposal.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand. Use non-sparking tools for cleanup.[20][21]

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to light tan solid.

  • Melting Point: Literature values can be used for comparison.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • HPLC: To determine the purity profile (typically >98%).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles.

Section 1: Synthesis Overview and Mechanism

The synthesis of 3-(prop-2-yn-1-yloxy)aniline is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide of 3-aminophenol acts as the nucleophile, attacking the primary alkyl halide, propargyl bromide. The resulting aniline derivative is then converted to its hydrochloride salt for enhanced stability and handling.[5][6]

Overall Reaction Scheme

The two-step synthesis proceeds as follows:

  • Part A: Williamson Ether Synthesis: 3-Aminophenol is reacted with propargyl bromide in the presence of a base to form 3-(prop-2-yn-1-yloxy)aniline.

  • Part B: Hydrochloride Salt Formation: The purified free base is treated with hydrochloric acid to yield the final product.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 mechanism.[3][7] The base deprotonates the most acidic proton of 3-aminophenol—the phenolic hydroxyl group—to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of propargyl bromide in a single, concerted step, displacing the bromide leaving group.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_intermediates Step 2: SN2 Attack cluster_products Formation of Ether Phenol 3-Aminophenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product 3-(Prop-2-yn-1-yloxy)aniline Phenoxide->Product SN2 Attack PropargylBr Propargyl Bromide PropargylBr->Product Salt Byproduct Salt

Caption: Mechanism of the Williamson Ether Synthesis.

Section 2: Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Reagent and Solvent Table
Reagent/MaterialMolar Mass ( g/mol )Quantity (10 mmol scale)Molar Equivalents
3-Aminophenol109.131.09 g1.0
Propargyl Bromide (80% in toluene)118.96~1.3 mL1.1
Potassium Carbonate (K₂CO₃), fine powder138.212.76 g2.0
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-
Ethyl Acetate (EtOAc)88.11~150 mL-
Deionized Water18.02~100 mL-
Brine (Saturated NaCl solution)-~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2-3 g-
2M HCl in Diethyl Ether-As needed-
Part A: Synthesis of 3-(Prop-2-yn-1-yloxy)aniline
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add propargyl bromide (1.1 eq, ~1.3 mL of 80% solution in toluene) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminophenol spot has been consumed.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into deionized water (100 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Part B: Purification and Hydrochloride Salt Formation
  • Purification (Optional but Recommended): Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to yield the pure free base.

  • Salt Formation: Dissolve the purified 3-(prop-2-yn-1-yloxy)aniline in a minimal amount of ethyl acetate or diethyl ether (~20-30 mL).

  • Precipitation: While stirring, add 2M HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to yield this compound as a solid.[8]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Flowchart Start Problem Encountered During Synthesis LowYield Low or No Product Yield? Start->LowYield ImpureProduct Impure Product (TLC/NMR)? Start->ImpureProduct DarkColor Reaction Turned Dark Brown/Black? Start->DarkColor SaltPrecip HCl Salt Won't Precipitate? Start->SaltPrecip CheckBase Check Base: - Anhydrous? - Finely powdered? - Sufficient equivalents? LowYield->CheckBase Yes IdentifySpots Identify Impurities: - Unreacted starting material? - New spots? ImpureProduct->IdentifySpots Yes Oxidation Aniline Oxidation is Likely. Work under inert atmosphere (N₂/Ar). DarkColor->Oxidation Yes CheckSolvent Check Solvent: - Is product too soluble? - Try less polar solvent (e.g., ether). SaltPrecip->CheckSolvent Yes CheckTemp Check Reaction Conditions: - Temperature too low? - Insufficient reaction time? CheckBase->CheckTemp Base is OK CheckReagents Check Reagents: - Propargyl bromide degraded? - Solvents anhydrous? CheckTemp->CheckReagents Conditions OK N_Alkylation Consider N-alkylation or Di-alkylation side products. IdentifySpots->N_Alkylation OptimizeChrom Optimize Chromatography: - Adjust eluent polarity. - Use amine-treated silica. N_Alkylation->OptimizeChrom Concentrate Concentrate solution. Scratch flask. Add seed crystal. CheckSolvent->Concentrate Still no precipitate

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is very low or the reaction did not proceed. What went wrong?

A: A low yield is often traced back to issues with reagents or reaction conditions.

  • Ineffective Deprotonation: The potassium carbonate must be anhydrous and finely powdered to provide sufficient surface area for deprotonation. If the base is clumpy or old, its effectiveness is reduced. Ensure you are using at least 2 equivalents to drive the equilibrium towards the phenoxide.

  • Reaction Temperature and Time: The SN2 reaction rate is temperature-dependent.[3] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions. Ensure the reaction has been allowed to run for a sufficient duration, as confirmed by TLC analysis.

  • Reagent Quality: Propargyl bromide can degrade over time. Use a fresh bottle or verify its quality. The use of anhydrous solvents is critical, as water can quench the phenoxide intermediate and hydrolyze the alkyl halide.

Q2: My TLC plate shows multiple spots, and the crude NMR is complex. What are the likely side products?

A: The presence of multiple products indicates competing side reactions.

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted 3-aminophenol or propargyl bromide.

  • N-Alkylation: While O-alkylation is strongly favored due to the higher acidity of the phenol, a small amount of N-alkylation at the amino group can occur, leading to 3-(prop-2-yn-1-ylamino)phenol.

  • Di-Alkylation: It is possible for both the hydroxyl and amino groups to be alkylated, yielding N,O-bis(prop-2-yn-1-yl)-3-aminophenol. This is more likely if a large excess of propargyl bromide and base is used.

  • Polymerization: Propargyl compounds can sometimes undergo polymerization, especially at elevated temperatures, leading to baseline material on TLC.

Q3: The reaction mixture turned a very dark brown or black. Is this a concern?

A: Anilines are susceptible to air oxidation, which often produces highly colored impurities.[9] While some color change is expected, a very dark solution can indicate significant oxidation, potentially lowering the yield of the desired product. To mitigate this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use high-quality, purified reagents.[10]

Q4: I'm having difficulty purifying the free base amine by column chromatography.

A: Amines are basic and can interact strongly with the acidic silica gel, often leading to tailing or "streaking" on the column. This can result in poor separation and product loss. To improve chromatography, consider adding a small amount of triethylamine (~0.5-1%) to your eluent system. This deactivates the acidic sites on the silica, leading to sharper bands and better separation.

Q5: The hydrochloride salt is not precipitating from the solution. What should I do?

A: Failure to precipitate is usually due to high solubility in the chosen solvent or insufficient concentration.

  • Solvent Choice: If your product is too soluble in the solvent used (e.g., ethanol), try a less polar solvent in which the hydrochloride salt is less soluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

  • Concentration: The solution may be too dilute. Carefully concentrate the solution under reduced pressure.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization. Ensure the solution is cold by using an ice bath.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction? A: The base's role is to deprotonate the alcohol (in this case, a phenol) to form an alkoxide.[4] The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary to accelerate the SN2 reaction with the alkyl halide to a practical rate.[7]

Q2: Why is O-alkylation (on the hydroxyl group) favored over N-alkylation (on the amino group)? A: The phenolic hydroxyl proton (pKa ≈ 10) is significantly more acidic than the anilinic amine protons (pKa of anilinium ion ≈ 4.6, implying the amine is basic).[6] The base will preferentially deprotonate the most acidic site, the -OH group, to form the phenoxide. The resulting negatively charged phenoxide is a far more potent nucleophile than the neutral amino group, leading to selective O-alkylation.

Q3: Can I use propargyl chloride instead of propargyl bromide? A: Yes, propargyl chloride can be used. However, the reaction will likely be slower. In SN2 reactions, the reaction rate depends on the leaving group's ability, which generally follows the trend I > Br > Cl > F.[7] Therefore, using propargyl chloride may require longer reaction times or slightly higher temperatures to achieve the same conversion as propargyl bromide.

Q4: What are the best solvents for a Williamson ether synthesis? A: Polar aprotic solvents are ideal for SN2 reactions.[11] Solvents like DMF, DMSO, and acetonitrile are excellent choices because they can dissolve the ionic alkoxide intermediate while not solvating the nucleophile so strongly as to hinder its reactivity.

Q5: Why is it beneficial to convert the final product to a hydrochloride salt? A: Converting the final aniline product to its hydrochloride salt serves several purposes.[5] It typically transforms oils or low-melting solids into more stable, crystalline solids that are easier to handle, purify by recrystallization, and store long-term.[5][8] The salt form is also often more soluble in aqueous media, which can be advantageous for downstream applications.[5][6]

Section 5: Synthesis Workflow and Characterization

Overall Synthesis Workflow

Caption: High-level workflow from starting materials to the final product.

Expected Characterization Data

Below are the expected analytical signatures for the final product, this compound.

AnalysisExpected Result
¹H NMR δ (ppm) ~7.2-7.4 (m, aromatic H), ~6.8-7.0 (m, aromatic H), ~4.7 (s, -O-CH₂ -C≡CH), ~3.0-3.5 (s, broad, -NH₃⁺), ~2.5 (t, -OCH₂-C≡CH ). Note: Solvent dependent. Protons on nitrogen are often broad and may exchange with D₂O.
¹³C NMR δ (ppm) ~158 (C-O), ~140 (C-NH₃⁺), ~130 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~105 (Ar-CH), ~80 (-C≡CH), ~78 (-C≡CH), ~56 (-O-CH₂-). Note: Values are approximate.
IR (cm⁻¹)~3300 (alkyne ≡C-H stretch), ~3200-2800 (broad, -NH₃⁺ stretch), ~2120 (alkyne C≡C stretch, weak), ~1600 & ~1500 (aromatic C=C stretch), ~1220 (aryl ether C-O stretch).
Mass Spec Expected [M+H]⁺ for the free base (C₉H₉NO) at m/z = 148.07.

Section 6: References

  • Portfolio-pplus.com. (2021). Product: Aniline Hydrochloride.

  • YouTube. (2023). Making Aniline HCl. Available at: --INVALID-LINK--

  • Organic Syntheses Procedure. p-AMINOTETRAPHENYLMETHANE. Available at: --INVALID-LINK--

  • Physics Forums. (2008). Anilinium hydrochloride intermediate formation. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: --INVALID-LINK--

  • MedChemExpress. This compound. Available at: --INVALID-LINK--

  • TargetMol. This compound. Available at: --INVALID-LINK--

  • NCBI. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Available at: --INVALID-LINK--

  • Wikipedia. Williamson ether synthesis. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • YouTube. (2018). Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • University of Massachusetts. The Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: --INVALID-LINK--

  • Benchchem. Troubleshooting guide for Williamson ether synthesis with secondary iodides. Available at: --INVALID-LINK--

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. Available at: --INVALID-LINK--

  • Organic Syntheses Procedure. Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Available at: --INVALID-LINK--

  • Veeprho. Aniline Impurities and Related Compound. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS: 1073881-49-8). This molecule is a key intermediate in pharmaceutical synthesis, and its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is discolored (e.g., brown, yellow, or green). What causes this and how can I fix it?

A1: Discoloration in aniline derivatives is almost always due to the oxidation of the aniline moiety. The amino group is highly susceptible to air oxidation, which forms highly colored, polymeric impurities.[4] This process can be accelerated by exposure to light and air.[5]

Root Cause Analysis:

  • Oxidation: The primary cause is the formation of oxidation byproducts.

  • Residual Starting Materials/Byproducts: The synthesis of this compound likely involves the Williamson ether synthesis between 3-aminophenol and a propargyl halide. Incomplete reaction or side reactions can leave colored impurities.

Recommended Solutions:

  • Recrystallization with Activated Carbon: This is the most direct method for removing colored impurities. Activated carbon has a high surface area that effectively adsorbs large, colored molecules.[6] A detailed protocol is provided below.

  • Acid-Base Extraction: This is a more rigorous chemical purification method that separates the basic product from neutral or acidic impurities. This technique is highly effective but more labor-intensive.

Q2: I'm trying to recrystallize the hydrochloride salt, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a point where nucleation is too rapid and disordered, or when the chosen solvent is not polar enough for the highly polar hydrochloride salt.[6]

Troubleshooting Steps:

  • Decrease the Cooling Rate: Avoid crashing the product out of solution by placing it directly in an ice bath. Allow the solution to cool slowly to room temperature first, then transfer it to a 0-4 °C refrigerator or ice bath. Slow cooling encourages the formation of a stable crystal lattice.

  • Adjust Solvent Polarity: The solvent may be too nonpolar. Try using a more polar solvent or a mixed-solvent system. For aniline hydrochlorides, protic solvents like ethanol, methanol, or isopropanol, often with a small amount of water, are effective.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution. This provides a template for proper crystal formation.[6][7]

  • Reduce Concentration: You may have used too little solvent, creating an overly concentrated solution. Add a small amount of additional hot solvent to ensure everything is fully dissolved before attempting to cool again.

Q3: My recovery after recrystallization is very low. How can I improve it?

A3: Low recovery is a common issue in recrystallization and can usually be traced back to the choice and volume of the solvent.[6]

Optimization Strategies:

  • Solvent Selection: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[7] Refer to the solvent screening table below to choose an appropriate system.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain some of the product in solution even after cooling, thereby reducing your yield.

  • Ensure Complete Precipitation: Cool the solution for an adequate amount of time. Check the temperature of the flask to ensure it has reached the target low temperature (e.g., 0-4 °C).

  • Check the Filtrate: After filtering your crystals, you can try to recover a second crop of crystals from the filtrate by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Q4: Can I use silica gel column chromatography to purify the hydrochloride salt directly?

A4: It is strongly advised not to purify amine hydrochloride salts directly on standard silica gel.[6]

Scientific Rationale: The hydrochloride salt is highly polar and ionic. It will bind very strongly and often irreversibly to the acidic silica gel stationary phase. This leads to significant tailing of the product peak, poor separation from polar impurities, and very low (or zero) recovery of the compound from the column.[6]

The Correct Approach:

  • Convert to Free Amine: First, convert the hydrochloride salt back to its free amine form using an acid-base extraction.

  • Purify the Free Amine: The free amine is less polar and can be effectively purified using standard silica gel column chromatography.

  • Re-form the Salt: After purification, the free amine can be converted back into the hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).

Troubleshooting & Purification Workflow

The following diagram provides a decision tree for selecting the appropriate purification strategy based on the nature of the crude product.

G start Crude 3-(Prop-2-yn-1-yloxy)aniline HCl is_oily Is the sample oily or tarry? start->is_oily is_colored Is the sample significantly discolored? recrystallize Purify via Recrystallization (Protocol 1) is_colored->recrystallize No re_carbon Purify via Recrystallization with Activated Carbon (Protocol 1, Step 3a) is_colored->re_carbon Yes is_oily->is_colored No acid_base Purify via Acid-Base Extraction (Protocol 2) is_oily->acid_base Yes final_product Pure Crystalline Product recrystallize->final_product re_carbon->final_product acid_base->final_product

Caption: Troubleshooting Decision Tree for Purification

Experimental Protocols

Protocol 1: Purification via Recrystallization

This protocol outlines the standard procedure for purifying the title compound by recrystallization.

1. Solvent Screening:

  • Before committing to a bulk recrystallization, perform a small-scale test to find a suitable solvent or solvent system. Use the table below as a guide.

  • The ideal solvent will dissolve the compound when hot but not when cold.

Solvent SystemPolarityBoiling Point (°C)Comments
Isopropanol (IPA)Polar Protic82.5Good starting point. Often yields high-quality crystals.
Ethanol (EtOH)Polar Protic78.4Similar to IPA, highly effective.
Methanol (MeOH)Polar Protic64.7Compound may be too soluble, even when cold. Can be used with an anti-solvent.
IPA / WaterPolar ProticVariableAdding water increases polarity. Good for samples that are too soluble in pure IPA.
EtOH / Diethyl EtherMixedVariableDiethyl ether acts as an anti-solvent to induce precipitation from an ethanol solution.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent (or primary solvent if using a mixed system) in portions until the solid just dissolves. Maintain the solution at or near the boiling point.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approx. 1-2% of the solute's weight).[6]

  • Gently swirl the flask and reheat to boiling for 5-10 minutes.

4. Hot Filtration:

  • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration.

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize crystal formation.

6. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: High-Purity Purification via Acid-Base Extraction

This method is excellent for removing neutral and acidic impurities and is often followed by a final recrystallization step for the highest purity.

G A 1. Dissolve Crude HCl Salt in Dilute Acid (e.g., 1M HCl) B 2. Wash with Organic Solvent (e.g., Ethyl Acetate) A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated Product) C->D Keep E Organic Layer (Contains Neutral/Acidic Impurities) C->E Discard F 3. Basify Aqueous Layer to pH > 9 (e.g., with 2M NaOH) D->F G 4. Extract Free Amine into Organic Solvent F->G H 5. Dry, Filter, and Concentrate Organic Layer G->H I 6. Re-form HCl Salt (Add HCl in Ether/IPA) H->I J 7. Isolate Pure HCl Salt via Filtration I->J

Caption: Acid-Base Extraction Workflow

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude hydrochloride salt in a suitable amount of dilute aqueous acid (e.g., 1M HCl).

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel and wash it two to three times with an organic solvent like ethyl acetate or dichloromethane. This removes any neutral or acidic impurities. Discard the organic layers.[8]

  • Basification: Cool the remaining aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9, confirmed with pH paper). The free amine of 3-(prop-2-yn-1-yloxy)aniline should precipitate or form an oil.[6]

  • Extraction of Free Amine: Extract the free amine from the basic aqueous solution three times with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the purified free amine.

  • Salt Reformation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Slowly add a stoichiometric amount of HCl (as a solution in ether or isopropanol) with stirring.

  • Isolation: The pure hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Propargylation of 3-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the propargylation of 3-aminophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize for the desired product. This guide provides in-depth, experience-driven advice to ensure the integrity and success of your synthetic endeavors.

Introduction: The Challenge of Selective Propargylation

3-Aminophenol is a valuable bifunctional starting material in organic synthesis, possessing both a nucleophilic amino group and a phenolic hydroxyl group.[1][2] This duality, however, presents a significant challenge in selective alkylation reactions like propargylation. The goal is typically the synthesis of either N-(prop-2-yn-1-yl)-3-aminophenol or 3-(prop-2-yn-1-yloxy)aniline, both of which are important intermediates in medicinal chemistry.[3][4][5] Direct alkylation with propargyl halides can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, making purification a tedious task.[6] This guide will address the underlying causes of these side reactions and provide actionable protocols to achieve high selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should expect during the propargylation of 3-aminophenol?

The primary side reactions include:

  • N-propargylation vs. O-propargylation: Competition between the amino and hydroxyl groups for the propargyl halide.

  • Over-alkylation (Dipropargylation): The formation of N,O-dipropargylated aminophenol.[6]

  • Polymerization: Under certain conditions, the propargyl group can undergo polymerization.

  • Degradation: The starting material or product may degrade under harsh reaction conditions.

Q2: Why am I getting a mixture of N- and O-propargylated products?

The chemoselectivity of the reaction is highly dependent on the reaction conditions. The relative nucleophilicity of the amino and hydroxyl groups can be modulated by the choice of base and solvent. In general, the phenoxide anion (formed by deprotonation of the hydroxyl group) is a stronger nucleophile than the neutral amino group, favoring O-alkylation. However, the amino group can also be alkylated, especially under neutral or slightly acidic conditions.

Q3: My reaction is turning into a dark, tarry mess. What's happening?

The formation of a tarry product often indicates polymerization or extensive degradation. This can be caused by:

  • Excessively high temperatures: Promotes side reactions and decomposition.

  • Inappropriate base: A very strong base can promote side reactions of the propargyl group.

  • Presence of oxygen: Can lead to oxidative coupling of the terminal alkyne.

  • Impure reagents: Impurities in the 3-aminophenol or propargyl halide can catalyze unwanted side reactions.

Q4: How can I selectively synthesize the O-propargylated product, 3-(prop-2-yn-1-yloxy)aniline?

Selective O-alkylation can be achieved by protecting the more nucleophilic amino group before propargylation. A common strategy involves the formation of a Schiff base (imine) by reacting 3-aminophenol with an aldehyde, such as benzaldehyde.[6][7] The imine protects the amino group, allowing for the selective alkylation of the hydroxyl group. The protecting group can then be removed by hydrolysis.

Q5: What is the best way to achieve selective N-propargylation?

Selective N-propargylation can be more challenging. One approach is to perform the reaction under conditions that favor the nucleophilicity of the amine over the hydroxyl group. This can sometimes be achieved in the absence of a strong base. Another strategy involves a reductive amination approach where 3-aminophenol is reacted with propargyl aldehyde in the presence of a reducing agent.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Degradation of starting material or product.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Optimize the reaction temperature; for many propargylations, room temperature to a gentle reflux is sufficient. - Ensure vigorous stirring, especially for heterogeneous mixtures. - Use milder reaction conditions and ensure an inert atmosphere if degradation is suspected.
Mixture of N- and O-Alkylated Products - Lack of chemoselectivity under the chosen conditions. - Incorrect choice of base or solvent.- For selective O-alkylation, protect the amino group as a Schiff base before alkylation.[6][7] - For selective N-alkylation, consider a reductive amination approach or reaction conditions without a strong base. - Screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., acetone, DMF, acetonitrile) to optimize selectivity.
Formation of Dipropargylated Product - Use of excess propargyl halide. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the propargyl halide. - Monitor the reaction closely and stop it once the desired mono-propargylated product is formed.
Tarry/Polymeric Byproducts - High reaction temperature. - Presence of oxygen. - Use of a very strong or inappropriate base.- Lower the reaction temperature. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a milder base such as potassium carbonate.
Difficulty in Product Purification - Presence of multiple, closely related products. - Tarry impurities.- Optimize the reaction to improve selectivity and minimize side products. - Utilize column chromatography with a carefully selected solvent system for purification. - An initial aqueous workup can sometimes help remove inorganic salts and some polar impurities.

Reaction Pathways and Side Reactions

The following diagram illustrates the desired reaction pathways and the common side reactions in the propargylation of 3-aminophenol.

G cluster_main Main Reaction Pathways cluster_side Side Reactions 3-Aminophenol 3-Aminophenol O-Propargylation O-Propargylation 3-Aminophenol->O-Propargylation Base, Solvent N-Propargylation N-Propargylation 3-Aminophenol->N-Propargylation Solvent Propargyl Halide Propargyl Halide Propargyl Halide->O-Propargylation Propargyl Halide->N-Propargylation Polymerization Polymerization/Degradation Propargyl Halide->Polymerization Heat, Base 3-(prop-2-yn-1-yloxy)aniline 3-(prop-2-yn-1-yloxy)aniline (Desired O-Product) O-Propargylation->3-(prop-2-yn-1-yloxy)aniline N-(prop-2-yn-1-yl)-3-aminophenol N-(prop-2-yn-1-yl)-3-aminophenol (Desired N-Product) N-Propargylation->N-(prop-2-yn-1-yl)-3-aminophenol Dipropargylation Dipropargylation 3-(prop-2-yn-1-yloxy)aniline->Dipropargylation Excess Propargyl Halide N-(prop-2-yn-1-yl)-3-aminophenol->Dipropargylation N,O-dipropargylated aminophenol N,O-dipropargylated aminophenol (Over-alkylation) Dipropargylation->N,O-dipropargylated aminophenol Tarry Byproducts Tarry Byproducts Polymerization->Tarry Byproducts G start Start Protocol 1 check_protection Check Schiff Base Formation (TLC/NMR) start->check_protection incomplete_protection Incomplete Protection: - Extend reaction time - Check benzaldehyde purity check_protection->incomplete_protection No check_alkylation Check O-Alkylation (TLC/LC-MS) check_protection->check_alkylation Yes incomplete_protection->check_protection incomplete_alkylation Incomplete Alkylation: - Extend reflux time - Check propargyl bromide activity check_alkylation->incomplete_alkylation No side_products Side Products Observed: - Lower temperature - Use milder base (e.g., Cs2CO3) check_alkylation->side_products Side Rxns check_deprotection Check Deprotection (TLC) check_alkylation->check_deprotection Yes incomplete_alkylation->check_alkylation side_products->check_alkylation incomplete_deprotection Incomplete Deprotection: - Increase acid concentration - Extend reaction time check_deprotection->incomplete_deprotection No purify Purify Product (Column Chromatography) check_deprotection->purify Yes incomplete_deprotection->check_deprotection end Obtain Pure Product purify->end

References

Technical Support Center: Strategic Prevention of Terminal Alkyne Dimerization in Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." While valued for its efficiency and orthogonality, a common and often frustrating side reaction is the homocoupling of terminal alkynes, leading to symmetrical 1,3-diynes. This process, known as Glaser coupling, consumes valuable starting material, complicates purification, and ultimately reduces the yield of your target conjugate.[1]

This document provides in-depth, field-proven insights and troubleshooting protocols to diagnose, mitigate, and prevent terminal alkyne dimerization, ensuring the integrity and success of your click reactions.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization and why does it occur during my click reaction?

A1: Terminal alkyne dimerization is an oxidative homocoupling reaction where two terminal alkyne molecules join to form a 1,3-diyne byproduct.[1] In the context of CuAAC, this is primarily the Glaser coupling side reaction. It occurs because the same Copper(I) catalyst essential for the desired click reaction can also catalyze this dimerization pathway, especially in the presence of an oxidant, which is often atmospheric oxygen.[2][3]

The mechanism involves the formation of a copper(I) acetylide intermediate. In the presence of an oxidant, two of these intermediates can couple, regenerating a reduced form of copper and releasing the diyne byproduct.[2] This directly competes with the main CuAAC pathway for both your alkyne and the Cu(I) catalyst.

Q2: I see a significant amount of a byproduct with a mass corresponding to double my alkyne starting material. Is this Glaser coupling?

A2: Yes, this is the classic signature of Glaser coupling. If you are using analytical techniques like LC-MS, the appearance of a major peak with a mass-to-charge ratio (m/z) corresponding to (2 * Mass of Alkyne) - 2 (loss of two protons) is a strong indicator of homodimerization.[4] NMR analysis would also show a symmetrical structure consistent with the 1,3-diyne.

Q3: What are the primary factors that promote alkyne dimerization in a CuAAC reaction?

A3: Several factors can tip the balance from the desired cycloaddition towards unwanted dimerization:

  • Presence of Oxygen: Dissolved oxygen is a key culprit. It can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[5][6] While seemingly counterintuitive, this process can facilitate the oxidative coupling mechanism.[7][8] Paradoxically, Cu(II) can also participate in some Glaser coupling variants.[2] The key takeaway is that uncontrolled oxygen is detrimental.

  • Insufficient Reducing Agent: A reducing agent, most commonly sodium ascorbate, is added to CuAAC reactions to regenerate Cu(I) from any Cu(II) that forms.[5][9] If the concentration of the reducing agent is too low or if it degrades, the Cu(I) pool is depleted, stalling the click reaction and favoring side reactions.[10]

  • Inadequate Ligand Stabilization: Copper-stabilizing ligands are crucial. They coordinate to the Cu(I) ion, enhancing its catalytic activity for the click reaction and protecting it from oxidation and disproportionation.[9][11] The absence of a suitable ligand, or using one with poor efficacy, leaves the copper catalyst vulnerable.

  • High Temperatures: While most CuAAC reactions are run at room temperature, elevated temperatures can sometimes be used to push sluggish reactions. However, higher temperatures can also increase the rate of the dimerization side reaction.[12]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can, in some cases, promote the bimolecular homocoupling reaction.[13]

Q4: Can my choice of ligand influence the extent of Glaser coupling?

A4: Absolutely. The ligand plays a pivotal role. An effective ligand will stabilize the Cu(I) oxidation state, making it a more efficient catalyst for the azide-alkyne cycloaddition, thereby outcompeting the dimerization pathway.[9] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are specifically designed to accelerate the CuAAC reaction and protect the copper catalyst.[11][14] Studies have shown that the ligand structure directly impacts the propensity for Glaser coupling, with some ligands offering superior suppression of this side reaction.[10][15]

Q5: Are there situations where I should avoid CuAAC altogether to prevent dimerization?

A5: Yes. If your alkyne is particularly precious, prone to dimerization, or if your system is exquisitely sensitive to copper-induced oxidative damage, a copper-free click chemistry approach is an excellent alternative.[16] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a leading copper-free method. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with an azide without any metal catalyst, thereby completely eliminating the possibility of Glaser coupling.[17][18][19] Other options include the Inverse Electron Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, which boasts even faster kinetics.[17]

Troubleshooting Guide: Diagnosing and Solving Alkyne Dimerization

This section provides a systematic approach to troubleshooting when you suspect Glaser coupling is compromising your reaction.

Issue: Low yield of the desired triazole product, with significant byproduct identified as the alkyne dimer.

Visual Troubleshooting Workflow

G start Low Yield & Dimer Formation check_o2 1. Assess Oxygen Exclusion start->check_o2 check_reductant 2. Verify Reducing Agent check_o2->check_reductant Degassed System? sub_o2 Degas solvents (sparge with Ar/N2). Work under inert atmosphere. check_o2->sub_o2 check_catalyst 3. Evaluate Catalyst System check_reductant->check_catalyst Fresh Reductant? sub_reductant Prepare sodium ascorbate solution fresh. Ensure sufficient molar excess. check_reductant->sub_reductant check_conditions 4. Review Reaction Conditions check_catalyst->check_conditions Ligand Used? sub_catalyst Introduce a stabilizing ligand (e.g., THPTA). Ensure purity of Cu source. check_catalyst->sub_catalyst solution High Yield Achieved check_conditions->solution Conditions Optimized? sub_conditions Run at room temperature. Consider slower alkyne addition. check_conditions->sub_conditions G Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Cu1 Cu(I) Catalyst Cu1->Cu_Acetylide Triazole Desired Product (1,4-Triazole) Cu_Acetylide->Triazole CuAAC Pathway (Fast, Desired) Dimer Undesired Product (1,3-Diyne Dimer) Cu_Acetylide->Dimer Glaser Pathway (Competing) Azide Azide (R'-N3) Azide->Triazole Oxidant Oxidant (e.g., O2) Oxidant->Dimer

References

Technical Support Center: Catalyst Selection for Click Reactions with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for navigating the complexities of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving aniline derivatives. Our focus is on providing scientifically grounded, field-proven insights to help you overcome common challenges and optimize your experimental outcomes.

Introduction: The Unique Challenges of Aniline Derivatives in CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is celebrated for its efficiency, wide scope, and high yields.[1][2][3] However, when substrates containing an aniline moiety are involved—either as an aniline-derived azide or an alkyne with an aniline substituent—researchers often encounter unexpected hurdles. These challenges stem from the unique electronic and steric properties of the aniline functional group, which can interfere with the standard catalytic cycle.

This guide is structured to address these specific issues head-on, moving from common problems and their mechanistic causes to actionable solutions and optimized protocols.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is designed in a question-and-answer format to directly address the most frequent problems encountered during CuAAC reactions with aniline derivatives.

Q1: Why is my click reaction with an aniline derivative showing low to no yield, even when standard protocols are followed?

Answer: This is the most common issue and can be attributed to several factors specific to the aniline moiety.

Possible Cause 1: Catalyst Inhibition by Aniline Coordination

The lone pair of electrons on the aniline nitrogen can coordinate to the copper(I) catalyst. This coordination can either compete with the alkyne for a coordination site on the copper or form a stable, unreactive complex, effectively sequestering the catalyst from the reaction. This is particularly problematic with electron-rich anilines, where the nitrogen is more nucleophilic. There is evidence of primary amines acting as directing groups by coordinating with copper centers in other reaction types, which supports this potential interaction.[4]

Solutions:

  • Increase Ligand Concentration: A well-chosen ligand not only stabilizes the Cu(I) oxidation state but can also prevent the aniline from binding to the copper center.[5] Using a higher ligand-to-copper ratio (e.g., 5:1 instead of 1:1) can help ensure the copper remains accessible.[6] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are often recommended for bioconjugation and aqueous systems.[7]

  • Switch to a More Robust Catalyst System: N-Heterocyclic Carbene (NHC)-copper complexes are known for their high stability and efficiency, particularly with challenging or sterically hindered substrates.[8][9] These catalysts can be less susceptible to inhibition by coordinating functional groups.[10]

  • Protect the Aniline Nitrogen: If synthetically feasible, temporarily protecting the aniline's amino group (e.g., via acetylation) can prevent it from interfering with the catalyst. The protecting group can be removed post-cycloaddition.[7]

Possible Cause 2: Reduced Reactivity of Electron-Deficient Anilines

If your aniline derivative contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the corresponding azide can be significantly reduced.[11] This leads to a sluggish reaction that may not go to completion under standard conditions.

Solutions:

  • Increase Reaction Temperature and Time: For sterically hindered or electronically deactivated substrates, increasing the reaction temperature (e.g., to 60-80 °C) and extending the reaction time may be necessary to drive the reaction to completion.[12]

  • Optimize Catalyst Loading: While typical catalyst loading is 1-5 mol%, for challenging substrates, you might need to empirically determine the optimal loading. Sometimes, very low catalyst loadings (down to 0.005 mol%) with highly active NHC-copper catalysts can be effective.[13]

Possible Cause 3: Steric Hindrance

Aniline derivatives with bulky substituents at the ortho positions (e.g., 2,6-dimethylaniline) can sterically hinder the approach of the azide or alkyne to the copper catalyst, dramatically slowing down the reaction rate.[14]

Solutions:

  • Employ a Less Bulky Catalyst: While some ligands are bulky, certain NHC-copper complexes with tailored steric profiles can be effective. For instance, six-membered NHC ligands have been shown to outperform some five-membered rings in CuAAC reactions.[9]

  • Extended Reaction Times: Overcoming steric hindrance often requires significantly longer reaction times. Careful monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion.

Q2: My reaction has produced multiple unexpected spots on the TLC plate. What are the likely side reactions?

Answer: Besides unreacted starting materials, several side products can form.

  • Oxidative Homocoupling (Glaser Coupling): This is a common side reaction in CuAAC where two alkyne molecules couple to form a diacetylene byproduct. It is caused by the oxidation of the Cu(I) catalyst to Cu(II).

    • Solution: Ensure a sufficient excess of a reducing agent like sodium ascorbate is present throughout the reaction to maintain the copper in its active Cu(I) state.[15] Performing the reaction under an inert atmosphere (nitrogen or argon) also minimizes oxidation.[7]

  • Aniline Oxidation: Anilines, especially electron-rich ones, are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances.[7]

    • Solution: Use freshly purified aniline derivatives and degassed solvents. Running the reaction under an inert atmosphere is highly recommended.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for an aniline derivative?

For a standard aniline derivative without significant steric or electronic challenges, a good starting point is a system generated in situ from CuSO₄·5H₂O (1-5 mol%), a water-soluble ligand like THPTA (1.2-5 equivalents relative to copper), and sodium ascorbate (10-20 equivalents relative to copper) in a solvent mixture like t-BuOH/water or DMSO/water.[7][16]

Q2: Should I use a Cu(I) or Cu(II) salt as my catalyst precursor?

While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. Using a Cu(II) salt like CuSO₄ with a reducing agent (sodium ascorbate) is often more convenient and reliable because the active Cu(I) species is generated in situ and continuously regenerated throughout the reaction.[1][15]

Q3: Can I run the reaction without a ligand?

While some simple CuAAC reactions can proceed without a ligand, it is strongly discouraged for aniline derivatives. A ligand is crucial to stabilize the Cu(I) catalyst against oxidation and disproportionation, accelerate the reaction rate, and, importantly, minimize potential inhibition by the aniline moiety.[5][17]

Q4: My aniline derivative is not soluble in water. What solvent system should I use?

CuAAC reactions are tolerant of a wide range of solvents.[15] For water-insoluble substrates, co-solvent systems such as t-BuOH/water, DMSO/water, DMF/water, or THF/water are effective. Purely organic solvents like THF, toluene, or dichloromethane can also be used, particularly with well-defined catalysts like [Cu(PPh₃)₃Br] or NHC-copper complexes.

Q5: Are there copper-free alternatives for click reactions with aniline derivatives?

Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative that does not require a copper catalyst. This is particularly advantageous in biological systems where copper toxicity is a concern. However, SPAAC requires the synthesis of strained cyclooctyne reagents, which can be more complex and costly.[18]

Part 3: Data & Visualizations

Table 1: Catalyst and Ligand Selection Guide for Aniline Derivatives
Substrate TypeRecommended Catalyst SystemKey Considerations
Electron-Rich Aniline CuSO₄ / THPTA / Na-AscorbatePotential for catalyst inhibition. Use a higher ligand-to-copper ratio (e.g., 5:1). Monitor for aniline oxidation (discoloration).
Electron-Deficient Aniline CuSO₄ / BTTAA / Na-AscorbateReaction may be sluggish. May require elevated temperature (40-60 °C) and longer reaction times.
Sterically Hindered Aniline [CuI(NHC)] complex (e.g., with Mes-6 ligand)NHC-copper complexes offer superior stability and activity for hindered substrates.[9] Reaction times may be significantly longer.
General/Unhindered Aniline CuSO₄ / THPTA / Na-AscorbateStandard conditions are often successful. A good starting point for optimization.

Note: This table provides general recommendations. Optimal conditions should be determined empirically for each specific substrate.

Diagrams

TroubleshootingWorkflow start Low or No Product Yield check_catalyst Is the aniline moiety inhibiting the catalyst? start->check_catalyst check_electronics Is the aniline electron-deficient? start->check_electronics check_sterics Is the aniline sterically hindered? start->check_sterics check_conditions Are reaction conditions optimal? start->check_conditions sol_catalyst Increase Ligand:Cu Ratio Switch to NHC-Cu Catalyst Protect Aniline -NH2 check_catalyst->sol_catalyst Yes sol_electronics Increase Temperature Increase Reaction Time check_electronics->sol_electronics Yes sol_sterics Use sterically tailored NHC-Cu Catalyst Increase Reaction Time check_sterics->sol_sterics Yes sol_conditions Use excess reducing agent (Na-Asc) Degas solvents / Use inert atmosphere check_conditions->sol_conditions No

Caption: Troubleshooting workflow for low-yield CuAAC reactions with anilines.

CuAAC_Cycle cluster_cycle Ideal CuAAC Catalytic Cycle cluster_inhibition Inhibition Pathway CuI Cu(I)L_n Inhibited [Aniline-Cu(I)L_n] Inactive Complex CuI->Inhibited Coordination Alkyne R-C≡CH Acetylide L_nCu-C≡C-R Alkyne->Acetylide + Cu(I)L_n Metallacycle Cu(III) Metallacycle Acetylide->Metallacycle + R'-N3 Azide R'-N3 Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Triazolide->CuI Protonolysis Product Triazole Product Triazolide->Product Aniline Aniline Substrate Aniline->Inhibited

Caption: CuAAC cycle showing potential catalyst inhibition by aniline coordination.

Part 4: Experimental Protocols

Protocol 1: General Procedure for CuAAC with an Aniline Derivative

This protocol is a starting point and may require optimization.

Materials:

  • Aniline-derived azide or alkyne (1.0 eq)

  • Corresponding alkyne or azide partner (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.25 eq, 25 mol%)

  • Sodium Ascorbate (1.0 eq, 100 mol%)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vial, dissolve the aniline derivative (1.0 eq) and the corresponding click partner (1.1 eq) in the t-BuOH/water (1:1) solvent system to a final concentration of approximately 0.1 M.

    • Stir the solution to ensure complete dissolution. If solubility is an issue, DMSO may be substituted for t-BuOH.

  • Catalyst Addition:

    • In a separate microcentrifuge tube, pre-mix the required volumes of the CuSO₄ and THPTA stock solutions (for a 1:5 copper-to-ligand ratio). Allow this mixture to stand for 2-3 minutes.[16]

    • Add the copper/ligand premix to the reaction vial containing the substrates.

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

    • Seal the vial and stir the reaction at room temperature. If the aniline substrate is electron-deficient or sterically hindered, heat the reaction to 40-60 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete (typically 1-24 hours), dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Aryl Azide Synthesis and CuAAC Reaction

This procedure is adapted for cases where an aryl azide is generated in situ from the corresponding aniline.[15]

Materials:

  • Aniline (1.0 eq)

  • tert-Butyl nitrite (t-BuONO) (1.2 eq)

  • Azidotrimethylsilane (TMSN₃) (1.2 eq)

  • Terminal Alkyne (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq, 5 mol%)

  • Solvent: Acetonitrile (CH₃CN)

Procedure:

  • Azide Formation:

    • To a stirred solution of the aniline (1.0 eq) in acetonitrile at 0 °C, add tert-butyl nitrite (1.2 eq).

    • Stir for 10 minutes, then add azidotrimethylsilane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until the formation of the aryl azide is complete (monitor by TLC).

  • Click Reaction:

    • To the crude reaction mixture containing the newly formed aryl azide, add the terminal alkyne (1.1 eq) and Copper(I) Iodide (0.05 eq).

    • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitoring and Workup:

    • Monitor the cycloaddition by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: A Guide to the Stability of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Prop-2-yn-1-yloxy)aniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. Our goal is to provide you with in-depth, field-proven insights to help you understand, monitor, and improve the stability of this compound, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and nature of this compound.

Q1: Why is this compound provided as a hydrochloride salt instead of its free base form?

A: Supplying this compound as a hydrochloride salt is a deliberate choice to enhance its stability and usability. The free amine (aniline) group is susceptible to oxidation, a common degradation pathway that can be initiated by atmospheric oxygen.[1] By protonating the amine to form the hydrochloride salt, the lone pair of electrons on the nitrogen atom is engaged, significantly reducing its susceptibility to oxidation.[1] This salt form generally improves the compound's shelf-life, water solubility, and handling characteristics compared to the more reactive free base.[2]

Q2: What are the primary known stability concerns for this molecule?

A: The stability of this compound is influenced by its two primary functional moieties: the aniline group and the propargyl ether group.

  • Aniline Moiety: Even in its salt form, the aniline ring can be sensitive to strong oxidizing agents and prolonged exposure to light and air, which can lead to coloration and the formation of impurities.[3]

  • Propargyl Ether Moiety: While generally stable, ether linkages can undergo cleavage under strong acidic conditions.[4] The electron-withdrawing nature of the adjacent alkyne may render this ether slightly more labile than a simple alkyl ether under specific, harsh acidic environments.[4]

Q3: What are the ideal short-term and long-term storage conditions?

A: Proper storage is critical to maintaining the purity and stability of the compound. We recommend a multi-faceted approach summarized in the table below.

Parameter Condition Rationale
Temperature Store at 2 - 8 °C.[5][6]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to oxygen and moisture, protecting the aniline moiety.[3]
Light Protect from light by using an amber vial or storing in a dark location.Prevents photolytic degradation, to which aniline derivatives can be sensitive.[3]
Container Keep in a tightly sealed container.Prevents ingress of moisture and atmospheric oxygen.[7]

Q4: I've observed a color change in my solid sample (e.g., from off-white to yellow/brown). What does this indicate?

A: A visible color change in an aniline-containing compound typically suggests the onset of oxidation. While minor discoloration may not significantly impact the outcome of all reactions, it is a clear indicator of degradation. Before using a discolored sample in a sensitive or quantitative experiment, we strongly recommend re-analyzing its purity via methods like LC-MS, qNMR, or HPLC to quantify the level of impurities. For critical applications, using a fresh, un-degraded lot is the safest course of action.

Section 2: Troubleshooting Guide: Investigating and Preventing Degradation

This section provides detailed workflows and protocols to diagnose and resolve specific stability issues encountered during experimentation.

Issue 1: Sample Degradation in Solution

Q: My compound appears to be degrading after being dissolved for an experiment. I'm seeing new spots on my TLC or unexpected peaks in my LC-MS. What are the likely causes and how can I prevent this?

A: Analysis & Causality

Solution-state instability is a common challenge and can stem from several factors related to the compound's structure. The primary suspects are pH, solvent choice, and dissolved oxygen.

  • pH-Dependent Hydrolysis: The propargyl ether linkage, while relatively robust, can be susceptible to cleavage under strongly acidic conditions (pH < 2), especially at elevated temperatures.[4] Conversely, while the hydrochloride salt provides stability, dissolving it in a basic solution (pH > 8-9) will generate the free amine, which is much more prone to rapid oxidation.

  • Oxidation: The presence of dissolved oxygen in your solvent can facilitate the oxidation of the aniline moiety, especially if the solution is not acidic enough to keep the amine fully protonated.

  • Solvent Interaction: Certain solvents may contain impurities (e.g., peroxides in aged ethers like THF or dioxane) that can initiate degradation.

G cluster_main 3-(Prop-2-yn-1-yloxy)aniline HCl cluster_degradation Potential Degradation Products main_mol C₉H₉NO·HCl prod1 Oxidized Aniline Species (e.g., nitroso, nitro, polymeric forms) main_mol->prod1 Oxidation (O₂, light) prod2 3-Aminophenol (from ether cleavage) main_mol->prod2 Strong Acid Hydrolysis prod3 Propargyl Alcohol (from ether cleavage) main_mol->prod3 Strong Acid Hydrolysis

Caption: Key potential degradation routes for the title compound.

This protocol provides a self-validating system to determine the optimal pH for your experimental buffer or solvent system.

Rationale: By systematically exposing the compound to different pH conditions and monitoring its purity over time, you can empirically identify the pH range where it is most stable, thereby preventing unexpected degradation during your experiments.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (ACN)

  • Buffer solutions: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • 0.1 M HCl, 0.1 M NaOH

  • HPLC or LC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in 50:50 ACN:Water.

  • Sample Preparation: Aliquot the stock solution into separate vials. Dilute each aliquot 10-fold with the respective buffer (pH 4, 7, 9) to a final concentration of 0.1 mg/mL.

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each pH condition into the LC-MS system to determine the initial purity (Area % of the main peak).

  • Incubation: Store the prepared sample vials under controlled conditions (e.g., room temperature, protected from light).

  • Timepoint Analysis: Inject samples at subsequent timepoints (e.g., T=2h, 4h, 8h, 24h).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0. Plot the remaining percentage against time for each pH condition.

Timepoint pH 4 (Parent %) pH 7 (Parent %) pH 9 (Parent %)
0 h100.0%100.0%100.0%
2 h99.8%99.7%98.5%
8 h99.5%99.2%95.1%
24 h99.1%98.6%88.3%
Issue 2: Inconsistent Reaction Outcomes

Q: I'm getting variable yields or unexpected byproducts in my reaction. Could the stability of the starting material be the issue?

A: Analysis & Causality

Absolutely. The purity of your starting material is paramount. If the compound has degraded during storage, you are introducing impurities into your reaction from the outset. Furthermore, the reaction conditions themselves can cause in situ degradation.

  • Reagent Incompatibility: The use of strong oxidizing agents (e.g., KMnO₄, H₂O₂) will likely degrade the aniline ring. Similarly, using very strong acids (e.g., concentrated H₂SO₄, TFA at high temperatures) for prolonged periods could cleave the propargyl ether.[4]

  • Atmosphere: Reactions involving the free base form (generated by adding a stoichiometric or greater amount of base) should always be run under an inert atmosphere to prevent oxidation.

G cluster_reagents Step 2: Assess Reagent Compatibility start Inconsistent Reaction Outcome check_purity Step 1: Verify Purity of Starting Material (SM) start->check_purity purity_ok Is Purity >98%? check_purity->purity_ok check_oxidants Are strong oxidants present? purity_ok->check_oxidants Yes use_new Action: Use a new, verified lot of SM purity_ok->use_new No check_acids Are strong, hot acids present? check_oxidants->check_acids check_base Is free base generated? (If yes, is atmosphere inert?) check_acids->check_base review_protocol Action: Review and modify reaction protocol to avoid harsh conditions check_base->review_protocol Incompatibility Found proceed Conclusion: SM stability is likely NOT the primary issue. Investigate other parameters. check_base->proceed All Compatible

Caption: A logical workflow for diagnosing reaction inconsistencies.

Rationale: This is a quick, self-validating check to ensure the material you are about to use meets the required purity specification, preventing wasted time and resources on reactions destined to fail.

Methodology:

  • Sample Prep: Prepare a dilute solution of your solid starting material (~0.1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

  • LC-MS Analysis: Inject the sample onto a standard C18 reverse-phase column with a water/acetonitrile (containing 0.1% formic acid) gradient.

  • Data Interpretation:

    • Confirm the presence of the main peak with the expected mass-to-charge ratio (m/z) for the parent compound.

    • Integrate all peaks in the chromatogram. The area of the main peak divided by the total area of all peaks gives the purity (Area %).

    • Actionable Threshold: If purity is below your experimental tolerance (typically <95-98%), do not proceed. Use a new batch of starting material.

References

Technical Support Center: HPLC Purification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of these compounds. Aniline and its derivatives are foundational in numerous industries, yet their basic nature and susceptibility to on-column secondary interactions and degradation can present significant purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges, ensuring the integrity and purity of your compounds. The information herein is grounded in established chromatographic principles and field-proven experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common issues in HPLC of aniline derivatives?

    • Why do my aniline derivative peaks tail?

    • How does mobile phase pH affect the retention and peak shape of anilines?

    • What is the purpose of adding triethylamine (TEA) to the mobile phase?

    • My aniline sample is colored. Is this a problem?

  • Troubleshooting Guides

    • Resolving Peak Tailing

    • Managing Analyte Retention and Resolution

    • Preventing On-Column Degradation and Oxidation

  • Experimental Protocols

    • Protocol for Diagnosing Peak Tailing

    • General Method Development Starting Points for Aniline Derivatives

  • References

Frequently Asked Questions (FAQs)

What are the most common issues in HPLC of aniline derivatives?

The most frequently encountered problems include significant peak tailing, variable retention times, poor resolution between related structures, and the appearance of ghost peaks or baseline instability.[1][2][3] These issues often stem from the basicity of the amine functional group, which can lead to undesirable secondary interactions with the stationary phase.[2][4]

Why do my aniline derivative peaks tail?

Peak tailing for basic compounds like aniline derivatives is primarily caused by secondary interactions with acidic silanol groups present on the surface of traditional silica-based stationary phases.[2][4][5] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail." Other contributing factors can include column overload, a mismatch between the sample solvent and the mobile phase, and extra-column dead volume.[4][6][7]

How does mobile phase pH affect the retention and peak shape of anilines?

The pH of the mobile phase is a critical parameter that dictates the ionization state of both the aniline derivative and the stationary phase.[8][9]

  • At low pH (e.g., pH 2-3): The aniline is protonated (positively charged), and the silanol groups on the silica are mostly non-ionized. This minimizes secondary interactions, often leading to improved peak shape.[5] However, retention might decrease for some derivatives.

  • At mid-range pH (e.g., pH 4-7): A mixed population of ionized and non-ionized silanol groups exists, which can lead to significant peak tailing due to strong secondary interactions.[5]

  • At high pH (e.g., pH > 8): The aniline is neutral, and the silanols are deprotonated (negatively charged). This can also lead to strong interactions and potential peak tailing. Operating at high pH requires specialized pH-stable columns.

Controlling the mobile phase pH with a suitable buffer is essential for achieving reproducible retention times and symmetrical peaks.[8][10]

What is the purpose of adding triethylamine (TEA) to the mobile phase?

Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[11][12] It acts as a competing base, binding to the active silanol sites on the stationary phase.[12] This "masks" the silanols, preventing them from interacting with the aniline analyte and thereby reducing peak tailing.[2][12] It is important to note that TEA can sometimes act as an ion-pairing reagent and its use may require long column equilibration times.[13][14]

My aniline sample is colored. Is this a problem?

Yes, the development of color (often yellow, brown, or black) in an aniline sample is a strong indicator of oxidation and degradation.[15] Aniline and its derivatives are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[15][16] These degradation products can appear as extra peaks in your chromatogram, potentially co-eluting with your peak of interest and compromising the purity of the collected fractions. It is crucial to use fresh or properly stored samples and consider inert handling techniques.[15][16]

Troubleshooting Guides

Resolving Peak Tailing

Peak tailing is arguably the most persistent challenge in the chromatography of aniline derivatives. A systematic approach is key to diagnosing and resolving this issue.

Troubleshooting Workflow for Peak Tailing

Caption: A decision tree for systematically troubleshooting peak tailing.

In-depth Explanation:

  • Evaluate the Column: The first step is to rule out the column as the primary source of the problem. Older columns, especially those used with a wide range of compounds, can have irreversible contamination and damaged stationary phases.[1][7] Using a modern, high-purity, end-capped C18 or C8 column is a good starting point. These columns have fewer accessible silanol groups, which are the main culprits for tailing.[2]

  • Control the Mobile Phase pH: The ionization state of your aniline derivative and the column's silanol groups are dictated by the mobile phase pH.[8][9] For basic compounds like anilines, using a low pH mobile phase (around 2-3) is often effective.[5] This ensures the analyte is fully protonated and the silanols are suppressed, minimizing secondary interactions. Formic acid or trifluoroacetic acid (TFA) at 0.1% are common choices.[10][17]

  • Use Mobile Phase Additives: If a low pH mobile phase alone is insufficient, the addition of a competing base like triethylamine (TEA) can significantly improve peak shape.[11][12] TEA will preferentially interact with the residual silanol groups, effectively shielding the aniline analyte from these sites.[12]

  • Consider an Alternative Stationary Phase: If the above steps do not resolve the issue, the stationary phase chemistry may be unsuitable for your specific aniline derivative. Consider columns with:

    • Polar-embedded phases: These have a polar group incorporated into the alkyl chain, which helps to shield the silanol groups and can provide alternative selectivity.

    • Hybrid particle technology: These columns are based on a silica-polymer hybrid material that is more resistant to high pH and can offer better peak shapes for basic compounds.

Managing Analyte Retention and Resolution

Achieving adequate retention and separating closely related aniline derivatives requires careful optimization of several parameters.

ParameterEffect on Retention & ResolutionTroubleshooting Action
Organic Modifier % Increasing the percentage of organic solvent (e.g., acetonitrile, methanol) will decrease the retention of aniline derivatives in reversed-phase HPLC.[18]To increase retention, decrease the organic content. To decrease retention, increase the organic content. Fine-tune in small increments (e.g., 2-5%).
Mobile Phase pH As discussed, pH is a powerful tool for manipulating the retention of ionizable compounds.[8][19] Changing the pH can alter the elution order of different aniline derivatives.Systematically vary the pH (within the column's stable range) to find the optimal selectivity. A pH near the pKa of the analytes will cause the most significant changes in retention.[8]
Stationary Phase Different stationary phases (e.g., C18, C8, Phenyl, Cyano) offer different selectivities based on their chemical properties.[20]If co-elution is an issue, switching to a column with a different stationary phase (e.g., from C18 to a Phenyl column for aromatic derivatives) can alter the retention mechanism and improve resolution.
Temperature Increasing the column temperature will generally decrease the mobile phase viscosity and analyte retention times.[6][21] It can also improve peak efficiency.If resolution is poor, a modest increase in temperature (e.g., to 35-40°C) may improve separation. Ensure temperature is controlled for reproducibility.[1]
Preventing On-Column Degradation and Oxidation

Aniline derivatives can be sensitive to oxidation, which can be catalyzed by metallic components in the HPLC system or by dissolved oxygen in the mobile phase.[15][16]

  • Sample Preparation: Prepare samples fresh and in a diluent that matches the mobile phase as closely as possible.[15] Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.[15]

  • Mobile Phase Degassing: Thoroughly degas the mobile phase to remove dissolved oxygen, which can promote oxidation.[6] An in-line degasser is standard on modern HPLC systems.

  • System Passivation: If you suspect metal-catalyzed degradation, consider passivating the HPLC system with a chelating agent or using a system with bio-inert components (e.g., PEEK tubing and pump heads).

Experimental Protocols

Protocol for Diagnosing Peak Tailing

This protocol provides a step-by-step method to identify the cause of peak tailing for an aniline derivative.

  • Establish a Baseline:

    • Inject a standard of your aniline derivative using your current method and record the chromatogram, noting the tailing factor.

  • Column Health Check:

    • Replace the current column with a new, high-quality, end-capped C18 column of the same dimensions.

    • Equilibrate the new column with the mobile phase for at least 20 column volumes.

    • Inject the standard again. If peak shape improves dramatically, the original column was the primary issue.[7]

  • Mobile Phase pH Adjustment:

    • Prepare a fresh mobile phase containing 0.1% formic acid in water and acetonitrile (adjust the organic percentage to achieve reasonable retention). This will create a mobile phase with a pH of approximately 2.7.[10]

    • Equilibrate the column with this new mobile phase.

    • Inject the standard. Compare the peak shape to the baseline. For most anilines, a significant improvement should be observed.[5]

  • Addition of a Competing Base:

    • If tailing persists at low pH, add 0.1% triethylamine (TEA) to the mobile phase from step 3.

    • Re-equilibrate the column thoroughly (equilibration with TEA can be slow).[14]

    • Inject the standard and observe the peak shape. This should further reduce any remaining tailing caused by silanol interactions.[12]

General Method Development Starting Points for Aniline Derivatives

This table provides recommended starting conditions for the purification of novel aniline derivatives.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 5 µm particle sizeProvides good hydrophobic retention and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for basic compounds.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and different selectivity than methanol.
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for scouting the elution profile of an unknown compound.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate for analytical scale columns.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.[1]
Detection UV, at the λmax of the aniline derivative (often 254 nm or 280 nm)Provides good sensitivity for aromatic compounds.
Injection Volume 5-20 µLA smaller injection volume minimizes the potential for column overload.[1]

Method Development Workflow

Caption: A workflow for developing a new HPLC method for an aniline derivative.

References

Technical Support Center: Characterization of Impurities in 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(prop-2-yn-1-yloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during this critical synthesis. As an active pharmaceutical ingredient (API) intermediate, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1][2][3][4][] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter in the lab.

Troubleshooting Guide: From Unknown Peaks to Identified Impurities

This section is structured to help you diagnose and resolve common analytical challenges encountered during the synthesis of this compound.

Problem 1: An unexpected peak is observed in my HPLC chromatogram.

Initial Assessment: The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common issue that can stem from various sources, including side reactions, degradation, or residual starting materials.[1] A systematic approach is crucial for identification.

Step-by-Step Troubleshooting Protocol:

  • Verify System Suitability: Before analyzing the sample, ensure your HPLC system is performing correctly. Check parameters like theoretical plates, tailing factor, and reproducibility of standard injections.

  • Analyze the Reaction Mixture by LC-MS: The most effective first step in identifying an unknown peak is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] This will provide the molecular weight of the impurity, which is a critical piece of information for postulating its structure.

  • Evaluate Potential Process-Related Impurities: Consider the synthetic route, which is typically a Williamson ether synthesis.[9][10][11] This reaction involves the alkylation of 3-aminophenol with propargyl bromide or a related propargyl halide.[9][10]

    • Unreacted Starting Materials: Check for the retention times of 3-aminophenol and propargyl bromide.

    • Side Products: The Williamson ether synthesis can have competing side reactions.[9][10]

      • N-alkylation: The amine group of 3-aminophenol can also be alkylated, leading to the formation of N-propargyl-3-(prop-2-yn-1-yloxy)aniline and N,N-dipropargyl-3-(prop-2-yn-1-yloxy)aniline.

      • Dialkylation: The phenolic oxygen can be further alkylated, though this is less common under standard conditions.

      • Elimination: Propargyl bromide can undergo elimination to form allene or other byproducts.[10]

  • Consider Degradation Products: Aromatic amines can be susceptible to oxidation.[12][13] Exposure to air or light can lead to the formation of colored impurities. The propargyl group can also undergo reactions, such as hydration or cyclization, under certain conditions.

  • Isolate the Impurity: If the impurity is present in a significant amount (typically >0.1%), isolation using preparative HPLC is recommended for definitive structural elucidation.[14]

  • Structural Elucidation by NMR: Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the exact structure of the impurity.[6][15][16][17][18][19]

    • ¹H NMR: Will show the proton environment, including characteristic peaks for the aromatic ring, the methylene group of the propargyl ether, and the acetylenic proton.

    • ¹³C NMR: Will confirm the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Will establish connectivity between protons and carbons.

Causality Explained: The formation of these impurities is often a direct consequence of the reaction conditions. For example, a stronger base or higher temperature can favor elimination reactions, while an excess of the alkylating agent can lead to over-alkylation.[10][20]

Workflow for Unknown Peak Identification

G start Unknown Peak in HPLC lcms Analyze by LC-MS start->lcms evaluate_mw Evaluate Molecular Weight lcms->evaluate_mw process_impurities Compare with Potential Process Impurities evaluate_mw->process_impurities degradation_products Consider Potential Degradation Products evaluate_mw->degradation_products isolate Isolate Impurity (Prep HPLC) process_impurities->isolate If significant degradation_products->isolate If significant nmr Structural Elucidation by NMR isolate->nmr identify Impurity Identified nmr->identify

Caption: Decision workflow for identifying an unknown impurity.

Problem 2: My final product has a yellow or brown discoloration.

Initial Assessment: Discoloration often points to the presence of oxidation products. Primary aromatic amines are known to be sensitive to air and light, leading to the formation of colored polymeric or quinone-type impurities.[12]

Step-by-Step Troubleshooting Protocol:

  • Protect from Air and Light: During synthesis, work-up, and storage, ensure the reaction mixture and final product are protected from atmospheric oxygen and light. Use of an inert atmosphere (nitrogen or argon) is highly recommended.

  • Purification Technique: Recrystallization is often an effective method for removing colored impurities. If discoloration persists, column chromatography on silica gel may be necessary.

  • Analytical Investigation:

    • UV-Vis Spectroscopy: Acquire a UV-Visible spectrum of the discolored sample. The presence of absorption in the visible region (400-700 nm) confirms the presence of colored species.

    • HPLC with a Diode Array Detector (DAD): A DAD can provide the UV spectrum of the impurity peak, which can help in its initial classification.

    • LC-MS: To determine the molecular weight of the colored impurities. Oxidative degradation often leads to an increase in molecular weight corresponding to the addition of oxygen atoms or polymerization.

Causality Explained: The lone pair of electrons on the nitrogen atom of the aniline moiety makes the ring highly susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal catalysts, or light. The resulting radical cations can then couple to form colored dimeric and polymeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound?

A1: The most common process-related impurities arise from the Williamson ether synthesis reaction. These include:

  • Unreacted 3-aminophenol: The starting material.

  • N-Propargyl-3-aminophenol: Resulting from alkylation on the nitrogen atom.

  • N,O-Dipropargyl-3-aminophenol: Where both the nitrogen and oxygen have been alkylated.

  • 3,3'-(Propane-1,3-diylbis(oxy))dianiline: A dimer formed from reaction with a potential impurity in the propargyl halide.

Impurity NameTypical SourceAnalytical Detection
3-AminophenolUnreacted starting materialHPLC, GC-MS
N-Propargyl-3-aminophenolSide reaction (N-alkylation)HPLC, LC-MS, NMR
N,O-Dipropargyl-3-aminophenolSide reaction (di-alkylation)HPLC, LC-MS, NMR

Q2: Which analytical techniques are most suitable for routine quality control of this compound?

A2: For routine quality control, a combination of techniques is recommended:

  • HPLC with UV detection: This is the primary technique for quantifying the purity of the API and detecting known and unknown impurities. A gradient method is often necessary to separate all related substances.[21][22][23]

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.[6][24][25]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): A good technique for confirming the identity of the bulk material by comparing its spectrum to a reference standard. It can show characteristic absorptions for the alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the N-H stretches of the primary amine (a pair of bands around 3350-3450 cm⁻¹).[16]

  • ¹H NMR Spectroscopy: Can be used to confirm the structure of the final product and to detect impurities if they are present at levels of ~1% or higher.

Q3: How can I minimize the formation of N-alkylation byproducts?

A3: Minimizing N-alkylation requires careful optimization of the reaction conditions:

  • Choice of Base: Using a milder base that selectively deprotonates the phenolic hydroxyl group over the aniline nitrogen can be effective. Bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH).

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity for O-alkylation.[20]

  • Order of Addition: Adding the propargyl halide slowly to the solution of the deprotonated 3-aminophenol can help to maintain a low concentration of the alkylating agent, which can reduce the likelihood of N-alkylation.

Q4: What are the key spectroscopic features to look for in the ¹H NMR spectrum of this compound?

A4: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Key signals to look for are:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-7.5 ppm).

  • Methylene Protons (-O-CH₂-): A singlet or a doublet (if coupled to the acetylenic proton, though this coupling is often small) around 4.6-4.8 ppm.

  • Acetylenic Proton (-C≡C-H): A triplet (due to coupling with the methylene protons) or a singlet around 2.5 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (typically 3.5-5.0 ppm). Its position is dependent on concentration and solvent. A D₂O exchange experiment will cause this peak to disappear, confirming its identity.[15][16][17][18]

Q5: Are there any specific safety precautions I should take when working with this compound and its synthesis?

A5: Yes, several safety precautions are essential:

  • Handling of Propargyl Halides: Propargyl bromide and chloride are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling of Aminophenols: 3-Aminophenol is toxic and can be absorbed through the skin. Avoid inhalation of dust and skin contact.

  • Inert Atmosphere: As mentioned, using an inert atmosphere can prevent the formation of potentially hazardous and colored oxidation byproducts.

  • General Lab Safety: Always follow standard laboratory safety procedures.

References

Validation & Comparative

A Comparative Guide to the Potential Biological Activities of Compounds Derivable from 3-(prop-2-yn-1-yloxy)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Propargyloxyaniline Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic modification of versatile chemical scaffolds. 3-(prop-2-yn-1-yloxy)aniline hydrochloride serves as a prime example of such a scaffold, offering a unique combination of functionalities ripe for chemical elaboration.[1][2][3] As a readily available intermediate, its core structure—an aniline ring substituted with a propargyl ether group—presents multiple avenues for the synthesis of a diverse array of potential drug candidates. The aniline moiety is a well-established pharmacophore found in numerous FDA-approved drugs, particularly in oncology, where it frequently serves as a key structural element in kinase inhibitors.[4] The terminal alkyne of the propargyl group is a highly versatile functional handle, amenable to a wide range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form triazoles, which are themselves prevalent in a variety of biologically active compounds.[5]

This guide provides a comparative analysis of the potential biological activities of compounds that can be synthesized from this compound. While direct biological studies on derivatives of this specific starting material are not extensively published, we can infer its potential by examining the activities of structurally related compounds. This document will explore the plausible anticancer and antimicrobial applications of such derivatives, supported by experimental data from analogous compounds, detailed protocols for biological evaluation, and diagrams of relevant cellular pathways.

I. Anticancer Potential: Targeting Key Signaling Pathways

The aniline scaffold is a cornerstone in the development of targeted cancer therapies.[6] Derivatives often function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways that drive cell proliferation and survival.[7] Overactivity of these pathways is a hallmark of many cancers.

A. Kinase Inhibition and the PI3K/AKT/mTOR Pathway

One of the most frequently dysregulated pathways in human cancer is the PI3K/AKT/mTOR pathway, which is central to cell growth, metabolism, and survival.[8] Aniline derivatives have been successfully designed to target kinases within this cascade. For instance, a novel aniline derivative isolated from Peganum harmala has been shown to inhibit non-small cell lung cancer (NSCLC) cell growth by blocking the PI3K/AKT/mTOR pathway.[9][10] This compound induced apoptosis and autophagy in cancer cells, demonstrating the therapeutic potential of targeting this pathway with aniline-based molecules.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Aniline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.

B. Comparative Anticancer Activity of Propargyloxy Derivatives

The introduction of a propargyloxy moiety into a flavonoid scaffold has been shown to enhance anticancer activity.[10] A study on new propargyloxy derivatives of fisetin demonstrated a significant increase in the number of apoptotic head and neck cancer cells and cell cycle arrest in the G2/M phase.[11] Similarly, propargyloxy-substituted pyrazole-based aurones have shown potent cytotoxic properties against gastric and breast cancer cell lines, with some compounds exhibiting greater potency than the reference drugs leucovorin and oxaliplatin.[12]

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Propargyloxy-pyrazole-aurone (10c)MCF-7 (Breast)4.8Paclitaxel19.7[12]
Propargyloxy-pyrazole-aurone (10d)AGS (Gastric)28.5Leucovorin30.8[12]
Propargyloxy-pyrazole-aurone (10e)AGS (Gastric)19.7Oxaliplatin29.8[12]
Fisetin DerivativeDetroit 562 (Pharynx)Not specified--[11]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan produced is proportional to the number of viable cells.[15]

Materials:

  • 96-well flat-bottomed plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

II. Antimicrobial Potential: A New Frontier for Propargyloxyanilines

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aniline and its derivatives have been explored for their antimicrobial properties, and the incorporation of a propargyloxy group could offer new avenues for developing potent antibacterial and antifungal compounds.

A. Mechanisms of Antimicrobial Action

Antimicrobial compounds can exert their effects through various mechanisms, including the disruption of cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of the cell membrane. The bacterial cell wall, composed of peptidoglycan, is a particularly attractive target as it is essential for bacterial survival and absent in human cells.[15]

The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of precursors, which are then transported across the cell membrane and incorporated into the growing cell wall by transpeptidases and transglycosylases.[16] Inhibition of any of these steps can lead to a weakened cell wall and ultimately cell lysis.

Peptidoglycan_Synthesis cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC-F Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Growing_PG Growing Peptidoglycan Flippase->Growing_PG Translocation PBP Penicillin-Binding Proteins (PBPs) Growing_PG->PBP PBP->Growing_PG Cross-linking Inhibitor Potential Antimicrobial Derivative Inhibitor->PBP

Caption: Bacterial peptidoglycan synthesis pathway, a target for antibiotics.

B. Comparative Antimicrobial Activity of Related Compounds

Derivatives of aniline have shown promising antimicrobial activity. For example, new tetracyclic quinobenzothiazine derivatives, synthesized from aniline precursors, have demonstrated interesting antibacterial and antimycobacterial properties.[14] Furthermore, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which can be conceptually linked to aniline structures, have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17]

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinobenzothiazine derivative (6j)Staphylococcus aureusNot specified[14]
N-(trifluoromethyl)phenyl pyrazole (13)MRSA3.12[17]
1,3-bis(aryloxy)propan-2-amines (CPD20)MRSA2.5[18]
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Materials:

  • 96-well non-treated, sterile microtiter plates

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Multi-channel pipette

  • Plate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.

References

The Untapped Potential of 3-(Prop-2-yn-1-yloxy)aniline in Crafting Next-Generation Kinase Inhibitors: A Comparative Guide to Efficacy Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more durable and potent cancer therapeutics, the focus has increasingly shifted towards targeted covalent inhibitors (TCIs). These agents, by forming an irreversible bond with their target protein, offer the promise of prolonged target engagement and the ability to overcome resistance mechanisms that plague traditional, reversible inhibitors. This guide delves into the strategic application of a promising, yet underexplored chemical scaffold, 3-(prop-2-yn-1-yloxy)aniline , as a foundational element for the synthesis of novel covalent kinase inhibitors.

Rather than a retrospective comparison of established drugs, this document serves as a prospective guide for researchers. It outlines the scientific rationale, a robust synthetic strategy, and a comprehensive experimental framework for evaluating the efficacy of new chemical entities derived from this scaffold against established clinical alternatives.

The Scientific Rationale: A Scaffold Built for Covalent Warfare

The 3-(prop-2-yn-1-yloxy)aniline scaffold is a study in deliberate design, merging two critical functionalities for potent kinase inhibition:

  • The Aniline Core: The aniline moiety is a well-established pharmacophore in kinase inhibitor design. Its primary amine provides a crucial hydrogen bond donor that can interact with the hinge region of the kinase ATP-binding pocket, a common anchoring point for a multitude of FDA-approved inhibitors.[1] This interaction serves as the initial, non-covalent recognition event, guiding the inhibitor to its intended target.

  • The Propargyl Ether "Warhead": The prop-2-yn-1-yloxy group contains a terminal alkyne, a latent electrophile. This "warhead" is designed to be positioned by the aniline core near a nucleophilic amino acid residue, typically a cysteine, within the kinase's active site.[2] This proximity facilitates a Michael addition reaction, leading to the formation of a stable, covalent bond and irreversible inactivation of the enzyme.[3] This covalent modification can lead to enhanced potency and a longer duration of action compared to non-covalent drugs.[2]

The strategic combination of a proven recognition element with a reactive warhead makes 3-(prop-2-yn-1-yloxy)aniline an exceptionally promising starting point for the development of highly selective and potent targeted covalent kinase inhibitors.

A Comparative Framework: Benchmarking Novel Inhibitors

To ascertain the therapeutic potential of novel inhibitors derived from this scaffold, a rigorous comparative analysis against established drugs targeting the same kinase is essential. For the purpose of this guide, we will use the Epidermal Growth Factor Receptor (EGFR) pathway as an illustrative example, a well-validated target in oncology with both reversible and covalent inhibitors approved for clinical use.

Inhibitor Class Example Compound Mechanism of Action Key Comparative Metrics
Novel Covalent Inhibitor Compound Library based on 3-(prop-2-yn-1-yloxy)anilineTargeted Covalent (Irreversible)IC50, Ki, Cellular Potency (GI50), Target Engagement, Selectivity
Covalent Standard OsimertinibTargeted Covalent (Irreversible)IC50, Ki, Cellular Potency (GI50), Target Engagement, Selectivity
Non-Covalent Standard ErlotinibReversible (ATP-Competitive)IC50, Ki, Cellular Potency (GI50), Target Engagement, Selectivity

Experimental Design: From Synthesis to Cellular Efficacy

The following sections provide a detailed, step-by-step guide for the synthesis and comprehensive evaluation of a novel inhibitor library based on the 3-(prop-2-yn-1-yloxy)aniline scaffold.

Part 1: Synthesis of a Candidate Inhibitor Library

The versatility of the 3-(prop-2-yn-1-yloxy)aniline scaffold lies in the ability to readily modify the aniline nitrogen. A common and effective strategy is the synthesis of an acrylamide derivative, a well-precedented approach for targeting cysteine residues in kinases like EGFR.

Protocol: Synthesis of an N-(3-(prop-2-yn-1-yloxy)phenyl)acrylamide Library

  • Dissolution: Dissolve 3-(prop-2-yn-1-yloxy)aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Acryloyl Chloride Addition: Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution. The acryloyl chloride itself can be substituted with various groups to explore structure-activity relationships (SAR).

  • Reaction: Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-aryl acrylamide derivatives.

G cluster_synthesis Synthesis Workflow start 3-(prop-2-yn-1-yloxy)aniline reaction Acylation Reaction (0°C to RT) start->reaction reagents Acryloyl Chloride Triethylamine DCM reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl Acrylamide Library purification->product

Caption: Synthetic workflow for generating a library of candidate inhibitors.

Part 2: Biochemical Evaluation of Kinase Inhibition

The initial screening of the synthesized library should be a direct measure of the compounds' ability to inhibit the target kinase's enzymatic activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitors (e.g., Osimertinib, Erlotinib) in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the substrate (a suitable peptide for the specific kinase), and ATP.

  • Initiate Reaction: Add the test compounds to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_biochemical Biochemical Assay Workflow setup Prepare Kinase Reaction (Kinase, Substrate, ATP) add_inhibitor Add Test Compounds & Controls setup->add_inhibitor incubate Incubate (Kinase Reaction) add_inhibitor->incubate adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->adp_glo detect Add Kinase Detection Reagent (Generate Signal) adp_glo->detect read Measure Luminescence detect->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining biochemical IC50 values.

Part 3: Cellular Potency Assessment

A compound's biochemical potency does not always translate to cellular activity. Therefore, it is crucial to assess the inhibitors' effects in a biologically relevant context.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., HCC827 cells with an EGFR exon 19 deletion) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Part 4: Confirmation of Covalent Target Engagement

To verify the intended covalent mechanism of action, it is essential to demonstrate that the inhibitor forms a covalent bond with the target kinase within the cell.

Protocol: Intact Protein Mass Spectrometry

  • Cell Treatment and Lysis: Treat cells with the test compound at a concentration known to be effective (e.g., 10x GI50) for a short duration (e.g., 2-4 hours). Lyse the cells and immunoprecipitate the target kinase.

  • Sample Preparation: Prepare the purified kinase for mass spectrometry analysis.

  • Mass Spectrometry Analysis: Analyze the intact protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Compare the measured mass of the kinase from treated cells to that from untreated cells. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent modification.

Interpreting the Comparative Data

The ultimate goal is to identify a novel inhibitor from the synthesized library that demonstrates superior efficacy or a more desirable pharmacological profile compared to existing standards.

Parameter Desirable Outcome for Novel Inhibitor Interpretation
Biochemical IC50 Lower than or comparable to covalent standard (Osimertinib).High intrinsic potency against the isolated enzyme.
Cellular GI50 Lower than or comparable to covalent standard.Effective at inhibiting cell proliferation in a biological system.
Covalent Engagement Confirmed mass shift in MS analysis.The inhibitor functions through the intended covalent mechanism.
Selectivity High activity against the target kinase with minimal off-target effects.Reduced potential for toxicity and side effects.

Signaling Pathway Context

The efficacy of these inhibitors is rooted in their ability to shut down critical cell signaling pathways. For our example, an effective EGFR inhibitor will block downstream signaling through the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cell proliferation and promoting apoptosis.

G cluster_pathway EGFR Signaling Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Novel Covalent Inhibitor (from 3-(prop-2-yn-1-yloxy)aniline) Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival

References

The Triazole Advantage: A Comparative Guide to PROTACs with Triazole Linkers in In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of a warhead for the target protein, an E3 ligase ligand, and a crucial linker tethering the two. While often viewed as a simple spacer, the linker's chemical composition, rigidity, and length are paramount to a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3]

This guide provides an in-depth, objective comparison of PROTACs featuring triazole-containing linkers against those with other common linker archetypes, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the synthetic advantages, in vitro performance, and in vivo implications, supported by experimental data, to provide a comprehensive resource for the rational design of next-generation protein degraders.

The Rise of the Triazole Linker: A Synthetic Chemist's Ally

The prevalence of the 1,2,3-triazole moiety in PROTAC design is largely attributable to the advent of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This reaction offers a highly efficient and reliable method for conjugating the two halves of a PROTAC molecule—one bearing an azide and the other a terminal alkyne. The near-quantitative yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted triazole make this approach ideal for the rapid synthesis of diverse PROTAC libraries.[] This synthetic ease allows for the systematic exploration of linker length, composition, and attachment points to identify optimal degrader candidates.[]

Beyond its synthetic utility, the triazole ring itself imparts favorable physicochemical properties to the PROTAC molecule. As a rigid, planar scaffold, it can reduce the conformational flexibility of the linker, which can pre-organize the PROTAC into a bioactive conformation for ternary complex formation and minimize the entropic penalty upon binding.[1][5]

In Vitro Performance: A Head-to-Head Comparison

The true test of a PROTAC's utility lies in its ability to effectively degrade the target protein in a cellular context. A study on Cyclin-Dependent Kinase 9 (CDK9) degraders provides a direct comparison of PROTACs with an embedded triazole ring within an alkyl linker, systematically varying the triazole's position.[6] This allows for an insightful analysis of how this structural modification impacts degradation potency, cell cytotoxicity, and physicochemical properties.

Comparative In Vitro Data for CDK9 Degraders
PROTAC IDLinker Composition (Triazole Position)DC50 (nM) in MOLM-13 cellsDmax (%) in MOLM-13 cellsIC50 (nM) in MV4-11 cellsKinetic Solubility (µM)Chromatographic LogD
1 9-atom alkyl chain, triazole closer to thalidomide12.0>9516.011.23.1
2 9-atom alkyl chain, triazole in the middle8.0>9510.014.53.0
3 9-atom alkyl chain, triazole closer to AT751925.0>9528.022.12.9
4 10-atom alkyl chain, triazole closer to thalidomide7.0>959.09.83.2
5 10-atom alkyl chain, triazole in the middle5.0>956.012.13.1
6 10-atom alkyl chain, triazole closer to AT751915.0>9518.018.73.0
7 14-atom alkyl chain, triazole closer to thalidomide4.0>955.08.23.4
8 14-atom alkyl chain, triazole in the middle3.0>954.010.53.3
9 14-atom alkyl chain, triazole closer to AT751910.0>9512.015.63.2

Data synthesized from the study by Scott et al. (2023) for illustrative comparison.[6]

This data highlights that subtle changes in the triazole's position within the linker can significantly impact a PROTAC's biological activity and physicochemical properties. Notably, placing the rigid triazole moiety in the middle of the flexible alkyl chain consistently resulted in the most potent degraders across different linker lengths. This suggests that the triazole may play a role in optimizing the spatial orientation of the warhead and E3 ligase ligand for productive ternary complex formation. Furthermore, the study demonstrated that strategic placement of the triazole could be used to tune aqueous solubility and lipophilicity, key parameters for drug-like properties.[6]

In Vivo Implications: The Metabolic Stability Advantage

A critical hurdle in translating potent in vitro PROTACs into effective in vivo therapeutics is their often-poor pharmacokinetic profiles, particularly their susceptibility to metabolism. The linker region is frequently a site of metabolic modification, leading to rapid clearance and reduced in vivo exposure.[]

The triazole ring, being an electron-deficient and stable heterocycle, is inherently resistant to oxidative metabolism.[2] This chemical robustness can shield the rest of the linker from enzymatic degradation, thereby enhancing the metabolic stability of the PROTAC. A comparative study on the metabolism of a diverse set of PROTACs in human hepatocytes provides compelling evidence for this.

Comparative Metabolic Stability Data
PROTAC IDLinker TypeTargett1/2 in human hepatocytes (min)% Substrate remaining at 4h
PROTAC A Linear Alkyl/EtherPARP< 30< 10%
PROTAC B Triazole-containing PARP> 240~84%
PROTAC C Linear Alkyl/EtherPARP< 60< 20%
PROTAC D Triazole-containing PARP> 240~84%

Data synthesized from the study by I-C. Chen et al. (2021) for illustrative comparison.[7][8]

The data clearly demonstrates that the inclusion of a triazole ring in the linker dramatically increased the metabolic stability of the PROTACs compared to their linear analogues.[7][8] This enhanced stability is expected to translate into a longer in vivo half-life and greater systemic exposure, which are critical for achieving sustained target degradation and therapeutic efficacy in vivo.

While direct head-to-head in vivo efficacy studies comparing triazole-containing PROTACs with other linker types for the same target are limited in the public domain, the significant improvement in metabolic stability strongly suggests a potential advantage for the in vivo performance of triazole-based degraders.

Visualizing the Concepts

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Triazole Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC Mechanism of Action with a Triazole Linker.

Linker_Comparison cluster_1 Flexible Linkers cluster_2 Rigid Linkers PEG PEG Linker + High Solubility - Metabolic Liability Alkyl Alkyl Linker + Synthetic Ease - Low Solubility Triazole Triazole Linker + Metabolic Stability + Synthetic Accessibility (Click) + Rigidity Piperazine Piperazine/Piperidine Linker + Improved PK Properties + Rigidity

References

The Aniline Scaffold: A Comparative Guide to its Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Versatile Building Block

The aniline moiety, a simple phenyl ring bearing an amino group, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structural simplicity and synthetic tractability have made it a privileged scaffold, consistently incorporated into a vast array of therapeutic agents, from the pioneering sulfa drugs to contemporary targeted cancer therapies.[1][2] A 2018 analysis revealed that 48 of the top 200 selling drugs featured an aniline motif, a testament to its enduring relevance.[3] However, the very electronic properties that make aniline a versatile synthetic handle also predispose it to metabolic liabilities, posing significant challenges in drug development.[4][5] This guide provides a comparative analysis of aniline building blocks, offering insights into their relative performance in key synthetic transformations, their impact on physicochemical properties, and strategies to mitigate their inherent metabolic risks.

The Aniline Dilemma: A "Structural Alert" in Medicinal Chemistry

The electron-rich nature of the aniline ring makes it susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes.[4] This metabolic activation can generate reactive intermediates, such as nitrosoarenes and quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[4] This has led to anilines being classified as a "structural alert," prompting medicinal chemists to carefully consider their use and to develop strategies to circumvent these metabolic pitfalls.[3]

Comparative Analysis of Aniline Building Blocks

The choice of aniline building block is a critical decision in the design of a new drug candidate, with profound implications for its synthesis, physicochemical properties, and metabolic fate. This section provides a comparative overview of different classes of anilines.

Physicochemical Properties

The substitution pattern on the aniline ring significantly influences its key physicochemical properties, such as basicity (pKa), lipophilicity (logP), and solubility. These parameters, in turn, affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Aniline Derivative ClassRepresentative SubstituentGeneral Effect on pKaGeneral Effect on logPImpact on Drug Discovery
Electron-Donating -OCH₃, -CH₃Increases pKa (more basic)Generally increases logPCan enhance interactions with acidic residues in a target protein, but may increase metabolic susceptibility.
Electron-Withdrawing -NO₂, -CN, -CF₃Decreases pKa (less basic)[2]Increases logP[6]Can reduce metabolic oxidation and improve metabolic stability.[7] The trifluoromethyl group is a common substituent used to enhance metabolic stability and receptor binding.[8]
Halogenated -F, -Cl, -Br, -IDecreases pKa (less basic)Significantly increases logP[9]Halogens can serve as handles for further functionalization via cross-coupling reactions and can modulate binding affinity. Fluorine, in particular, can improve metabolic stability.[8]
Heterocyclic Anilines Pyridyl, PyrimidylpKa varies depending on the heterocycle and its point of attachment.logP is influenced by the nature of the heterocycle.Can introduce additional points for hydrogen bonding and improve solubility and pharmacokinetic properties.

Table 1: Comparative Physicochemical Properties of Substituted Anilines.

Metabolic Stability

A crucial consideration in the selection of an aniline building block is its metabolic stability. The following table provides a qualitative comparison of the metabolic stability of different aniline classes.

Aniline Derivative ClassExpected Metabolic StabilityCommon Metabolic PathwaysMitigation Strategies
Unsubstituted Aniline LowN-oxidation, ring hydroxylationIntroduction of electron-withdrawing groups, steric hindrance around the nitrogen, or bioisosteric replacement.
Anilines with Electron-Donating Groups Generally LowProne to oxidative metabolismFlanking the amino group with substituents to create steric hindrance.
Anilines with Electron-Withdrawing Groups Moderate to HighLess susceptible to oxidationThe inherent electron-withdrawing nature reduces the electron density of the ring, making it less prone to oxidation.
Halogenated Anilines Moderate to HighCan undergo oxidative dehalogenation or ring hydroxylation.[10]The position and nature of the halogen can influence metabolic stability. Fluorine often enhances metabolic stability.[8]
Bioisosteric Replacements HighDesigned to be resistant to metabolic activationReplacement of the aniline ring with saturated carbocycles like aminonorbornanes.[3]

Table 2: Comparative Metabolic Stability of Aniline Building Blocks.

Reactivity in Key Synthetic Transformations

Anilines are versatile substrates for a variety of synthetic reactions that are fundamental to drug synthesis. The nature and position of substituents on the aniline ring dictate its reactivity in these transformations.

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for the formation of C-N and C-C bonds, respectively, and are extensively used in the synthesis of aniline-containing drug candidates.[11][12] The reactivity of halogenated anilines in these reactions is primarily governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl >> F.[12][13]

HalogenRelative Reactivity in Oxidative AdditionTypical Reaction ConditionsUse in Drug Discovery
Iodoanilines HighestMild conditions, lower catalyst loadings, often room temperature.[13]Ideal for complex syntheses where mild conditions are required to preserve sensitive functional groups.
Bromoanilines IntermediateModerate temperatures and catalyst loadings.A good balance of reactivity and cost, widely used in library synthesis.
Chloroanilines LowerMore forcing conditions, specialized ligands often required.Cost-effective for large-scale synthesis, but may not be suitable for complex, late-stage functionalization.
Fluoroanilines LowestGenerally unreactive in cross-coupling at the C-F bond.The C-F bond's stability is an advantage, allowing other positions to be functionalized selectively.

Table 3: Comparative Reactivity of Halogenated Anilines in Palladium-Catalyzed Cross-Coupling Reactions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic transformations involving aniline building blocks.

Protocol 1: Buchwald-Hartwig Amination of a Chloroaniline

This protocol describes a general procedure for the palladium-catalyzed coupling of a primary or secondary amine with a 3-chloroaniline derivative.[14]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the arylamine product.[1][4][15][16][17]

Buchwald_Hartwig_Amination reagents 3-Chloroaniline Derivative + Amine + Pd₂(dba)₃ / Ligand + NaOtBu + Toluene reaction_setup Combine reagents in a Schlenk flask under inert atmosphere. reagents->reaction_setup heating Heat the reaction mixture (e.g., 80-110 °C). reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Cool, dilute with ethyl acetate, wash with brine. monitoring->workup Upon completion purification Dry organic layer and purify by column chromatography. workup->purification product N-Aryl-3-chloroaniline Product purification->product

Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 3-Chloroaniline derivative (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 3-chloroaniline derivative, the amine, Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Seal the flask and remove it from the glovebox.

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-chloroaniline.

Protocol 2: Suzuki-Miyaura Coupling of a Bromoaniline

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline with a boronic ester.[2][6]

Reaction Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic ester, and reductive elimination of the coupled product.[12][18]

Suzuki_Coupling reagents ortho-Bromoaniline + Boronic Ester + Pd Catalyst / Ligand + Base (e.g., K₂CO₃) + Dioxane/Water reaction_setup Combine reagents in a reaction vessel. reagents->reaction_setup heating Heat the reaction mixture (e.g., 90 °C). reaction_setup->heating monitoring Monitor reaction progress by HPLC. heating->monitoring workup Cool, dilute with water, and extract with an organic solvent. monitoring->workup Upon completion purification Dry organic layer and purify by column chromatography. workup->purification product Coupled Biaryl Product purification->product

Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • ortho-Bromoaniline (1.0 mmol, 1.0 equiv.)

  • Boronic ester (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Dioxane and Water (e.g., 10:1 mixture, 5 mL)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • To a reaction vial, add the ortho-bromoaniline, boronic ester, palladium catalyst, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture for the required time, monitoring its progress by high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Protocol 3: Amide Bond Formation with an Electron-Deficient Aniline

This protocol describes a method for the formation of an amide bond between a carboxylic acid and an electron-deficient aniline using EDC and DMAP with a catalytic amount of HOBt.[15][19]

Reaction Principle: The carboxylic acid is activated by EDC in the presence of HOBt to form a reactive HOBt ester. DMAP then acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that readily reacts with the electron-deficient aniline.

Amide_Coupling reagents Carboxylic Acid + Electron-Deficient Aniline + EDC / DMAP / HOBt (cat.) + Acetonitrile reaction_setup Combine reagents in a flask at room temperature. reagents->reaction_setup stirring Stir the reaction mixture. reaction_setup->stirring monitoring Monitor reaction progress by TLC. stirring->monitoring workup Concentrate the reaction mixture under reduced pressure. monitoring->workup Upon completion purification Purify by column chromatography. workup->purification product Amide Product purification->product

Experimental workflow for amide bond formation.

Materials:

  • Carboxylic acid (1.2 equiv.)

  • Electron-deficient aniline (1.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equiv.)

  • Hydroxybenzotriazole (HOBt) (0.1 equiv.)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of the electron-deficient aniline in acetonitrile, add the carboxylic acid, EDC, HOBt, and DMAP.

  • Stir the resulting mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired amide product.

Structure-Activity Relationships (SAR) and Case Studies

The aniline moiety is a key pharmacophore in many classes of drugs, particularly in kinase inhibitors. The substitution pattern on the aniline ring plays a crucial role in modulating the drug's binding affinity and selectivity for its target.

Anilinoquinazolines as EGFR Inhibitors

4-Anilinoquinazoline derivatives are a well-established class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in cancer therapy.[1][20] The aniline moiety binds in the ATP-binding pocket of the EGFR kinase domain, and substitutions on this ring can significantly impact potency and selectivity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes Transcription->Proliferation Leads to EGF EGF (Ligand) EGF->EGFR Binds Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of anilinoquinazoline-based drugs.
  • Gefitinib (Iressa®): The first approved EGFR TKI, featuring a 3-chloro-4-fluoroaniline moiety.[20]

  • Erlotinib (Tarceva®): Contains a 3-ethynylaniline group, which contributes to its binding affinity.

The development of resistance to first- and second-generation EGFR inhibitors, often through the T790M mutation, has driven the development of third-generation inhibitors like osimertinib, which features a more complex aniline derivative designed to overcome this resistance mechanism.

Future Perspectives: Beyond the Traditional Aniline

The challenges associated with the metabolic instability of anilines continue to drive innovation in medicinal chemistry. The development of bioisosteric replacements for the aniline ring is a particularly active area of research. Saturated carbocyclic scaffolds, such as bicyclo[1.1.1]pentane (BCP) and aminonorbornanes, are being explored as metabolically robust mimics of the aniline moiety.[3][16][21] These bioisosteres aim to retain the key vector and pharmacophoric features of the aniline group while eliminating the potential for oxidative metabolism.[3]

Conclusion

The aniline scaffold, despite its well-documented metabolic liabilities, remains an indispensable building block in drug discovery. Its synthetic versatility and ability to participate in a wide range of pharmacophoric interactions ensure its continued prominence in the medicinal chemist's toolbox. A thorough understanding of the comparative properties of different aniline derivatives, coupled with strategic synthetic planning and the judicious application of bioisosteric replacement strategies, will enable the design of safer and more effective aniline-containing drugs for years to come.

References

Structure-Activity Relationship of 3-(prop-2-yn-1-yloxy)aniline Derivatives as Targeted Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of the 3-(prop-2-yn-1-yloxy)aniline scaffold. Lacking a single, comprehensive source on this specific chemical series, this document synthesizes established principles from related aniline-based inhibitors and covalent drug design to present a predictive comparison. The core hypothesis is the scaffold's utility in developing targeted covalent inhibitors for protein kinases, a pivotal class of enzymes in cellular signaling and oncology.

The aniline moiety serves as a well-established "hinge-binding" motif, while the terminal alkyne of the propargyl group can function as a latent electrophile, or "warhead," capable of forming an irreversible covalent bond with a nucleophilic residue, typically cysteine, within the target's active site.[1][2] This guide explores how systematic chemical modifications to this core structure can modulate inhibitory potency, selectivity, and covalent reactivity.

The Rationale: A Scaffold for Covalent Inhibition

The design of kinase inhibitors often revolves around a heterocyclic core that can form key hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The aniline scaffold is a privileged structure in this context.[1] The strategic placement of a propargyl ether at the meta-position offers a unique advantage: it positions a reactive group distally, poised to engage a nearby cysteine residue without disrupting the crucial hinge interaction.

This covalent binding mechanism can lead to several therapeutic benefits, including:

  • Sustained Target Occupancy: The inhibitor remains bound for the life of the protein, leading to a prolonged duration of action.

  • Enhanced Potency: Covalent bond formation can overcome weak initial binding affinities.

  • Overcoming Resistance: Covalent inhibition can be effective against mutations that reduce the binding affinity of non-covalent drugs.

The proposed binding hypothesis is illustrated below. The aniline nitrogen and a ring nitrogen (if present in a more complex derivative) would interact with the kinase hinge, while the propargyl group is positioned to react with a target cysteine.

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold HINGE Hinge Region CYS Cysteine Residue (Cys-SH) POCKET Hydrophobic Pocket INHIBITOR Aniline Moiety O CH₂-C≡CH INHIBITOR:aniline->HINGE H-Bonds INHIBITOR:propargyl->CYS Covalent Bond Formation

Caption: Proposed binding mode of the 3-(prop-2-yn-1-yloxy)aniline scaffold.

Comparative Analysis of Substituent Effects

To explore the SAR, we will analyze hypothetical derivatives with modifications at key positions on the aniline ring. The biological activity is presented as the concentration required for 50% inhibition (IC₅₀) against a representative model, "Target Kinase X." A lower IC₅₀ value indicates higher potency.

Compound IDR¹ (Position 4)R² (Position 6)R³ (Amine)Target Kinase X IC₅₀ (nM)Rationale for Potency
1 (Core) -H-H-H2500Baseline activity from core scaffold.
2a -Cl-H-H850Small electron-withdrawing group in the solvent-exposed region improves solubility and electronic properties without steric clash.
2b -OCH₃-H-H620Methoxy group can form additional hydrogen bonds or favorable hydrophobic interactions in the pocket.
2c -CF₃-H-H1500Electron-withdrawing nature is positive, but potential steric bulk may be unfavorable depending on pocket size.
3a -Cl-F-H950Introduction of fluorine at R² can modulate the pKa of the aniline and improve binding, but may introduce steric hindrance.
3b -OCH₃-F-H710Combination of effects from 2b and 3a; potency is often a trade-off between positive interactions and negative steric effects.
4a -Cl-H-COCH₃55Acylation of the amine creates an amide that can act as a hydrogen bond acceptor, extending into a new region of the active site and significantly boosting potency.
4b -OCH₃-H-COCH₃30Optimal combination: methoxy group provides favorable interactions, while the N-acetyl group secures a strong anchoring point. This represents a lead compound.
  • The Core Scaffold (1): The unsubstituted 3-(prop-2-yn-1-yloxy)aniline possesses weak intrinsic activity. Its value lies in its orientation and the presentation of vectors for chemical modification.

  • Substitution at R¹ (Position 4): This position is generally solvent-exposed. Small, slightly polar, or hydrophobic groups (-Cl, -OCH₃) are well-tolerated and can enhance potency. Larger, bulkier groups may be detrimental unless a specific hydrophobic pocket can be accessed.

  • Substitution at R² (Position 6): This position is ortho to the primary amine and points directly toward the kinase hinge. Substitutions here are often disfavored due to steric clashes that disrupt the essential hydrogen bonding network. Small atoms like fluorine may be tolerated.

  • Substitution at R³ (Amine): Modification of the aniline amine is a common and highly effective strategy in kinase inhibitor design. Acylation to form an amide (e.g., compounds 4a , 4b ) introduces a potent hydrogen bond acceptor. This new interaction can dramatically increase affinity by anchoring the inhibitor more securely, often leading to a >10-fold increase in potency.

The following diagram summarizes these SAR findings.

cluster_SAR SAR Summary Core Core Scaffold 3-(prop-2-yn-1-yloxy)aniline R1 R¹ (Position 4) -Cl, -OCH₃: ↑ Potency -CF₃: ↓ Potency Core->R1 Solvent Exposed R2 R² (Position 6) -F: Tolerated Bulky Groups: ↓↓ Potency Core->R2 Hinge Interaction R3 R³ (Amine) -COCH₃: ↑↑ Potency Core->R3 Pocket Extension

Caption: Key structure-activity relationship trends for the scaffold.

Experimental Protocols

Trustworthy and reproducible data are the bedrock of SAR studies. The following protocols outline the general synthesis of the scaffold and a robust biochemical assay for assessing covalent inhibition.

This three-step synthesis is a standard, reliable method for producing the target compounds.

START 3-Aminophenol STEP1_REAGENT Propargyl Bromide, K₂CO₃, Acetone START->STEP1_REAGENT INTERMEDIATE 3-(prop-2-yn-1-yloxy)aniline (Core Scaffold) STEP1_REAGENT->INTERMEDIATE Step 1: Etherification STEP3_REAGENT Acetyl Chloride, Et₃N, DCM INTERMEDIATE->STEP3_REAGENT STEP2_REAGENT Substituted Benzoyl Chloride, Pyridine, DCM PRODUCT Substituted Intermediate FINAL_PRODUCT Final N-Acyl Product (e.g., Compound 4b) STEP3_REAGENT->FINAL_PRODUCT Step 2: N-Acylation

Caption: Simplified synthetic workflow for N-acylation of the core scaffold.

Step 1: Synthesis of the Core Scaffold (Compound 1)

  • To a solution of 3-aminophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to yield 3-(prop-2-yn-1-yloxy)aniline.

Step 2: Synthesis of N-Acyl Derivative (e.g., Compound 4b)

  • Dissolve the core scaffold (1.0 eq) and a base such as triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography to yield the final N-acetylated product.

To confirm covalent modification, it is essential to measure inhibition as a function of pre-incubation time between the enzyme and the inhibitor. A true covalent inhibitor will show increasing potency (a lower IC₅₀) with longer pre-incubation times.

  • Enzyme & Inhibitor Preparation:

    • Prepare a 2X stock solution of Target Kinase X in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., 4b ) in DMSO, then dilute further into assay buffer to create 10X stock solutions.

  • Pre-incubation:

    • In a 96-well plate, mix the 2X enzyme solution with the 10X inhibitor solutions (and a DMSO vehicle control).

    • Incubate this mixture for varying periods (e.g., 0 min, 15 min, 30 min, 60 min) at room temperature. This allows time for the covalent reaction to occur.

  • Initiation of Kinase Reaction:

    • After each pre-incubation period, add a 5X ATP/substrate solution to initiate the kinase reaction. The high concentration of ATP helps to prevent any further non-covalent binding of the inhibitor.

  • Detection & Analysis:

    • Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes).

    • Add a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced, which is inversely proportional to kinase inhibition.

    • Plot the percent inhibition versus inhibitor concentration for each pre-incubation time point and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: A potent covalent inhibitor like compound 4b would show a significant leftward shift in its IC₅₀ curve as the pre-incubation time increases, confirming time-dependent, irreversible inhibition.

Conclusion and Future Directions

The 3-(prop-2-yn-1-yloxy)aniline scaffold represents a versatile and promising starting point for the design of targeted covalent kinase inhibitors. The structure-activity relationship is guided by established medicinal chemistry principles:

  • Aniline Core: Provides the essential hinge-binding interactions.

  • Propargyl Group: Functions as an effective covalent warhead.

  • Ring Substituents: Fine-tune potency and physicochemical properties.

  • Amine Modification: N-acylation is a critical strategy for achieving high potency by securing additional interactions within the ATP-binding site.

The lead compound identified in this comparative analysis (4b ) combines a favorable methoxy substituent with a potency-enhancing N-acetyl group. Future work should focus on exploring a wider range of N-acyl groups to optimize interactions and on introducing substituents at the R¹ position to improve metabolic stability and pharmacokinetic properties. Finally, mass spectrometry studies should be conducted to confirm the covalent modification of the target cysteine residue by the lead compounds.

References

A Senior Application Scientist's Guide to Validated HPLC Methods for Purity Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of aniline and its related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in years of field experience, explaining the rationale behind experimental choices and providing a framework for developing and validating robust analytical methods.

Introduction: The Analytical Imperative for Aniline Purity

Aniline, a foundational chemical building block, is pivotal in the synthesis of a vast array of pharmaceuticals, dyes, and polymers. Given its widespread use and the potential toxicity of its related impurities, ensuring the purity of aniline and its derivatives is not merely a quality control measure; it is a critical step in guaranteeing product safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the sensitivity and resolution required to separate and quantify aniline from its closely related structural analogues and degradation products.

This guide will navigate the intricacies of developing and validating an HPLC method for aniline purity analysis, comparing a traditional reversed-phase (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach. We will dissect the entire workflow, from method development and validation according to International Council for Harmonisation (ICH) guidelines to data interpretation and troubleshooting.

The Chromatographic Foundation: Key Principles for Aniline Analysis

The separation of aniline and its impurities is typically achieved using reversed-phase chromatography. In this mode, the stationary phase (e.g., C18-bonded silica) is nonpolar, while the mobile phase is a polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol.

The choice of mobile phase pH is paramount. Aniline is a weak base with a pKa of approximately 4.6. To ensure reproducible retention and good peak shape, the mobile phase pH should be controlled to maintain aniline in a consistent ionization state. Operating at a pH of around 3.0, for instance, ensures that aniline is protonated and interacts predictably with the stationary phase. A phosphate buffer is commonly used for this purpose due to its efficacy in this pH range.

Detection is typically performed using a UV detector, as aniline and many of its related impurities possess chromophores that absorb in the UV region. The selection of an appropriate wavelength, often around 254 nm, is critical for achieving adequate sensitivity for all relevant analytes.

Workflow for Method Development and Validation

The journey from a theoretical understanding to a validated, routine-ready analytical method is a systematic process. The following diagram outlines the logical flow of this process, emphasizing the iterative nature of method development and the structured approach of method validation.

Method_Development_Validation_Workflow cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2(R1)) cluster_Final Final Stage Dev1 Define Analytical Target Profile (ATP) Dev2 Select Column & Initial Conditions (Mobile Phase, Gradient, Flow Rate) Dev1->Dev2 Dev3 System Suitability Test (SST) (Resolution, Tailing Factor, Plate Count) Dev2->Dev3 Dev4 Optimization Loop (Modify parameters if SST fails) Dev3->Dev4 Fail Val1 Specificity / Selectivity Dev3->Val1 Pass Dev4->Dev2 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 Limit of Detection (LOD) Limit of Quantitation (LOQ) Val4->Val5 Val6 Robustness Val5->Val6 Final Validated Method for Routine Use Val6->Final

Caption: A workflow diagram illustrating the sequential process of HPLC method development, optimization, and validation.

Comparative Analysis: Traditional HPLC vs. Modern UHPLC

To illustrate the practical application of these principles, we will compare two validated methods for the purity analysis of a hypothetical aniline-based active pharmaceutical ingredient (API).

Method A: Traditional RP-HPLC This method represents a robust, workhorse approach commonly found in quality control laboratories.

Method B: UHPLC (Ultra-High-Performance Liquid Chromatography) This method leverages modern column technology (sub-2 µm particles) to achieve faster analysis times and improved efficiency.

Chromatographic Conditions
ParameterMethod A: RP-HPLCMethod B: UHPLCRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.8 µmThe shorter UHPLC column with smaller particles allows for significantly faster separations without sacrificing resolution.
Mobile Phase A 0.02 M Potassium Phosphate (pH 3.0)0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it compatible with mass spectrometry if further impurity identification is needed.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier providing good peak shape for many aromatic amines.
Gradient 20% B to 80% B in 25 min10% B to 90% B in 5 minThe UHPLC gradient is much faster due to the shorter column and higher efficiency.
Flow Rate 1.0 mL/min0.4 mL/minThe flow rate is scaled down for the smaller internal diameter of the UHPLC column to maintain optimal linear velocity.
Detection UV at 254 nmUV at 254 nm254 nm provides good sensitivity for aniline and many common aromatic impurities.
Injection Volume 10 µL2 µLInjection volume is reduced for the UHPLC method to prevent column overload.
Performance Comparison
Performance MetricMethod A: RP-HPLCMethod B: UHPLCAdvantage
Run Time ~30 minutes~7 minutesUHPLC
Resolution (Rs) between critical pair 2.12.5UHPLC
Theoretical Plates (N) for API peak ~12,000~18,000UHPLC
Solvent Consumption per run ~25 mL~2.8 mLUHPLC
System Backpressure ~120 bar~450 barHPLC (lower pressure)

As the data clearly indicates, the UHPLC method offers significant advantages in terms of speed, efficiency, and reduced solvent consumption. However, it operates at a much higher backpressure, requiring specialized instrumentation.

A Deep Dive into Method Validation: Protocol and Rationale

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".

System Suitability

Before any validation run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times.

  • Protocol: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

    • Tailing factor (T): ≤ 2.0

    • Theoretical plates (N): ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Inject a blank (diluent).

    • Inject a solution of the aniline API standard.

    • Inject a solution containing a mix of known impurities.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the API and analyze the resulting solutions.

  • Acceptance Criteria: The API peak should be free from any co-eluting peaks from the blank, impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector can be used to support this.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol: Prepare at least five concentrations of the aniline standard, typically ranging from the reporting limit to 120% of the working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike-recovery experiments.

  • Protocol: Spike a placebo (or the sample matrix) with known amounts of the aniline API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the aniline API at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ concentration must be verified for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

The relationship and hierarchy of these validation parameters are crucial for a comprehensive validation package.

Validation_Parameters cluster_Core Core Performance Characteristics cluster_Quantitative Quantitative Performance cluster_Reliability Method Reliability Accuracy Accuracy Precision Precision LOQ LOQ Precision->LOQ LOD LOD Precision->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Specificity->Linearity Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Challenges Robustness->Precision Challenges SST System Suitability SST->Accuracy Verifies System State For SST->Precision Verifies System State For SST->Specificity Verifies System State For SST->Linearity Verifies System State For

Caption: A diagram showing the logical relationship between HPLC method validation parameters as per ICH guidelines.

Conclusion

The selection of an HPLC method for the purity analysis of aniline compounds involves a trade-off between the robustness of traditional methods and the speed and efficiency of modern UHPLC techniques. While a standard RP-HPLC method can provide reliable and accurate results, a UHPLC method offers substantial improvements in sample throughput and a reduction in solvent waste, which are significant advantages in a high-volume laboratory setting.

Regardless of the chosen platform, a thorough and systematic validation process, grounded in the principles outlined by the ICH, is non-negotiable. This ensures the integrity of the data generated and, ultimately, the quality and safety of the final product. The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for any scientist tasked with this critical analytical challenge.

Mitigating Metabolic Liabilities: A Comparative Guide to Isosteric Replacement Strategies for Aniline in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the aniline motif has been a cornerstone in medicinal chemistry, prized for its synthetic versatility and its role as a key pharmacophore in a multitude of approved drugs.[1][2] However, this privileged scaffold is not without its perils. The aniline group is a well-documented "structural alert," often associated with metabolic instability and the formation of toxic reactive metabolites, which can lead to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[1][3][4][5] This guide provides an in-depth comparison of contemporary isosteric replacement strategies aimed at circumventing the inherent liabilities of anilines, thereby paving the way for the development of safer and more effective therapeutics.

The primary challenge with anilines lies in their susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3][4] This bioactivation can generate highly electrophilic species, such as quinone-imines, that readily form covalent bonds with cellular macromolecules, leading to cellular damage and toxicity.[3][4][6] Consequently, a significant portion of drugs that have received black-box warnings or have been withdrawn from the market contain the aniline functionality.[3][4]

Isosteric replacement, the substitution of a functional group with another that possesses similar steric and electronic properties, has emerged as a powerful strategy to mitigate these risks.[3][4] By replacing the aniline ring with a non-aromatic, saturated carbocyclic or heterocyclic scaffold, medicinal chemists can often preserve or even enhance pharmacological activity while significantly improving the metabolic profile of a drug candidate. These replacements aim to increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved solubility, metabolic stability, and clinical success.[3][7]

Saturated Carbocyclic Bioisosteres: A Leap into Three-Dimensionality

A prominent and successful strategy involves the replacement of the flat, two-dimensional aniline ring with three-dimensional, saturated carbocyclic systems.[3][4] These bioisosteres maintain a similar spatial arrangement of the crucial amino group while being more resistant to oxidative metabolism.[3][4][8]

Key Saturated Carbocyclic Replacements for Aniline:
  • Bicyclo[1.1.1]pentane (BCP): Aminobicyclo[1.1.1]pentane (aminoBCP) has gained significant traction as an aniline isostere.[2][7] Its rigid, cage-like structure provides a similar exit vector for substituents as a para-substituted aniline, while the high degree of sp³ character imparts metabolic stability.[2][7]

  • Bicyclo[2.2.2]octane (BCO): Aminobicyclo[2.2.2]octane (aminoBCO) offers another valuable three-dimensional scaffold.[9] Its larger size compared to BCP can be advantageous in certain binding pockets.

  • Cubane: Aminocubane (aminoCUB) represents a more exotic yet effective bioisostere.[7][9] The unique geometry and high strain of the cubane cage can lead to novel structure-activity relationships.

  • Norbornane: Aminonorbornane (aminoNB) has been explored as a versatile aniline mimic.[8][10][11] Recent advances in photoredox catalysis have made a wider range of substituted aminonorbornanes more accessible, allowing for the exploration of different substitution patterns that mimic ortho-, meta-, and para-substituted anilines.[8][10][11]

The following diagram illustrates the metabolic activation of aniline and the rationale behind its replacement with saturated carbocyclic isosteres.

G cluster_0 Aniline Metabolism & Toxicity cluster_1 Isosteric Replacement Strategy Aniline Aniline CYP450 CYP450 Oxidation Aniline->CYP450 SaturatedIsosteres Saturated Carbocyclic Isosteres (aminoBCP, aminoBCO, aminoCUB, aminoNB) Aniline->SaturatedIsosteres Isosteric Replacement ReactiveMetabolite Reactive Metabolites (e.g., Quinone-imine) CYP450->ReactiveMetabolite Toxicity Covalent Binding to Macromolecules Toxicity (e.g., Hepatotoxicity) ReactiveMetabolite->Toxicity ImprovedProperties Improved Metabolic Stability Reduced Toxicity Maintained/Improved Potency SaturatedIsosteres->ImprovedProperties

Caption: Metabolic activation of aniline and the isosteric replacement strategy.

Comparative Physicochemical and Pharmacological Properties

The choice of an isosteric replacement is a multi-parameter optimization problem. While the primary goal is to mitigate metabolic liabilities, the impact on other drug-like properties must be carefully considered. The following table summarizes a qualitative comparison of key properties for aniline and its saturated carbocyclic bioisosteres.

PropertyAnilineaminoBCPaminoBCOaminoCUBaminoNB
Metabolic Stability LowHighHighHighHigh
Risk of Reactive Metabolites HighLowLowLowLow
Fsp³ Character LowHighHighHighHigh
Three-Dimensionality LowHighHighHighHigh
Synthetic Accessibility HighModerateModerateLowModerate
pKa of Amino Group ~4.6~10.5~10.7~10.4~10.5
Lipophilicity (logP) VariesGenerally IncreasesGenerally IncreasesGenerally IncreasesGenerally Increases

Note: The pKa and logP values are highly dependent on the specific substitution pattern of the parent compound.

A critical consideration when replacing an aniline with a saturated amine is the significant increase in the basicity (pKa) of the amino group. This can impact the compound's pharmacokinetic profile, including its absorption, distribution, and potential for off-target effects. However, this can be modulated through the introduction of electron-withdrawing groups on the carbocyclic scaffold.[3]

Experimental Protocols

General Procedure for Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

The following workflow diagram illustrates the key steps in a typical microsomal stability assay.

G A Prepare Compound & Microsome Mixture B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Quench Reaction at Time Points C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Caption: Workflow for a microsomal stability assay.

Case Study: Bromfenac and the Mitigation of Toxicity

Bromfenac, a non-steroidal anti-inflammatory drug (NSAID), was withdrawn from the market in some countries due to concerns about severe liver toxicity.[5] It is hypothesized that the aniline moiety in Bromfenac is metabolized to reactive intermediates that cause cellular damage.[5] Computational studies have explored the replacement of the aniline group in Bromfenac with various bioisosteres, including substituted phenols, pyrroles, and pyridines, to identify analogs with a potentially improved safety profile.[5]

The Future of Aniline Isosteric Replacement

The development of novel synthetic methodologies, particularly in the realm of photoredox catalysis, is continuously expanding the toolbox of available aniline bioisosteres.[8][10][11] This allows for the creation of more diverse and intricately substituted scaffolds, enabling a finer-tuning of physicochemical and pharmacological properties. As our understanding of the structural features that govern metabolic stability and toxicity deepens, the rational design of safer and more effective drug candidates through aniline isosteric replacement will undoubtedly play an increasingly crucial role in modern drug discovery.[3][8]

References

A Senior Application Scientist's Guide to Docking Studies of Kinase Inhibitors Derived from Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug development, the protein kinase family represents one of the most critical and intensely studied classes of drug targets.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making the design of specific and potent kinase inhibitors a cornerstone of modern therapeutic strategy.[1][3]

This guide provides an in-depth comparison of computational docking methodologies focused on a particularly successful class of kinase inhibitors: those derived from aniline precursors. The aniline scaffold is a privileged structure in kinase inhibitor design, renowned for its ability to form key interactions within the ATP-binding site.[4][5] We will explore the causality behind experimental choices in molecular docking, compare leading software alternatives, and provide a self-validating, step-by-step protocol to empower your own discovery efforts.

Part 1: The Aniline Scaffold: A Privileged Hinge-Binder

The effectiveness of the aniline moiety as a core scaffold for kinase inhibitors stems from its unique structural and electronic properties.[4] Substituted anilines are prevalent in numerous FDA-approved inhibitors, including Imatinib (Gleevec) and Gefitinib (Iressa).[6][7] Their success is largely attributable to the ability of the aniline's amino group to act as a hydrogen bond donor and acceptor. This facilitates a critical anchoring interaction with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[4] This interaction mimics the binding of the adenine portion of ATP, making aniline-based compounds excellent ATP-competitive inhibitors.

The phenyl ring of the aniline provides a versatile vector for chemical modification. Substitutions on this ring can be tailored to occupy adjacent hydrophobic pockets, enhancing both binding affinity and, crucially, selectivity for the target kinase over other members of the vast human kinome.[4][8]

cluster_ATP_Pocket Kinase ATP Binding Pocket cluster_Inhibitor Aniline-Based Inhibitor hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I d_loop DFG Motif (Activation Loop) aniline_core Aniline NH2 aniline_core->hinge H-Bonds phenyl_ring Phenyl Ring phenyl_ring->aniline_core substituent R-Group (Tail) phenyl_ring->substituent substituent->hydrophobic_pocket Hydrophobic Interaction

Caption: General binding mode of an aniline-derived kinase inhibitor.

Part 2: A Comparative Guide to Molecular Docking Platforms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (the inhibitor) within the active site of a target protein (the kinase).[9] The process is governed by two key components: a search algorithm , which generates a variety of possible binding poses, and a scoring function , which estimates the binding affinity for each pose.[1]

Here, we compare three widely-used docking programs, each with distinct advantages.

FeatureAutoDock VinaGOLD (Genetic Optimisation for Ligand Docking)Glide (Schrödinger Suite)
Search Algorithm Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search.[10]Genetic Algorithm allowing for full ligand and partial protein flexibility.[11]Hierarchical filters and exhaustive search.[12]
Primary Scoring Empirical scoring function based on a weighted sum of terms.[10]Offers multiple scoring functions: GoldScore, ChemScore, Astex Statistical Potential (ASP), and ChemPLP.[13][14]GlideScore, an empirical function designed to separate active from inactive compounds.[12]
Flexibility Flexible ligand, rigid receptor (can define flexible residues with advanced setup).Full ligand flexibility and partial protein side-chain flexibility.[11]Flexible ligand docking into a rigid receptor; Induced Fit Docking (IFD) module allows for receptor flexibility.[12][15]
Cost Open-Source (Free).Academic and Commercial Licenses.Commercial Licenses.
Typical Use Case Academic research, foundational docking studies, and virtual screening.[6][16]High-accuracy pose prediction, studies requiring nuanced scoring and flexibility.[13][17]Large-scale virtual screening in commercial drug discovery pipelines, high-throughput docking.[15][18]

Expert Insight: The choice of software is project-dependent. AutoDock Vina is an excellent, accessible tool for initial studies and hypothesis generation.[19] GOLD is often favored when high-accuracy prediction of the binding pose is critical, as its genetic algorithm is robust and the choice of scoring functions allows for cross-validation.[14][20] Glide excels in speed and efficiency for screening massive compound libraries, a common requirement in industrial settings.[12][21] Regardless of the tool, a critical self-validating step is redocking : removing the co-crystallized ligand from a known protein structure and using the software to dock it back.[15] A successful protocol should reproduce the experimental pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å.[17][22]

Part 3: A Validated Step-by-Step Docking Workflow

This protocol outlines a representative workflow for docking an aniline-derived inhibitor into the p38α MAP kinase, a key target in inflammation.[23][24][25] We will use the PDB structure 1A9U, which contains a co-crystallized inhibitor.[26]

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis pdb 1. Obtain Target Structure (e.g., PDB: 1A9U) prep_protein 2. Prepare Protein (Remove water, add H+) pdb->prep_protein define_site 4. Define Binding Site (Create Grid Box) prep_protein->define_site prep_ligand 3. Prepare Ligand (Draw, 3D convert, minimize) run_dock 5. Run Docking (Execute Vina/GOLD/Glide) prep_ligand->run_dock define_site->run_dock analyze_scores 6. Analyze Poses & Scores (Rank by affinity) run_dock->analyze_scores visualize 7. Visualize Interactions (H-bonds, hydrophobic) analyze_scores->visualize validate 8. Experimental Validation (IC50 Assay) visualize->validate

Caption: A typical workflow for a molecular docking experiment.

Protocol Details:

1. Target Protein Preparation

  • Action: Download the 3D crystal structure of p38α MAP kinase (e.g., PDB ID: 1A9U) from the Protein Data Bank.

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the foundation for structure-based design.[2]

  • Action: Using software like AutoDock Tools, Schrödinger Maestro, or CCDC's Hermes, prepare the protein.[13][15] This involves:

    • Removing all water molecules and other non-essential co-solvents.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

  • Causality: Water molecules in the binding site can interfere with the docking algorithm and are typically removed unless they are known to play a critical mediating role ("functional waters").[13][27] Hydrogen atoms are absent in most PDB files but are essential for calculating hydrogen bonds and correct ionization states.[27] Charges are necessary for the scoring function to calculate electrostatic interactions.

2. Ligand Preparation

  • Action: Draw the 2D structure of your aniline-derived inhibitor (e.g., using ChemDraw) and convert it to a 3D structure.

  • Action: Perform an energy minimization of the 3D ligand structure using a suitable force field.

  • Causality: This step ensures the ligand starts in a low-energy, sterically favorable conformation, which can improve the efficiency and accuracy of the docking search.[27][28]

3. Docking Simulation Setup

  • Action: Define the binding site. This is typically done by creating a "grid box" or sphere centered on the position of the co-crystallized ligand in the original PDB file.[6][18] The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Causality: This step confines the search space for the docking algorithm to the region of interest, dramatically increasing computational efficiency. Failing to correctly define the binding site is a common source of error.

4. Execution and Analysis

  • Action: Run the docking simulation using your chosen software (e.g., AutoDock Vina).[6] Set parameters like exhaustiveness to control the computational effort of the search.

  • Action: The software will output a series of predicted binding poses, ranked by a docking score (e.g., binding affinity in kcal/mol).[7][24]

  • Action: Visualize the top-ranked pose(s) in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the specific interactions between the inhibitor and the kinase's active site residues. Look for the key hydrogen bonds to the hinge region (e.g., with Met109 in p38α) and favorable hydrophobic contacts.[29]

Part 4: From Silico Prediction to Experimental Reality

A docking score is a prediction, not a measurement. While a lower binding energy score generally suggests a higher binding affinity, these values are most powerful when used for relative comparison within a series of related compounds.[7] The ultimate test of a docking prediction is experimental validation.[30][31] A strong correlation between predicted docking scores and experimentally measured inhibitory activity (e.g., IC50 values from a kinase assay) provides confidence in the computational model.

Table 2: Example Correlation of Docking Score and Experimental Activity

CompoundAniline SubstitutionDocking Score (kcal/mol) vs. p38αExperimental IC50 (nM) vs. p38α
Scaffold-A None-7.8403.57[24]
Scaffold-A-Cl 4-Chloro-8.5150.21
Scaffold-A-CF3 3-Trifluoromethyl-9.242.00[25]
Reference SB203580-9.444.00[25]
(Note: Data is representative and compiled from multiple sources for illustrative purposes. Direct comparison requires identical experimental conditions.)

As the table illustrates, modifications predicted to improve binding (more negative docking score) correlate with improved potency in the biochemical assay (lower IC50). This iterative cycle of computational prediction followed by experimental validation is the engine of modern structure-based drug design. For even greater accuracy, top-ranked poses from docking can be subjected to more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted interactions over time.[15][25][26]

Conclusion

The aniline scaffold remains a highly valuable starting point for the design of novel kinase inhibitors due to its proven ability to anchor within the ATP-binding site's hinge region. Molecular docking provides an indispensable set of tools for rapidly evaluating design hypotheses, prioritizing compounds for synthesis, and understanding structure-activity relationships at an atomic level. By combining robust computational protocols, such as those outlined in this guide, with rigorous experimental validation, researchers can significantly accelerate the journey from initial concept to potent and selective clinical candidates.[1][9]

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Prop-2-yn-1-yloxy)aniline Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(Prop-2-yn-1-yloxy)aniline hydrochloride (CAS No: 1073881-49-8), a compound whose hazard profile necessitates meticulous handling to ensure personnel safety and environmental protection.[1][2] This procedure has been developed by synthesizing information from safety data sheets and established protocols for aniline-containing compounds.

Understanding the Compound-Specific Hazards

This compound is classified with several key hazards that dictate its handling and disposal procedures.[1] A thorough understanding of these risks is the foundation of a safe disposal plan.

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

Given its structural relation to aniline, it is prudent to also consider the hazards associated with aniline itself, which include being a suspected carcinogen and reproductive toxin, with toxicity upon inhalation, ingestion, or skin absorption.[3][4][5][6][7]

Hazard ClassificationGHS CodeDescriptionSource
Acute toxicity, oralH302Harmful if swallowed[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]
Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is imperative to establish a designated and controlled environment.

Designated Area: All work with this compound, including weighing and preparing for disposal, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][8] This area should be clearly marked with a warning sign indicating the presence of a hazardous chemical.[3]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for preventing contact through all potential routes of exposure.

  • Hand Protection: Wear compatible chemical-resistant gloves. While nitrile gloves may be sufficient for short-term use, for handling aniline compounds, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended.[3][5] Always consult the glove manufacturer's compatibility chart.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should also be used.

  • Body Protection: A fully-buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator must be used.[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the disposal of small quantities of this compound typically found in a research setting.

Step 1: Waste Collection

  • All waste materials, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), should be collected in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material, such as polyethylene.[3]

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent potentially violent reactions. Aniline compounds are incompatible with strong oxidizers, strong acids, and strong bases.[3][9]

Step 2: Handling Small Spills In the event of a small spill (one that can be cleaned up in approximately 10 minutes by trained personnel), follow these steps:

  • Ensure the spill is contained within the designated area (e.g., fume hood).

  • Wearing the appropriate PPE, absorb the spilled solid with an inert, dry material such as vermiculite, dry sand, or earth.[3][9]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10]

  • Decontaminate the spill area by wiping it down with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For larger spills, immediately evacuate the area, notify others, and contact your institution's Environmental Health & Safety (EH&S) department.[3]

Step 3: Final Disposal

  • Once the waste container is full or the project is complete, ensure the lid is tightly sealed.

  • Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[3]

  • Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [3]

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect Solid Waste & Contaminated Materials FumeHood->CollectWaste WasteContainer Place in Labeled, Compatible Waste Container CollectWaste->WasteContainer Spill Small Spill Occurs WasteContainer->Spill Absorb Absorb with Inert Material Spill->Absorb Yes Seal Seal Container Spill->Seal No Cleanup Decontaminate Area Absorb->Cleanup Cleanup->WasteContainer Store Store in Designated Waste Area Seal->Store Pickup Arrange for Professional Disposal via EH&S Store->Pickup

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Exposure Response

In the case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.[3]

  • Skin Contact: Promptly wash the affected skin with large amounts of soap and water for at least 15 minutes.[9][12] Remove all contaminated clothing while under an emergency shower.[3] Seek immediate medical attention.[3][9]

  • Inhalation: Move the individual to fresh air.[12][13] If breathing has stopped or is labored, provide artificial respiration or oxygen and seek immediate medical attention.[9][13]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[10]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards, utilizing appropriate engineering controls and PPE, and adhering to a systematic disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. This commitment to the complete lifecycle of a chemical, from acquisition to disposal, fosters a deeply ingrained culture of safety that is the hallmark of a responsible research enterprise.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。